molecular formula C9H11NO B420711 4'-Methylacetanilide CAS No. 103-89-9

4'-Methylacetanilide

Cat. No.: B420711
CAS No.: 103-89-9
M. Wt: 149.19g/mol
InChI Key: YICAMJWHIUMFDI-UHFFFAOYSA-N
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Description

N-acetyl-p-toluidine appears as colorless needles. (NTP, 1992)
4-acetamidotoluene is a member of the class of toluenes that is 4-aminotoluene in which one of the hydrogens attached to the amino group has been replaced by an acetyl group. It is a member of toluenes and a member of acetamides. It derives from a p-toluidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylphenyl)acetamide
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InChI

InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11)
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InChI Key

YICAMJWHIUMFDI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C
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Molecular Formula

C9H11NO
Record name N-ACETYL-P-TOLUIDINE
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DSSTOX Substance ID

DTXSID6024414
Record name N-Acetyl-p-toluidine
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Molecular Weight

149.19 g/mol
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Physical Description

N-acetyl-p-toluidine appears as colorless needles. (NTP, 1992)
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Boiling Point

585 °F at 760 mmHg (sublimes) (NTP, 1992)
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Flash Point

335 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

1.212 at 59 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

103-89-9
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Record name Acetamide, N-(4-methylphenyl)-
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Melting Point

307 °F (NTP, 1992)
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Foundational & Exploratory

4'-Methylacetanilide synthesis from p-toluidine and acetic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4'-Methylacetanilide from p-Toluidine and Acetic Anhydride

Introduction

This compound, also known as N-(4-methylphenyl)acetamide, is an organic compound with the chemical formula C9H11NO.[1] It serves as a key intermediate in various organic syntheses, including the production of pharmaceuticals and dyes. The compound is structurally an acetamide and a member of the toluene class, functionally related to p-toluidine.[2] This guide provides a comprehensive overview of the synthesis of this compound via the acetylation of p-toluidine with acetic anhydride. It covers the reaction mechanism, detailed experimental protocols, data analysis, and safety considerations relevant to researchers, scientists, and professionals in drug development.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from p-toluidine is a classic example of nucleophilic acyl substitution.[3][4] In this reaction, the amino group (-NH2) of p-toluidine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and a subsequent deprotonation to yield the stable amide product, this compound, and acetic acid as a byproduct.[3] The methyl group on the p-toluidine ring is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and making the reaction proceed rapidly.[5]

The overall reaction is as follows:

CH₃C₆H₄NH₂ (p-toluidine) + (CH₃CO)₂O (acetic anhydride) → CH₃CONHC₆H₄CH₃ (this compound) + CH₃COOH (acetic acid)

Caption: Reaction mechanism for the synthesis of this compound.

Data Presentation

Quantitative data for the reactants and the product are summarized below.

Table 1: Physicochemical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
p-ToluidineC₇H₉N107.1543-452001.046
Acetic AnhydrideC₄H₆O₃102.09-73.1139.81.082[6]
This compoundC₉H₁₁NO149.19[7]147-151[7][8][9][10]306-308[9][10]1.21-1.22[1][7]

Table 2: Typical Experimental Conditions and Product Characteristics

ParameterValueReference
Reaction Time10-20 minutes[5]
Reaction TemperatureRoom Temperature (exothermic)[5]
Typical Yield>90% (solvent-free)[5]
AppearanceWhite to cream crystals or powder[7][8]
SolubilitySlightly soluble in water; soluble in ethanol, ether, glacial acetic acid.[7][7]

Table 3: Spectroscopic Data for this compound Characterization

SpectroscopyPeak AssignmentCharacteristic Wavenumber (cm⁻¹)/Shift (ppm)
IRN-H stretch~3300
IRC=O (Amide I) stretch~1660
IRN-H bend (Amide II)~1550
¹H NMR-CH₃ (ring)~2.3 ppm (singlet)
¹H NMR-CH₃ (acetyl)~2.1 ppm (singlet)
¹H NMRAromatic protons~7.0-7.5 ppm (multiplet)
¹H NMRN-H proton~7.5-8.0 ppm (broad singlet)

Experimental Protocols

The following protocols describe common methods for the synthesis and purification of this compound.

Protocol 1: Catalyst-Free, Solvent-Free Synthesis

This method is efficient and aligns with green chemistry principles by minimizing solvent waste.[5]

  • Reagents and Setup:

    • p-Toluidine (1.0 mmol, 107 mg)

    • Acetic Anhydride (1.2 mmol, 113 µL)

    • 25 mL round-bottomed flask

    • Magnetic stirrer

  • Procedure:

    • Add p-toluidine to the round-bottomed flask.

    • Add acetic anhydride to the flask while stirring at room temperature. The reaction is often exothermic.[5]

    • Continue stirring for 15-20 minutes. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]

    • Upon completion, add approximately 10 mL of cold water to the reaction mixture. This quenches unreacted acetic anhydride and precipitates the solid product.[5]

    • Collect the white solid via vacuum filtration.

    • Wash the collected solid with two 10 mL portions of cold water to remove water-soluble impurities.[5]

    • Dry the product in a desiccator or a low-heat vacuum oven.

Protocol 2: Synthesis in Aqueous Medium

This protocol involves dissolving the amine in an acidic solution before acetylation.

  • Reagents and Setup:

    • p-Toluidine (23g)[7]

    • Water (500 mL)[7]

    • Concentrated Hydrochloric Acid (18 mL)[7]

    • Acetic Anhydride (29 mL)[7]

    • Sodium Acetate (30g) dissolved in 100 mL of water[7]

    • Beakers, magnetic stirrer, ice bath, vacuum filtration apparatus

  • Procedure:

    • In a large beaker, stir and heat a mixture of p-toluidine, water, and concentrated hydrochloric acid to 50°C to form the p-toluidinium chloride salt.[7]

    • To this solution, add acetic anhydride.

    • Immediately and vigorously stir in the sodium acetate solution. The sodium acetate acts as a base to deprotonate the p-toluidinium ion, facilitating its reaction with acetic anhydride.[3][7]

    • Cool the mixture in an ice-water bath to precipitate the product.[7]

    • Filter the crude product using vacuum filtration, wash with cold water, and dry.[7]

Purification: Recrystallization

Recrystallization is the primary method for purifying the crude this compound.[11][12]

  • Solvent Selection: Water or an ethanol-water mixture is a suitable solvent system. The product should be highly soluble at high temperatures and poorly soluble at low temperatures.[13][14]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimum amount of boiling water (or the chosen solvent system) until the solid just dissolves.[12]

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[13]

    • If charcoal was added, perform a hot gravity filtration to remove it and any other insoluble impurities.[15]

    • Allow the hot, clear filtrate to cool slowly to room temperature, which promotes the formation of large, pure crystals.[13]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal yield.[15]

    • Collect the purified crystals by vacuum filtration.[12]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[12]

    • Dry the crystals thoroughly before characterization.

experimental_workflow start 1. Reagent Mixing (p-toluidine & Acetic Anhydride) reaction 2. Reaction (Stirring at RT, 15-20 min) start->reaction quench 3. Quenching & Precipitation (Add cold water) reaction->quench filter1 4. Isolate Crude Product (Vacuum Filtration & Washing) quench->filter1 dissolve 5. Recrystallization: Dissolution (Dissolve crude solid in minimum hot solvent) filter1->dissolve Purification Step cool 6. Recrystallization: Crystallization (Slow cooling followed by ice bath) dissolve->cool filter2 7. Isolate Pure Product (Vacuum Filtration & Washing) cool->filter2 dry 8. Drying & Characterization (Desiccator/Oven, MP, Spectroscopy) filter2->dry

Caption: General experimental workflow for synthesis and purification.

Safety and Handling

Both p-toluidine and acetic anhydride are hazardous chemicals that require careful handling in a well-ventilated fume hood.[16][17]

  • p-Toluidine: This compound is toxic and an irritant. It requires careful management to avoid inhalation, skin contact, and eye exposure.[17] Store in a cool, dry, well-ventilated area away from oxidizing agents.[17]

  • Acetic Anhydride: It is corrosive, flammable, and causes severe skin burns and eye damage.[18] It is fatal if inhaled. It reacts with water to produce acetic acid.[16]

Personal Protective Equipment (PPE):

  • Wear acid-resistant nitrile gloves and appropriate protective clothing.[16][19]

  • Use splash-resistant safety goggles and a face shield.[19]

  • Work exclusively within a chemical fume hood to avoid inhaling vapors.[16]

  • Emergency shower and eyewash stations should be readily accessible.[19]

Handling Spills:

  • For small spills, absorb with an inert material like diatomaceous earth.[16]

  • For skin contact, immediately wash the affected area with copious amounts of water.[9]

  • In case of fire, use carbon dioxide or alcohol foam extinguishers; avoid using water as it reacts with acetic anhydride.[16]

References

An In-depth Technical Guide to 4'-Methylacetanilide: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Methylacetanilide (CAS No. 103-89-9), a compound of interest in organic synthesis and as a potential building block in medicinal chemistry. This document details its key physicochemical parameters, supported by spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis, purification via recrystallization, and analysis by Thin Layer Chromatography (TLC) and various spectroscopic methods. This guide is intended to be a valuable resource for researchers and professionals engaged in work involving this compound.

Physicochemical Properties

This compound, also known as N-(4-methylphenyl)acetamide or p-acetotoluidide, is a white to pale brown crystalline solid.[1][2] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₉H₁₁NO[3][4]
Molecular Weight 149.19 g/mol [3][4]
Appearance White to cream to pale brown or grey crystals or powder[1][2]
Melting Point 145 - 151 °C[2][3][5]
Boiling Point 306 - 308 °C (at 1013 hPa)[5]
Density ~1.21 - 1.22 g/cm³[3][6]
Solubility Slightly soluble in water; Soluble in alcohol, ether, ethyl acetate, and glacial acetic acid.[6]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data and Observations
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.39 (d, 2H), ~7.23 (s, 1H, NH), ~7.14 (d, 2H), ~2.33 (s, 3H, Ar-CH₃), ~2.18 (s, 3H, COCH₃)
¹³C NMR Spectral data available in public databases.
Infrared (IR) (KBr Pellet) ν (cm⁻¹): ~3289 (N-H stretch), ~3117 (aromatic C-H stretch), ~2943 (aliphatic C-H stretch), ~1665 (C=O stretch, Amide I), ~1506 (aromatic C=C stretch)
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 149. Key fragments correspond to the loss of ketene and other characteristic cleavages.

Biological Activity and Signaling Pathways

Extensive literature searches did not yield any specific, well-defined biological signaling pathways in which this compound is a primary modulator. It is documented as a human metabolite of p-toluidine. The toxicological properties of this compound have not been fully investigated, though it may cause irritation to the digestive tract, respiratory system, skin, and eyes.[3] Due to the lack of established data on its direct interaction with specific cellular signaling cascades, a diagrammatic representation of a signaling pathway cannot be provided at this time. Research into the biological effects of p-toluidine and its metabolites may offer indirect insights.[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

This protocol describes the acetylation of p-toluidine using acetic anhydride.

Materials:

  • p-Toluidine

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate

  • Distilled Water

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a suitable Erlenmeyer flask, dissolve 23g of p-toluidine in 500ml of water and 18ml of concentrated hydrochloric acid.

  • Gently heat the mixture to 50°C while stirring to ensure complete dissolution.

  • In a separate beaker, prepare a solution of 30g of sodium acetate in 100ml of water.

  • To the p-toluidine solution, add 29ml of acetic anhydride, followed immediately by the dropwise addition of the sodium acetate solution with vigorous stirring.

  • Continue stirring and cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the crude this compound crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold distilled water and allow them to air dry.[6]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation p_toluidine p-Toluidine in HCl(aq) reaction_vessel Reaction Vessel (50°C, Stirring) p_toluidine->reaction_vessel acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_vessel na_acetate Sodium Acetate Solution na_acetate->reaction_vessel Dropwise addition cooling Cooling (Ice Bath) reaction_vessel->cooling filtration Vacuum Filtration cooling->filtration washing Washing with Cold Water filtration->washing drying Air Drying washing->drying product Crude This compound drying->product

Synthesis and Work-up of this compound.
Purification by Recrystallization

This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Distilled Water

  • Erlenmeyer flasks

  • Heating plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and swirling.

  • If colored impurities are present, the hot solution can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal.

  • To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Allow the flask to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol-water mixture.

  • Dry the crystals thoroughly.

Analytical Methods

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Capillary spotters

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp for visualization

Procedure:

  • Prepare a developing chamber by adding the eluent to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.

  • On a silica gel plate, lightly draw a pencil line about 1 cm from the bottom.

  • Dissolve a small amount of the this compound in a volatile solvent (e.g., ethyl acetate).

  • Using a capillary spotter, apply a small spot of the solution onto the pencil line.

  • Place the TLC plate in the developing chamber, ensuring the eluent level is below the spot.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spot under a UV lamp.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).

Infrared (IR) Spectroscopy:

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Obtain the IR spectrum using an FTIR spectrometer.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS).

  • Instrumentation: Analyze using a mass spectrometer, typically with Electron Ionization (EI).

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output sample Purified This compound dissolve_tlc Dissolve in Volatile Solvent sample->dissolve_tlc dissolve_nmr Dissolve in Deuterated Solvent sample->dissolve_nmr prepare_ir Prepare KBr Pellet sample->prepare_ir prepare_ms Prepare for MS (e.g., dissolve for GC) sample->prepare_ms tlc Thin Layer Chromatography dissolve_tlc->tlc nmr NMR Spectroscopy (¹H, ¹³C) dissolve_nmr->nmr ir FTIR Spectroscopy prepare_ir->ir ms Mass Spectrometry prepare_ms->ms rf_value Rf Value tlc->rf_value nmr_spectra NMR Spectra nmr->nmr_spectra ir_spectrum IR Spectrum ir->ir_spectrum mass_spectrum Mass Spectrum ms->mass_spectrum

Analytical Workflow for this compound.

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area or a fume hood.[3] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

Conclusion

This technical guide has provided a detailed summary of the core physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The data presented in a structured format, combined with the detailed methodologies and workflows, serves as a practical resource for scientists and researchers. While the direct involvement of this compound in specific biological signaling pathways remains an area for future investigation, this guide offers a solid foundation of its chemical characteristics and handling.

References

4'-Methylacetanilide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Methylacetanilide (CAS No: 103-89-9), a key chemical intermediate and metabolite. This document details its physicochemical properties, provides an established experimental protocol for its synthesis, and outlines methods for its analysis. Furthermore, it explores the metabolic pathway of its parent compound, p-toluidine, and discusses its toxicological profile. This guide is intended to be a valuable resource for professionals in research, development, and quality control who work with this compound.

Chemical and Physical Properties

This compound, also known as N-(4-methylphenyl)acetamide or p-acetotoluidide, is an aromatic amide.[1] It presents as colorless needle-like crystals or a white to pale brown crystalline powder.[2] Key quantitative data for this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 103-89-9
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
IUPAC Name N-(4-methylphenyl)acetamide
Synonyms p-Acetotoluidide, N-Acetyl-p-toluidine, 4-Acetamidotoluene
Table 2: Physicochemical Properties
PropertyValueReference
Melting Point 149-151 °C[2][3]
Boiling Point 306-308 °C (at 1013 hPa)[3]
Density 1.212 g/cm³[2]
Flash Point 168 °C[2]
Water Solubility 1.2 g/L (experimental)[3]
Solubility Soluble in alcohol, ether, ethyl acetate, glacial acetic acid, and hot water.[2]
Vapor Pressure 0.001 mmHg at 25°C[2]

Experimental Protocols

Synthesis of this compound via Acetylation of p-Toluidine

This protocol details a common laboratory-scale synthesis of this compound from p-toluidine and acetic anhydride.

Materials:

  • p-Toluidine

  • Acetic Anhydride

  • Chloroform

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Filtration apparatus

Procedure:

  • Dissolve 10.0 mmol (1.09 g) of 4-methylaniline (p-toluidine) in 20 mL of chloroform in a round-bottom flask.[4]

  • Add 14.0 mmol (1.43 g) of acetic anhydride to the solution.[4]

  • The reaction mixture can be stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). One source suggests the reaction may proceed over several days at room temperature.[4] For acceleration, the mixture can be gently refluxed.

  • Upon completion of the reaction, cool the mixture. If the product precipitates, it can be collected by filtration.[4] If not, the solvent can be removed under reduced pressure.

  • Wash the collected solid with cold water to remove any unreacted acetic anhydride and other water-soluble impurities.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield colorless crystals of this compound.

  • Dry the purified product in a desiccator or a vacuum oven.

The following diagram illustrates the workflow for the synthesis of this compound.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Final Product p_toluidine p-Toluidine dissolve Dissolve p-Toluidine in Chloroform p_toluidine->dissolve acetic_anhydride Acetic Anhydride add_reagent Add Acetic Anhydride acetic_anhydride->add_reagent dissolve->add_reagent react React (Stir/Reflux) add_reagent->react cool_precipitate Cool and Precipitate react->cool_precipitate filter_wash Filter and Wash with Water cool_precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize dry Dry Product recrystallize->dry product This compound dry->product

Caption: A flowchart of the synthesis of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of this compound. This protocol should be validated for specific applications.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., 0.01 M)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile, methanol, and phosphate buffer. A reported mobile phase for similar compounds is a 25:25:50 (v/v/v) mixture of acetonitrile:methanol:0.01 M phosphate buffer.[5] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Accurately weigh a known amount of pure this compound and dissolve it in the mobile phase or a suitable solvent (e.g., a methanol/water mixture) to prepare a stock solution.[6] Prepare a series of calibration standards by serial dilution of the stock solution.[6]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. The concentration should be adjusted to fall within the range of the calibration standards. Filter the sample solution through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer (e.g., 25:25:50).

    • Flow Rate: 1.0 mL/min.[5]

    • Detection Wavelength: 261 nm (or a wavelength of maximum absorbance for this compound).[5]

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to construct a calibration curve of peak area versus concentration. Inject the sample solution and determine the concentration of this compound from the calibration curve.

The following diagram illustrates the analytical workflow for HPLC analysis.

G HPLC Analysis Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_output Result mobile_phase Prepare and Degas Mobile Phase inject_standards Inject Standards mobile_phase->inject_standards standards Prepare Standard Solutions standards->inject_standards sample Prepare and Filter Sample inject_sample Inject Sample sample->inject_sample calibration_curve Construct Calibration Curve inject_standards->calibration_curve quantify Quantify Analyte calibration_curve->quantify inject_sample->quantify concentration Concentration of This compound quantify->concentration

Caption: A flowchart for the HPLC analysis of this compound.

Biological Context and Toxicology

Metabolic Pathway of p-Toluidine

This compound is a known human metabolite of p-toluidine.[1] The metabolism of p-toluidine primarily involves N-acetylation to form this compound.[7] This metabolic step is a common detoxification pathway for aromatic amines. Further metabolism of p-toluidine can occur through ring hydroxylation.[7]

The diagram below illustrates the primary metabolic conversion of p-toluidine.

G Metabolic Pathway of p-Toluidine to this compound p_toluidine p-Toluidine acetylation N-Acetylation p_toluidine->acetylation N-acetyltransferase methylacetanilide This compound acetylation->methylacetanilide

Caption: The metabolic conversion of p-toluidine.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated. However, it is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3] The parent compound, p-toluidine, is known to be toxic and can cause methemoglobinemia.[8] The metabolites of toluidine isomers can have varying levels of mutagenicity.[9]

Table 3: Toxicological Data
EndpointValueReference
Acute Oral Toxicity (LD50, rat) 2640 mg/kg[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]

Conclusion

This technical guide has provided essential information on this compound for researchers and professionals in the drug development field. The compiled data on its chemical and physical properties, along with detailed protocols for its synthesis and analysis, offer a practical resource for laboratory work. The discussion of its metabolic context as a metabolite of p-toluidine and its toxicological profile provides important safety and biological considerations. This guide serves as a foundational document for the safe and effective handling and application of this compound in a research and development setting.

References

An In-depth Technical Guide to the Solubility of 4'-Methylacetanilide in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4'-Methylacetanilide (also known as N-(4-methylphenyl)acetamide or p-acetotoluidide), a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry. Understanding the solubility of this compound in various solvent systems is critical for its synthesis, purification, formulation, and biological screening. This document presents available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a logical workflow for these procedures.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReferences
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol [1]
Melting Point 149-151 °C[1]
Boiling Point 307 °C[1]
Appearance Colorless needle-like crystals or beige to light brown crystalline powder[1]

Solubility Data

The solubility of a compound is a fundamental property that dictates its behavior in various chemical and biological systems. The principle of "like dissolves like" is a useful starting point for predicting solubility, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound, with its amide group and a substituted phenyl ring, exhibits a mixed polarity.

Aqueous Solubility

This compound is generally described as slightly soluble in water.[1][2] Quantitative experimental data indicates a solubility of approximately 1.0 to 1.2 g/L at 25 °C .[1][3] More specifically, one source indicates a solubility of less than 1 mg/mL at 70 °F (21.1 °C).

Table 1: Quantitative Aqueous Solubility of this compound

TemperatureSolubility (g/L)Reference
25 °C1.0[1]
25 °C1.2 (experimental)[3]
21.1 °C< 1.0
Solubility in Organic Solvents

While precise quantitative data for this compound in a wide range of organic solvents is not extensively available in the literature, it is qualitatively described as being soluble in several common organic solvents.[1][2]

Qualitative Solubility:

  • Soluble in: Alcohol, ether, ethyl acetate, and glacial acetic acid.[1][2]

  • Soluble in: Hot water.[1][2]

To provide a more detailed, albeit predictive, overview, the following table presents the expected solubility profile based on the compound's structure and general principles of solubility. For comparison, experimental data for the closely related parent compound, acetanilide, is included to illustrate potential trends.

Table 2: Qualitative and Comparative Solubility in Organic Solvents

SolventSolvent TypePredicted Solubility of this compoundExperimental Solubility of Acetanilide
Methanol Polar ProticSolubleVery Soluble
Ethanol Polar ProticSolubleVery Soluble
Acetone Polar AproticSolubleVery Soluble
Ethyl Acetate Polar AproticSolubleSoluble
Dichloromethane NonpolarModerately SolubleModerately Soluble
Diethyl Ether NonpolarSolubleSoluble

Note: The predicted solubility is based on chemical principles and the known solubility of structurally similar compounds. Experimental verification is recommended for precise applications.

Experimental Protocol for Solubility Determination

The equilibrium solubility of a solid compound in a liquid solvent is typically determined using the shake-flask method. This method involves equilibrating an excess amount of the solid with the solvent at a constant temperature and then measuring the concentration of the dissolved compound in the supernatant.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility. An excess of the solid compound is suspended in the solvent of interest and agitated in a temperature-controlled environment until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated with the solute. The concentration of the solute in the clear, filtered supernatant is then determined analytically.

Detailed Methodology

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Vials with screw caps

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically by taking samples at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in temperature-controlled shaker prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis2 Analyze sample and standards (e.g., HPLC) sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Determine concentration analysis3->analysis4 end end analysis4->end Report Solubility G solubility Solubility of This compound solute_props Solute Properties (this compound) solubility->solute_props depends on solvent_props Solvent Properties solubility->solvent_props depends on polarity Polarity (Amide group) solute_props->polarity non_polarity Non-polarity (Phenyl ring, methyl group) solute_props->non_polarity h_bond Hydrogen Bonding (Acceptor/Donor) solute_props->h_bond solvent_polarity Polarity solvent_props->solvent_polarity solvent_h_bond Hydrogen Bonding Capacity solvent_props->solvent_h_bond

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 4'-Methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4'-Methylacetanilide, a compound of interest in pharmaceutical research and development. The document details the characteristic vibrational frequencies, a standard experimental protocol for sample analysis, and a logical workflow for the spectroscopic process.

Data Presentation: Infrared Spectrum of this compound

The infrared spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrational modes of its specific functional groups. The quantitative data, including peak positions and their assignments, are summarized in the table below. This information is critical for the identification and characterization of the molecule.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3293MediumN-HStretching
3257MediumN-HStretching
3189WeakAromatic C-HStretching
3124MediumAromatic C-HStretching
2955StrongMethyl C-HAsymmetric Stretching
2925StrongMethyl C-HAsymmetric Stretching
2866StrongMethyl C-HSymmetric Stretching
1662StrongC=O (Amide I)Stretching
1603MediumAromatic C=CStretching
1543StrongN-H Bending (Amide II)Bending
1466MediumMethyl C-HAsymmetric Bending
1403MediumMethyl C-HSymmetric Bending (Umbrella)
1366StrongCH₃-C=OBending
1319StrongC-N (Amide III)Stretching
816Strongp-disubstituted benzeneC-H Out-of-plane Bending

Note: The data presented is a compilation from various spectroscopic resources. The exact peak positions and intensities may vary slightly depending on the sample preparation and the specific instrument used.

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality infrared spectra of solid samples.[1][2][3] This protocol outlines the step-by-step procedure for preparing a KBr pellet of this compound.

Materials and Equipment:

  • This compound (analytical grade)

  • Infrared (IR) grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Analytical balance

  • FTIR spectrometer

Procedure:

  • Drying: Thoroughly dry the IR-grade KBr in an oven to remove any absorbed moisture, which can interfere with the spectrum.

  • Sample Weighing: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.[3]

  • Grinding and Mixing: Transfer the weighed KBr to the agate mortar and grind it to a fine powder. Add the this compound to the mortar. Grind the mixture for several minutes until a homogenous, fine powder is obtained.[1]

  • Pellet Formation: Carefully transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[3]

  • Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide, as well as the KBr matrix itself.[2]

Visualizations: Workflow and Molecular Structure

The following diagrams illustrate the logical workflow of the IR spectroscopy process for a solid sample and the chemical structure of this compound.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation sample Weigh this compound and Dry KBr grind Grind and Mix in Agate Mortar sample->grind ~1:100 ratio pelletize Transfer to Die and Press into Pellet grind->pelletize background Acquire Background Spectrum (KBr only) pelletize->background acquire Acquire Sample Spectrum background->acquire process Background Subtraction and Data Processing acquire->process identify Identify Characteristic Absorption Peaks process->identify assign Assign Peaks to Functional Groups identify->assign report Generate Final Report assign->report

Caption: Workflow for IR Spectroscopy of a Solid Sample.

Caption: Chemical Structure of this compound.

References

A Technical Guide to the Mass Spectrometry Analysis of 4'-Methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Methylacetanilide, also known as N-(4-methylphenyl)acetamide, is an aromatic amide with the chemical formula C9H11NO.[1][2][3] It serves as an important intermediate in the synthesis of various organic compounds and has applications in the pharmaceutical and chemical industries. Mass spectrometry is a powerful analytical technique crucial for the identification, characterization, and quantification of this compound. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Experimental Protocols

The mass spectrometric analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the sample matrix, the required sensitivity, and the specific goals of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation: A common approach involves dissolving a precisely weighed amount of the this compound sample in a high-purity volatile organic solvent such as methanol, ethanol, or acetone. The concentration is typically prepared in the range of 1 mg/mL, followed by serial dilutions to achieve the desired concentration for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

  • Injection Mode: Splitless or split injection can be used, depending on the sample concentration.

  • Oven Temperature Program: A temperature gradient is typically employed, for instance, starting at 100°C, holding for 1 minute, then ramping up to 250°C at a rate of 15°C/min, and holding for 5 minutes.

  • Mass Spectrometer: An instrument such as a JEOL JMS-AX-505-H or equivalent is used.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra with extensive fragmentation.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is preferred for analyzing this compound in complex matrices or when dealing with thermally labile compounds.[5]

Sample Preparation: Samples are typically dissolved in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water. Filtration of the sample solution through a 0.22 µm syringe filter is recommended before injection to prevent clogging of the LC system.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system is used.

  • Column: A reverse-phase column, such as a C18, is commonly employed for the separation of aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile is typical.

  • Mass Spectrometer: A variety of mass analyzers can be used, including Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QQQ) instruments.[6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for protonating the this compound molecule.

The following diagram illustrates a typical workflow for LC-MS/MS analysis.

LC-MS_Workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Processing Sample Sample Collection Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column IonSource ESI Source Column->IonSource MassAnalyzer Mass Analyzer (QTOF/QQQ) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataAcquisition Data Acquisition Detector->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis

A representative experimental workflow for LC-MS/MS analysis.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratios (m/z) of the molecular ion and its fragments.

Electron Ionization (EI) Mass Spectrum

Under electron ionization, this compound (molecular weight: 149.19 g/mol ) undergoes fragmentation, producing a characteristic pattern.[7] The molecular ion (M+) is formed when the molecule loses an electron.[8]

Molecular Ion: The molecular ion peak for this compound is observed at m/z 149 . The presence of a nitrogen atom means that the molecular weight is odd, which is consistent with the nitrogen rule.[4]

Key Fragmentation Pathways: The fragmentation of the molecular ion is a critical aspect of structural elucidation.[8] For this compound, the primary fragmentation events include:

  • Alpha-Cleavage: A common fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group, leading to the loss of a methyl radical (•CH3) and the formation of an ion at m/z 134 .

  • Loss of Ketene: A significant fragmentation route is the loss of a neutral ketene molecule (CH2=C=O) from the molecular ion. This results in the formation of the 4-methylaniline radical cation, which is observed as a prominent peak at m/z 107 .

  • Formation of the Tropylium Ion: The ion at m/z 107 can further lose a hydrogen atom to form an ion at m/z 106 . This ion can then undergo rearrangement to form a stable tropylium-like ion.

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

Fragmentation_Pathway M This compound [C9H11NO]+• m/z = 149 F107 [C7H9N]+• m/z = 107 M->F107 - CH2CO F106 [C7H8N]+ m/z = 106 F107->F106 - H•

Proposed EI fragmentation pathway of this compound.
Quantitative Data Summary

The relative abundance of the major ions in the EI mass spectrum of this compound is summarized in the table below. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.

m/z Proposed Ion Structure Relative Abundance (%) Reference
149[M]+•Moderate[7]
107[M - C2H2O]+•100 (Base Peak)[1]
106[M - C2H3O]+High[1]
77[C6H5]+Low to Moderate[7]
43[C2H3O]+Moderate[7]

Note: Relative abundances can vary slightly depending on the instrument and analytical conditions.

Conclusion

Mass spectrometry, particularly when coupled with chromatographic techniques like GC and LC, provides an indispensable tool for the analysis of this compound. Understanding the experimental protocols and fragmentation patterns is key to accurately identifying and quantifying this compound. The data presented in this guide serves as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development, enabling them to develop and validate robust analytical methods for this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4'-Methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 4'-Methylacetanilide (also known as N-(4-methylphenyl)acetamide), a compound of interest to researchers, scientists, and professionals in drug development. This document details the crystallographic parameters of its known polymorphic forms, outlines the experimental procedures for their determination, and presents a logical workflow for crystal structure analysis.

Introduction

This compound is a derivative of acetanilide and finds applications in various chemical syntheses. Understanding its solid-state structure is crucial for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are of paramount importance in the pharmaceutical industry. This guide summarizes the key crystallographic data and the methodologies employed to elucidate the three-dimensional arrangement of this molecule in the crystalline state. The existence of at least two polymorphic forms of this compound has been identified, highlighting the importance of controlled crystallization conditions.

Crystallographic Data of this compound Polymorphs

The crystallographic data for two known polymorphs of this compound are summarized in the tables below. These polymorphs exhibit different crystal systems and unit cell parameters, underscoring the influence of crystallization conditions on the solid-state packing of the molecule.

Table 1: Crystallographic Data for Polymorph I of this compound
ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.670(9)
b (Å)8.792(5)
c (Å)14.987(8)
α (°)90.00
β (°)90.00
γ (°)90.00
CCDC Number233643[1]
Table 2: Crystallographic Data for Polymorph II of this compound
ParameterValue
Crystal SystemMonoclinic
Space GroupP 21/c
a (Å)11.6779(9)
b (Å)9.4902(7)
c (Å)7.4186(6)
α (°)90.00
β (°)106.515(5)
γ (°)90.00
Temperature (K)120(2)

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures, from the synthesis of the compound to the final refinement of the crystal structure.

Synthesis of this compound

A general method for the synthesis of this compound involves the acylation of p-toluidine. A typical laboratory-scale synthesis is as follows:

  • Dissolve p-toluidine in a suitable solvent, such as glacial acetic acid or an inert organic solvent like dichloromethane.

  • Slowly add acetic anhydride to the solution with stirring. The reaction is often exothermic and may require cooling to control the temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.

  • Pour the reaction mixture into cold water to precipitate the crude this compound.

  • Collect the solid product by filtration and wash it with water to remove any unreacted starting materials and by-products.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Single Crystal Growth

Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. The specific conditions for growing crystals of the different polymorphs can vary. A general approach for the crystallization of organic compounds like this compound is slow evaporation from a saturated solution.

Example Protocol (Hypothetical for Polymorph II):

  • Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) at a slightly elevated temperature.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean crystallization dish or vial.

  • Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature).

  • Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

  • Carefully select a well-formed crystal of appropriate dimensions (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The following steps outline the general procedure for X-ray data collection and structure refinement:

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities. Data collection is often performed at a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods to obtain the best possible fit between the calculated and observed structure factors.

  • Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like this compound follows a logical and sequential workflow. This can be visualized as a series of interconnected steps, from the initial synthesis of the material to the final validation and deposition of the structural data.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_deposition Dissemination Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Caption: Workflow for Crystal Structure Determination.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, presenting key crystallographic data for its known polymorphs and outlining the experimental protocols for their determination. The existence of polymorphism in this compound underscores the critical need for precise control over crystallization conditions in research and development, particularly in the pharmaceutical industry. The provided workflow illustrates the systematic approach required for accurate crystal structure elucidation. Further research to fully characterize the crystallization kinetics and thermodynamic relationships between the polymorphs of this compound is encouraged.

References

An In-depth Technical Guide to the Chemical Reactions of 4'-Methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylacetanilide, also known as N-(4-methylphenyl)acetamide, is an aromatic organic compound with the chemical formula C₉H₁₁NO. It serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of the chemical reactions of this compound, with a primary focus on its nitration and other significant electrophilic aromatic substitution reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to assist researchers in their synthetic endeavors.

Core Chemical Properties

This compound is a solid at room temperature with a melting point ranging from 149-151 °C.[1][2] It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol and glacial acetic acid.[2] The molecule consists of a p-toluidine moiety acylated at the nitrogen atom. This structure features two key substituents on the benzene ring: an activating methyl group (-CH₃) and a moderately activating acetamido group (-NHCOCH₃).[3][4] Both groups are ortho-, para-directing in electrophilic aromatic substitution reactions.[3][4] However, the acetamido group exerts a stronger activating effect due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.[3]

Electrophilic Aromatic Substitution Reactions

The electron-rich benzene ring of this compound is susceptible to attack by electrophiles. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

Nitration

The nitration of this compound is a classic example of electrophilic aromatic substitution. The reaction introduces a nitro group (-NO₂) onto the aromatic ring. Due to the stronger directing effect of the acetamido group, the major product formed is 2-nitro-4-methylacetanilide.[3]

Reaction Scheme:

Nitration cluster_main 4-Methylacetanilide This compound Reagents HNO₃ / H₂SO₄ 4-Methylacetanilide->Reagents 2-Nitro-4-methylacetanilide 2-Nitro-4-methylacetanilide Reagents->2-Nitro-4-methylacetanilide

Caption: Nitration of this compound.

Experimental Protocol: Microscale Nitration of this compound [3]

  • In a conical vial, combine 100 mg (0.67 mmol) of this compound with a mixture of 300 μl of concentrated nitric acid (HNO₃) and 100 μl of concentrated sulfuric acid (H₂SO₄).

  • Fit a water condenser to the vial and heat the reaction mixture to 50 °C for 15 minutes with magnetic stirring.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a 5 ml Erlenmeyer flask containing an ice-water mixture.

  • A yellow solid of 2-nitro-4-methylacetanilide will precipitate.

  • Collect the solid by vacuum filtration and wash the crystals with 10 ml of cold water.

  • Dry the product under an air stream, weigh it, and calculate the yield.

Quantitative Data:

ReactionProductReagentsTemperatureTimeYield (Estimated)Melting Point
Nitration2-Nitro-4-methylacetanilideHNO₃ / H₂SO₄50 °C15 min70%91-93 °C
Hydrolysis4-Methyl-2-nitroanilineConc. HCl, NaOHReflux30 min70%116-117 °C
Bromination (in-situ)2-Bromo-4-methylacetanilideKBrO₃ / HBrRoom Temp.30 minGood-
Hydrolysis of 2-Nitro-4-methylacetanilide

The acetamido group of the nitrated product can be hydrolyzed back to an amino group under acidic conditions. This reaction is useful for the synthesis of substituted anilines.

Reaction Workflow:

Hydrolysis_Workflow start 2-Nitro-4-methylacetanilide in conc. HCl reflux Reflux for 30 min start->reflux cool Cool to Room Temperature reflux->cool neutralize Add NaOH (0.5 M) dropwise until basic pH cool->neutralize precipitate Precipitation of 4-Methyl-2-nitroaniline neutralize->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from EtOH filter->recrystallize end Pure 4-Methyl-2-nitroaniline recrystallize->end Bromination cluster_main 4-Methylacetanilide This compound Reagents KBrO₃ / HBr  (in-situ Br₂) 4-Methylacetanilide->Reagents 2-Bromo-4-methylacetanilide 2-Bromo-4-methylacetanilide Reagents->2-Bromo-4-methylacetanilide

References

4'-Methylacetanilide: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4'-Methylacetanilide, a key derivative of p-toluidine, is a versatile intermediate in organic synthesis with significant applications in the development of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization. Detailed experimental protocols for its preparation from p-toluidine are presented, along with a summary of quantitative data in a structured format. Furthermore, this document includes graphical representations of the synthetic workflow and its role as a precursor in drug discovery, designed to aid researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, systematically named N-(4-methylphenyl)acetamide, is an aromatic amide of significant interest in synthetic organic chemistry.[1] Structurally, it is an acetamide derivative of p-toluidine.[1] Its utility primarily lies in its role as a precursor and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] The presence of the methyl group on the phenyl ring and the acetylated amino group provides reactive sites for further functionalization, making it a valuable building block in medicinal chemistry and materials science. This guide aims to provide a detailed technical overview of this compound, focusing on its synthesis from p-toluidine and its potential applications in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization. The following tables summarize key quantitative data for this compound.

Physicochemical Properties
PropertyValueReference(s)
IUPAC Name N-(4-methylphenyl)acetamide[1]
Synonyms This compound, N-Acetyl-p-toluidine, p-Acetotoluidide[3]
CAS Number 103-89-9[3]
Molecular Formula C₉H₁₁NO[1][3][4]
Molecular Weight 149.19 g/mol [1]
Appearance Colorless needles or crystalline powder[1][4]
Melting Point 145 - 151 °C[3][4][5]
Boiling Point 307 °C[3][4][5]
Solubility Slightly soluble in water; soluble in alcohol and ether.[3][4]
Spectroscopic Data
TechniqueWavenumber (cm⁻¹)/Chemical Shift (δ, ppm)AssignmentReference(s)
Infrared (IR) ~3290N-H stretch[6][7]
~1665C=O stretch (Amide I)[6][7]
~1550N-H bend (Amide II)[6]
~1510Aromatic C=C stretch[6]
¹H NMR (CDCl₃) ~7.39 (d, 2H)Aromatic protons ortho to NHCOCH₃[7]
~7.14 (d, 2H)Aromatic protons meta to NHCOCH₃[7]
~7.23 (s, 1H)N-H proton[7]
~2.33 (s, 3H)Ar-CH₃ protons[7]
~2.18 (s, 3H)COCH₃ protons[7]

Synthesis from p-Toluidine: Experimental Protocol

The most common method for the preparation of this compound is the acetylation of p-toluidine using acetic anhydride. This reaction is a straightforward and efficient way to introduce the acetyl group to the amino functionality.

Materials
  • p-Toluidine

  • Concentrated Hydrochloric Acid

  • Acetic Anhydride

  • Sodium Acetate

  • Distilled Water

  • Ethanol (for recrystallization)

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filtration flask

  • Ice bath

  • Heating mantle or hot plate

Procedure
  • Preparation of p-Toluidine Solution : In a 500 mL Erlenmeyer flask, combine 23 g of p-toluidine, 500 mL of water, and 18 mL of concentrated hydrochloric acid.[2][8] Heat the mixture to 50 °C while stirring to ensure complete dissolution of the p-toluidine.[2][8]

  • Acetylation : To the warm solution of p-toluidine hydrochloride, add 29 mL of acetic anhydride.[2][8]

  • Neutralization and Precipitation : Immediately following the addition of acetic anhydride, add a solution of 30 g of sodium acetate dissolved in 100 mL of water.[2][8] Stir the mixture vigorously.

  • Crystallization : Cool the reaction mixture in an ice bath to facilitate the precipitation of the this compound product.[2][8]

  • Isolation of Crude Product : Collect the solid product by vacuum filtration using a Buchner funnel.[2][8] Wash the crystals with cold water to remove any remaining impurities.[2][8]

  • Purification : Recrystallize the crude product from aqueous ethanol to obtain purified this compound.[2]

  • Drying : Dry the purified crystals completely before determining the final yield and characterizing the product.

Visualizing Key Processes

Graphical representations are crucial for understanding experimental workflows and the logical progression of synthetic strategies in drug development.

Experimental Workflow for Synthesis

experimental_workflow start p-Toluidine, HCl, H₂O heat Heat to 50°C start->heat add_anhydride Add Acetic Anhydride heat->add_anhydride add_acetate Add Sodium Acetate Solution add_anhydride->add_acetate cool Cool in Ice Bath add_acetate->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize from Aqueous Ethanol filter->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery and Development

This compound serves as a foundational scaffold in drug discovery. Its structure can be systematically modified to explore structure-activity relationships (SAR) and develop new therapeutic agents.

drug_discovery_pathway start This compound (Starting Scaffold) functionalization Further Functionalization (e.g., Halogenation, Nitration) start->functionalization coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) functionalization->coupling lead_gen Lead Compound Generation coupling->lead_gen optimization Lead Optimization (ADME/Tox Profiling) lead_gen->optimization candidate Drug Candidate optimization->candidate

Caption: Logical pathway of this compound in drug discovery.

Conclusion

This compound is a fundamentally important derivative of p-toluidine with a well-established synthetic protocol and diverse applications, particularly as a versatile intermediate in the synthesis of novel compounds for drug discovery and development. The data and protocols presented in this guide offer a valuable resource for researchers and scientists, facilitating a deeper understanding and utilization of this compound in their work. The provided visualizations of the synthetic workflow and its role in drug discovery further clarify its significance in the field.

References

Methodological & Application

Step-by-step synthesis protocol for 4'-Methylacetanilide in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 4'-methylacetanilide, a valuable intermediate in organic synthesis. The procedure outlines the acetylation of p-toluidine using acetic anhydride, followed by purification and characterization of the final product.

Physicochemical Data

A summary of the key physical and chemical properties of the reactants and the product is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
p-ToluidineC₇H₉N107.1543-45[1][2][3]200[4]1.046[2][3]
Acetic AnhydrideC₄H₆O₃102.09[5][6]-73[5][7]138-140[5]1.08[5][8]
This compoundC₉H₁₁NO149.19[9][10]149-151[9][11]306-308[11]1.212[12]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the acetylation of anilines.

Materials and Equipment:
  • p-Toluidine

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate (anhydrous)

  • Ethanol (95%)

  • Deionized Water

  • Ice

  • 500 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Thermometer

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Infrared (IR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Synthesis Procedure:
  • Dissolution of p-Toluidine: In a 500 mL Erlenmeyer flask, combine 23 g of p-toluidine, 500 mL of deionized water, and 18 mL of concentrated hydrochloric acid.

  • Heating: Place the flask on a magnetic stirrer with a heating mantle or in a water bath. Gently heat the mixture to 50°C while stirring continuously until all the p-toluidine has dissolved. This may take approximately 15-20 minutes.

  • Preparation of Sodium Acetate Solution: In a separate beaker, dissolve 30 g of anhydrous sodium acetate in 100 mL of deionized water.

  • Acetylation Reaction: To the warm solution of p-toluidine hydrochloride, add 29 mL of acetic anhydride in one portion. Immediately after, add the prepared sodium acetate solution.

  • Precipitation: Stir the reaction mixture vigorously for 10-15 minutes. The this compound product will begin to precipitate as a white solid.

  • Cooling: Cool the flask in an ice-water bath for at least 30 minutes to ensure complete crystallization of the product.

  • Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two 50 mL portions of cold deionized water to remove any remaining salts and acids.

  • Drying of Crude Product: Press the crystals as dry as possible on the filter paper. The crude product can be air-dried or placed in a drying oven at a low temperature (e.g., 60-70°C) until a constant weight is achieved.

Purification by Recrystallization:
  • Solvent Preparation: Prepare a 1:1 (v/v) ethanol-water mixture.

  • Dissolution: Transfer the crude this compound to a clean Erlenmeyer flask. Add a minimal amount of the hot 1:1 ethanol-water solvent mixture to just dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Colorless, needle-like crystals of pure this compound should form.[12] For maximum yield, the flask can then be placed in an ice bath.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol-water mixture.

  • Drying: Dry the purified crystals in a drying oven at 60-70°C or in a vacuum desiccator over a suitable desiccant until a constant weight is obtained.

Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of p-toluidine attacks one of the carbonyl carbons of acetic anhydride. The subsequent loss of an acetate leaving group and deprotonation of the nitrogen atom yields the final amide product.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products p_toluidine p-Toluidine intermediate Tetrahedral Intermediate p_toluidine->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate product This compound intermediate->product Elimination of Acetate byproduct Acetic Acid intermediate->byproduct

Caption: Reaction mechanism for the synthesis of this compound.

The overall experimental workflow is depicted in the following diagram:

experimental_workflow start Start dissolve_p_toluidine Dissolve p-Toluidine in HCl(aq) start->dissolve_p_toluidine heat_dissolution Heat to 50°C dissolve_p_toluidine->heat_dissolution add_reagents Add Acetic Anhydride & NaOAc Solution heat_dissolution->add_reagents precipitation Vigorous Stirring & Precipitation add_reagents->precipitation cooling Cool in Ice Bath precipitation->cooling filtration1 Vacuum Filtration (Crude Product) cooling->filtration1 washing1 Wash with Cold Water filtration1->washing1 drying1 Dry Crude Product washing1->drying1 recrystallization Recrystallization from Ethanol/Water drying1->recrystallization filtration2 Vacuum Filtration (Pure Product) recrystallization->filtration2 washing2 Wash with Cold Ethanol/Water filtration2->washing2 drying2 Dry Pure Product washing2->drying2 characterization Characterization (MP, IR, NMR) drying2->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis should yield a white to off-white crystalline solid. The identity and purity of the product can be confirmed by the following methods:

  • Melting Point: The purified this compound should have a sharp melting point in the range of 149-151°C.[9][11] A broad or depressed melting point would indicate the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include: a secondary amide N-H stretch around 3300 cm⁻¹, C-H stretches from the aromatic ring and methyl groups just above and below 3000 cm⁻¹, a strong amide C=O (Amide I) stretch around 1660-1680 cm⁻¹, and an N-H bend (Amide II) around 1550 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide structural confirmation. Expected signals include: a singlet for the methyl protons of the acetyl group, a singlet for the methyl protons on the aromatic ring, two doublets for the aromatic protons, and a broad singlet for the N-H proton.

Safety Precautions

  • p-Toluidine: Toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic Anhydride: Corrosive and causes severe burns. It is also a lachrymator. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

  • General: All procedures should be carried out in a well-ventilated laboratory or fume hood. Dispose of all chemical waste according to institutional guidelines.

References

The Versatility of 4'-Methylacetanilide: A Key Intermediate in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4'-Methylacetanilide, a readily available aromatic amide, serves as a crucial and versatile intermediate in the landscape of organic synthesis. Its utility spans from fundamental electrophilic aromatic substitution reactions to the construction of complex heterocyclic scaffolds found in numerous bioactive molecules. This document provides a detailed overview of its applications, complete with experimental protocols for key transformations, quantitative data summaries, and visual representations of reaction pathways and workflows. The strategic position of the methyl and acetamido groups on the aromatic ring allows for regioselective modifications, making it a valuable starting material in the synthesis of pharmaceuticals, including anticonvulsant and antimicrobial agents.

Physicochemical Properties and Safety Information

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
CAS Number 103-89-9
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Melting Point 147-150 °C
Boiling Point 306-308 °C
Solubility Slightly soluble in cold water; soluble in ethanol, ether, and hot water.

Safety: this compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

This compound is a valuable precursor for a variety of organic transformations, primarily leveraging the reactivity of its aromatic ring and the directing effects of the acetamido and methyl substituents.

Electrophilic Aromatic Substitution Reactions

The acetamido group is a moderately activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. This substitution pattern makes this compound an excellent substrate for regioselective electrophilic aromatic substitution reactions.

Nitration of this compound introduces a nitro group onto the aromatic ring, a key functional group that can be further transformed, most commonly through reduction to an amine. The primary product of nitration is 4-methyl-2-nitroacetanilide.[1]

Experimental Protocol: Nitration of this compound [1]

  • In a conical vial, place 100 mg (0.67 mmol) of this compound.

  • Carefully add a pre-mixed nitrating solution of 300 μl of concentrated nitric acid and 100 μl of concentrated sulfuric acid.

  • Fit a water condenser to the vial and heat the reaction mixture to 50 °C for 15 minutes with magnetic stirring.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 5 ml Erlenmeyer flask containing an ice-water mixture.

  • Collect the precipitated yellow solid by vacuum filtration and wash the crystals with 10 ml of cold water.

  • Dry the product under an air stream, weigh, and calculate the yield.

Expected Yield: ~70% Melting Point: 91–93 °C

The resulting 4-methyl-2-nitroacetanilide can be subsequently hydrolyzed to 4-methyl-2-nitroaniline, a valuable intermediate for the synthesis of dyes and pharmaceuticals.

Experimental Protocol: Hydrolysis of 4-Methyl-2-nitroacetanilide [1]

  • Prepare a suspension of 80 mg (0.41 mmol) of 4-methyl-2-nitroacetanilide in 500 μl of concentrated HCl in a conical vial with a spin vane.

  • Attach a water condenser and reflux the mixture for 30 minutes.

  • After cooling to room temperature, add a 0.5 M NaOH solution dropwise until the pH is basic, leading to the precipitation of a solid.

  • Collect the solid by vacuum filtration and recrystallize from ethanol.

Expected Yield: ~70% Melting Point: 116–117 °C

G This compound This compound 4-Methyl-2-nitroacetanilide 4-Methyl-2-nitroacetanilide This compound->4-Methyl-2-nitroacetanilide HNO₃, H₂SO₄, 50°C 4-Methyl-2-nitroaniline 4-Methyl-2-nitroaniline 4-Methyl-2-nitroacetanilide->4-Methyl-2-nitroaniline conc. HCl, reflux

Bromination and chlorination of this compound provide routes to halogenated derivatives, which are precursors for cross-coupling reactions and other transformations. The primary site of halogenation is ortho to the activating acetamido group.

Experimental Protocol: Bromination of this compound [2]

  • In a 10-mL Erlenmeyer flask, combine 0.200 g (1.5 mmol) of this compound, 0.085 g (0.5 mmol) of potassium bromate, and 2 mL of glacial acetic acid.

  • Stir the mixture rapidly with a magnetic stirrer.

  • Add 0.3 mL (2.6 mmol) of 48% hydrobromic acid to the stirred mixture. An orange color will appear.

  • Stir the mixture for 30 minutes at room temperature.

  • Pour the reaction mixture into 25 mL of cold water and continue stirring for 15 minutes.

  • Collect the resulting solid by suction filtration.

  • Wash the solid with a dilute sodium bisulfite solution, followed by water, to remove any residual bromine.

  • Air-dry the product.

Note: The crude product can be recrystallized from 95% ethanol to yield colorless needles of 2-bromo-4-methylacetanilide.

Synthesis of Heterocyclic Compounds

This compound and its derivatives are valuable starting materials for the synthesis of various nitrogen-containing heterocyclic compounds.

Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anticonvulsant properties.[3] A common synthetic route involves the reaction of an N-acylanthranilic acid with an amine. N-acyl-p-toluidine derivatives, readily prepared from this compound, can undergo cyclization reactions to form quinazolinone scaffolds. While a direct protocol starting from this compound is not detailed in the immediate search results, the general synthetic strategies are well-established.[4]

G 4'-Methylacetanilide_Derivative Substituted This compound Anthranilic_Acid_Derivative Substituted Anthranilic Acid 4'-Methylacetanilide_Derivative->Anthranilic_Acid_Derivative Oxidation/Modification Benzoxazinone Benzoxazinone Intermediate Anthranilic_Acid_Derivative->Benzoxazinone Acetic Anhydride Quinazolinone Quinazolinone Product Benzoxazinone->Quinazolinone Amine source (e.g., NH₃)

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[5][6] A derivative of this compound, specifically N-(2-(4-methylphenyl)ethyl)acetamide, would be a suitable substrate for this reaction. The reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines, a core structure in many natural products and pharmaceuticals.

G Starting_Amide N-(2-(4-methylphenyl)ethyl)acetamide Intermediate Nitrilium Ion Intermediate Starting_Amide->Intermediate POCl₃ or P₂O₅ Cyclization Intramolecular Electrophilic Attack Intermediate->Cyclization Product Dihydroisoquinoline Derivative Cyclization->Product Deprotonation

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic compounds.[8] this compound, being an activated aromatic system, can undergo this reaction to introduce a formyl (-CHO) group, typically at the ortho position to the acetamido group. The Vilsmeier reagent is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). The resulting aromatic aldehyde is a versatile intermediate for the synthesis of a wide range of more complex molecules.

General Protocol: Vilsmeier-Haack Formylation [9]

  • The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide, typically at low temperatures.

  • This compound is then added to the pre-formed reagent.

  • The reaction mixture is heated to facilitate the electrophilic substitution.

  • Upon completion, the reaction is quenched by pouring it into an ice-water mixture.

  • The product is typically isolated by filtration or extraction.

Application in the Synthesis of Bioactive Molecules

The derivatives of this compound are instrumental in the synthesis of various compounds with significant biological activities.

Anticonvulsant Agents

As previously mentioned, quinazolinone derivatives have shown promise as anticonvulsant agents.[3] The synthesis of novel quinazolin-4(3H)-one derivatives has led to the identification of compounds with potent anticonvulsant activity in animal models.[10] The ability to functionalize the this compound core allows for the generation of a library of quinazolinone analogues for structure-activity relationship (SAR) studies.

Antimicrobial Agents

The quinazoline scaffold, accessible from this compound precursors, is also found in compounds with antimicrobial activity.[11] Furthermore, this compound itself has been used as a ligand in the synthesis of metal complexes (e.g., with Cu(II) and Ni(II)) that exhibit antibacterial properties.

Summary of Quantitative Data

The following table summarizes the yields for some of the key transformations involving this compound and its derivatives.

Starting MaterialReactionProductYield (%)Reference
This compoundNitration (HNO₃, H₂SO₄)4-Methyl-2-nitroacetanilide~70[1]
4-Methyl-2-nitroacetanilideHydrolysis (conc. HCl)4-Methyl-2-nitroaniline~70[1]
4-MethylanilineAcetylation (Acetic Anhydride)This compound~75[1]
4-MethylanilineNitration and Hydrolysis4-Methyl-2-nitroaniline70-79[3][12]

Experimental Workflow Overview

The general workflow for utilizing this compound as a synthetic intermediate involves a series of logical steps from initial functionalization to the synthesis of the final target molecule.

G Start This compound (Starting Material) Functionalization Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) Start->Functionalization Intermediate Functionalized Intermediate Functionalization->Intermediate Cyclization Heterocycle Formation (e.g., Quinazolinone Synthesis) Intermediate->Cyclization Final_Product Bioactive Molecule Cyclization->Final_Product Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification Analysis Characterization (NMR, IR, MS, Melting Point) Purification->Analysis End Final Product Analysis->End

Conclusion

This compound is a cost-effective and highly adaptable intermediate in organic synthesis. Its predictable reactivity in electrophilic aromatic substitution reactions, coupled with its utility as a precursor for various heterocyclic systems, makes it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols and data presented herein provide a solid foundation for the exploration and application of this compound in the synthesis of novel and known bioactive compounds.

References

Application of 4'-Methylacetanilide in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methylacetanilide, also known as p-acetotoluidide, serves as a versatile primary aromatic amine intermediate in the synthesis of azo dyes. The presence of the acetyl group provides a means of modulating the electronic properties of the resulting dye molecule, while the methyl group can influence its solubility and binding characteristics. This document provides detailed application notes and experimental protocols for the synthesis of an exemplary azo dye using this compound as the starting material. The protocols cover the key stages of diazotization and azo coupling, followed by product isolation and characterization. Quantitative data and safety precautions are also outlined to guide researchers in the successful synthesis and evaluation of these compounds.

Introduction

Azo dyes represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their widespread use stems from their straightforward synthesis, cost-effectiveness, and the vast array of colors achievable by varying the aromatic components. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, such as a phenol or an aromatic amine.

This compound is a valuable starting material in this process. The acetyl group is an electron-withdrawing group which can be hydrolyzed to an amino group, offering a route to further functionalization. This protocol details the synthesis of an azo dye by diazotizing this compound and coupling it with a suitable aromatic partner, β-naphthol, to produce 1-((4-Methylphenyl)azo)-2-naphthalenol, a vibrant orange-red dye.

Key Applications

Azo dyes derived from this compound have potential applications in various fields:

  • Textile Industry: As disperse dyes for synthetic fibers.

  • Pigments: For use in paints, inks, and plastics.

  • Chemical Research: As pH indicators or chromogenic reagents.

  • Drug Development: The azo linkage can be designed for targeted drug delivery, where the bond is cleaved by azoreductases in specific physiological environments.

Experimental Protocols

Protocol 1: Synthesis of 1-((4-Methylphenyl)azo)-2-naphthalenol

This protocol describes the synthesis of a representative azo dye from this compound and β-naphthol.

Materials:

  • This compound (p-acetotoluidide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • β-Naphthol (2-Naphthol)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

  • Distilled water

  • Ice

Equipment:

  • Beakers (100 mL, 250 mL)

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Melting point apparatus

  • UV-Vis spectrophotometer

  • FTIR spectrometer

  • NMR spectrometer

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve 1.49 g (0.01 mol) of this compound in 10 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution, ensuring the temperature is maintained between 0-5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt.

Part B: Azo Coupling with β-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold β-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.[1]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification of the Azo Dye

  • Filter the precipitated dye using a Buchner funnel and wash the solid with a small amount of cold water.

  • To purify the dye, recrystallize the crude product from ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Weigh the final product and calculate the percentage yield.

Quantitative Data

ParameterValueReference
Product Name 1-((4-Methylphenyl)azo)-2-naphthalenolPubChem CID: 80036
Molecular Formula C₁₇H₁₄N₂O[2]
Molecular Weight 262.31 g/mol [2]
Appearance Orange-red solidGeneral observation for this class of dye
Melting Point ~131-133 °CExpected range for similar compounds
Expected Yield 75-85%Based on similar reported syntheses
UV-Vis (λmax in Ethanol) ~480 nm[3]

Characterization Data

TechniqueExpected Observations
FTIR (KBr, cm⁻¹) ~3400 (O-H stretch), ~3050 (aromatic C-H stretch), ~1620 (N=N stretch), ~1500 (aromatic C=C stretch), ~1250 (C-N stretch)
¹H NMR (CDCl₃, δ ppm) Signals corresponding to aromatic protons of the tolyl and naphthyl rings, a singlet for the methyl group protons, and a singlet for the hydroxyl proton.
¹³C NMR (CDCl₃, δ ppm) Signals corresponding to the aromatic carbons of both rings and the methyl carbon.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Azo Dye Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification A1 Dissolve this compound in HCl A2 Cool to 0-5 °C A1->A2 A4 Add NaNO₂ solution dropwise A2->A4 A3 Prepare NaNO₂ solution A3->A4 A5 Stir for 15-20 min A4->A5 B3 Add diazonium salt solution A5->B3 Diazonium Salt Solution B1 Dissolve β-Naphthol in NaOH B2 Cool to 0-5 °C B1->B2 B2->B3 B4 Stir for 30 min B3->B4 C1 Filter precipitate B4->C1 Crude Azo Dye C2 Wash with cold water C1->C2 C3 Recrystallize from ethanol C2->C3 C4 Dry the product C3->C4 C5 Characterize the dye C4->C5

Caption: Workflow for the synthesis of 1-((4-Methylphenyl)azo)-2-naphthalenol.

Reaction Mechanism

reaction_mechanism Reaction Mechanism for Azo Dye Synthesis cluster_reactants Reactants cluster_product Product This compound Diazonium Salt This compound->Diazonium Salt 1. HCl, NaNO₂ 2. 0-5 °C Azo Dye Diazonium Salt->Azo Dye β-Naphthol, NaOH 0-5 °C β-Naphthol β-Naphthol β-Naphthol->Azo Dye

Caption: Overall reaction scheme for the synthesis of the azo dye.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform all steps in a well-ventilated fume hood.

  • Aromatic amines and their derivatives can be toxic and may be absorbed through the skin. Handle with care.

  • Diazonium salts are unstable and can be explosive when dry. Always prepare them in solution at low temperatures and use them immediately.

  • Concentrated acids and bases are corrosive. Handle with extreme care.

Conclusion

The synthesis of azo dyes from this compound offers a versatile platform for the creation of a wide range of colored compounds with tunable properties. The provided protocol for the synthesis of 1-((4-Methylphenyl)azo)-2-naphthalenol serves as a foundational method that can be adapted for the synthesis of other novel azo dyes by varying the coupling component. The characterization data provided will aid researchers in confirming the successful synthesis of the target molecule. Adherence to the outlined safety procedures is crucial for the safe handling of the reagents and intermediates involved in this synthesis.

References

Application Notes and Protocols: 4'-Methylacetanilide as a Versatile Starting Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4'-methylacetanilide as a starting material for the synthesis of various pharmaceutical compounds. The protocols outlined below offer step-by-step methodologies for the preparation of key intermediates and final active pharmaceutical ingredients (APIs), supported by quantitative data and visualizations of synthetic pathways and biological mechanisms.

Introduction

This compound, also known as N-(p-tolyl)acetamide, is a readily available and cost-effective chemical intermediate. Its structure, featuring a substituted aromatic ring and an acetamido group, provides a versatile scaffold for the synthesis of a diverse range of bioactive molecules. This document highlights its application in the synthesis of two important classes of pharmaceutical compounds: β-lactam antibiotics and acetamide-sulfonamide derivatives with potential anti-inflammatory and anti-ulcer activities.

Synthesis of Key Intermediates from this compound

The following protocols detail the synthesis of crucial intermediates derived from this compound, which serve as building blocks for more complex pharmaceutical agents.

Protocol: Synthesis of this compound from p-Toluidine

Objective: To synthesize this compound by the acetylation of p-toluidine.

Materials:

  • p-Toluidine

  • Acetic anhydride

  • Sodium acetate

  • Concentrated hydrochloric acid

  • Water

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 23 g of p-toluidine in 500 mL of water containing 18 mL of concentrated hydrochloric acid.

  • Heat the mixture to 50°C with stirring.

  • Prepare a solution of 30 g of sodium acetate in 100 mL of water.

  • To the heated p-toluidine solution, add 29 mL of acetic anhydride followed by the dropwise addition of the sodium acetate solution.

  • Stir the reaction mixture vigorously and cool in an ice-water bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold water, and dry to obtain this compound.

Quantitative Data:

ParameterValueReference
Typical Yield~20 g[1]
Melting Point147-150 °C
Molecular Weight149.19 g/mol
Protocol: Synthesis of 2-Chloro-N-p-tolylacetamide

Objective: To synthesize 2-chloro-N-p-tolylacetamide, a key precursor for β-lactam synthesis. This protocol starts from p-toluidine for a comprehensive pathway, which is then acetylated to this compound in situ before chlorination. A direct chlorination of isolated this compound would follow a similar principle.

Materials:

  • p-Toluidine

  • Chloroacetyl chloride

  • A suitable solvent (e.g., a biphasic system of water and an organic solvent like diethyl ether or dichloromethane)

  • A weak base (e.g., sodium bicarbonate) to neutralize HCl byproduct

Procedure:

  • Dissolve p-toluidine in the chosen organic solvent in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride to the stirred solution.

  • After the addition is complete, add a solution of a weak base to neutralize the hydrochloric acid formed during the reaction.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude 2-chloro-N-p-tolylacetamide.

  • Recrystallize the crude product from a suitable solvent to get the pure compound.[2]

Quantitative Data:

ParameterValueReference
Melting Point135-137 °C[2]
Molecular Weight183.64 g/mol Calculated

Application in the Synthesis of β-Lactam Derivatives

β-Lactam antibiotics are a cornerstone of antibacterial therapy. The following section details the synthesis of novel β-lactam derivatives using 2-chloro-N-p-tolylacetamide.

Synthetic Pathway to β-Lactam Derivatives

The synthesis of β-lactam derivatives from 2-chloro-N-p-tolylacetamide involves a multi-step process, starting with the formation of Schiff bases, followed by cyclization.[2]

G cluster_0 Intermediate Synthesis cluster_1 Schiff Base and Thiazole/Oxazole Formation cluster_2 β-Lactam Ring Formation 4_Methylacetanilide This compound 2_Chloro_N_p_tolylacetamide 2-Chloro-N-p-tolylacetamide 4_Methylacetanilide->2_Chloro_N_p_tolylacetamide Chlorination Heterocyclic_Intermediate Thiazole / Oxazole Intermediate 2_Chloro_N_p_tolylacetamide->Heterocyclic_Intermediate Reaction with Thiosemicarbazide Thiosemicarbazide / Semicarbazide / Thiourea Thiosemicarbazide->Heterocyclic_Intermediate Schiff_Base Schiff Base Heterocyclic_Intermediate->Schiff_Base Condensation with Aromatic_Aldehyde_Ketone Aromatic Aldehyde/Ketone Aromatic_Aldehyde_Ketone->Schiff_Base beta_Lactam β-Lactam Derivative Schiff_Base->beta_Lactam Cyclization with Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->beta_Lactam

Caption: Synthetic workflow for β-lactam derivatives.

Experimental Protocol: Synthesis of β-Lactam Derivatives

Objective: To synthesize β-lactam derivatives from 2-chloro-N-p-tolylacetamide via Schiff base intermediates.[2]

Step 1: Synthesis of Thiazole/Oxazole Intermediates

  • React 2-chloro-N-p-tolylacetamide with thiosemicarbazide, semicarbazide, or thiourea in an appropriate solvent to form the corresponding thiazole or oxazole intermediate.

Step 2: Synthesis of Schiff Bases

  • React the heterocyclic intermediate from Step 1 with a suitable aromatic aldehyde or ketone in the presence of a catalyst (e.g., a few drops of glacial acetic acid) in a solvent like ethanol.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to obtain the Schiff base precipitate, which can be filtered and purified by recrystallization.

Step 3: Synthesis of β-Lactam Derivatives

  • Dissolve the Schiff base in a suitable solvent such as dioxane.

  • Add triethylamine to the solution.

  • Cool the mixture in an ice bath and slowly add chloroacetyl chloride.

  • Stir the reaction mixture at room temperature until completion.

  • Isolate the crude β-lactam product and purify by recrystallization.

Quantitative Data for a Representative β-Lactam Derivative:

CompoundStarting MaterialsYield (%)Melting Point (°C)
A specific β-lactam derivative (as described in reference)Schiff base from 4-bromobenzaldehyde and thiazole intermediateVariesVaries

(Note: Specific yields and melting points are highly dependent on the particular aromatic aldehyde/ketone used and are detailed in the source literature.[2])

Biological Activity and Signaling Pathway of β-Lactams

β-Lactam antibiotics exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls.[3] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[4]

G beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) beta_Lactam->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of action of β-lactam antibiotics.

Application in the Synthesis of Acetamide-Sulfonamide Derivatives

Derivatives combining acetamide and sulfonamide moieties have shown promise as inhibitors of enzymes like urease and cyclooxygenase-2 (COX-2), indicating their potential as anti-ulcer and anti-inflammatory agents, respectively.[5][6]

Synthetic Pathway to Acetamide-Sulfonamide Derivatives

The general approach involves coupling a carboxylic acid-containing drug (like a non-steroidal anti-inflammatory drug - NSAID) with a sulfonamide. While the literature primarily describes the synthesis starting from NSAIDs and sulfa drugs, a similar synthetic strategy can be envisioned where a derivative of this compound is functionalized to participate in such coupling reactions. For instance, introducing a carboxylic acid or an amino group to the this compound scaffold would enable its use in this synthetic scheme.

G Carboxylic_Acid_Drug Carboxylic Acid-Containing Drug (e.g., NSAID) Acetamide_Sulfonamide Acetamide-Sulfonamide Derivative Carboxylic_Acid_Drug->Acetamide_Sulfonamide Amide Coupling Functionalized_4_Methylacetanilide Amino-functionalized this compound derivative Functionalized_4_Methylacetanilide->Acetamide_Sulfonamide Coupling_Agent Coupling Agent (e.g., DCC, DMAP) Coupling_Agent->Acetamide_Sulfonamide

Caption: General synthetic workflow for acetamide-sulfonamide derivatives.

Experimental Protocol: General Synthesis of Acetamide-Sulfonamide Derivatives

Objective: To synthesize acetamide-sulfonamide derivatives via amide coupling.[6]

Materials:

  • A carboxylic acid-containing compound (e.g., ibuprofen, flurbiprofen)

  • An amino-containing sulfonamide

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Solvent (e.g., methanol/acetonitrile mixture)

Procedure:

  • Dissolve the carboxylic acid-containing compound and DCC in the solvent mixture in a round-bottom flask.

  • Add a catalytic amount of DMAP and stir the mixture at an elevated temperature (e.g., 80°C) for approximately 30 minutes.

  • Add the amino-containing sulfonamide to the reaction mixture.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the crude product.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data for Representative Acetamide-Sulfonamide Derivatives:

DerivativeStarting MaterialsIC50 (µM) for Urease Inhibition
Ibuprofen-sulfathiazole conjugateIbuprofen, Sulfathiazole9.95 ± 0.14
Flurbiprofen-sulfadiazine conjugateFlurbiprofen, Sulfadiazine16.74 ± 0.23
Flurbiprofen-sulfamethoxazole conjugateFlurbiprofen, Sulfamethoxazole13.39 ± 0.11

(Data from[6])

Biological Activity and Signaling Pathways

Acetamide-sulfonamide derivatives can act as inhibitors of the urease enzyme, which is implicated in the pathogenesis of ulcers caused by Helicobacter pylori. The structural similarity of the sulfonamide group to urea allows these compounds to competitively bind to the active site of the urease enzyme.[5][7]

G Acetamide_Sulfonamide Acetamide-Sulfonamide Inhibitor Urease Urease Enzyme Acetamide_Sulfonamide->Urease Inhibits Urea_Hydrolysis Urea → Ammonia + CO2 Urease->Urea_Hydrolysis Catalyzes Stomach_Ulceration Increased Stomach pH & Ulceration Urea_Hydrolysis->Stomach_Ulceration Contributes to

Caption: Mechanism of urease inhibition.

Certain acetamide derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects.[8][9]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate for Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Acetamide_Derivative Acetamide-based COX-2 Inhibitor Acetamide_Derivative->COX2 Selectively Inhibits

Caption: Mechanism of COX-2 inhibition.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its utility is demonstrated through the accessible synthetic routes to clinically relevant scaffolds such as β-lactams and other bioactive heterocyclic compounds, as well as acetamide-sulfonamide derivatives with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this readily available intermediate in the discovery and synthesis of novel pharmaceutical agents.

References

Application Notes: Purification of 4'-Methylacetanilide via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2][3] This method relies on the differential solubility of a compound and its impurities in a suitable solvent at different temperatures.[4] The general principle involves dissolving the impure solid in a minimum amount of a hot solvent, in which the desired compound has high solubility and the impurities have either very low or very high solubility.[1][5] Upon cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[5][6] This application note provides a detailed protocol for the purification of 4'-Methylacetanilide, a common intermediate in organic synthesis, using the recrystallization technique.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] It is harmful if swallowed and causes skin and serious eye irritation.[9][10][11][12] It may also cause respiratory irritation.[8][9][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[7] Wash hands and any exposed skin thoroughly after handling.[9][10]

Physicochemical and Solubility Data

Proper solvent selection is critical for a successful recrystallization. An ideal solvent should dissolve the solute completely when hot but only sparingly when cold.[1] Water is a suitable solvent for this compound as it is slightly soluble in cold water but soluble in hot water.[13]

PropertyValueReferences
Molecular Formula C₉H₁₁NO[7][9][10]
Molecular Weight 149.19 g/mol [8][12][14]
Appearance Beige to colorless needle-like crystals[9][10][13]
Melting Point 148 - 151 °C[8][9][10]
Boiling Point 307 °C[8][13]
Solubility in Water Slightly soluble[7][13]
Other Solubilities Soluble in alcohol, ether, ethyl acetate, glacial acetic acid, and hot water[13]

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of crude this compound.

1. Dissolution

  • Weigh approximately 2.0 g of crude this compound and place it into a 125 mL Erlenmeyer flask.[15]

  • Add approximately 30-40 mL of deionized water and a boiling chip to the flask.[15]

  • Heat the mixture on a hot plate with gentle stirring until it boils.[5][15]

  • Continue to add small portions of hot water dropwise until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[1][15][16] Avoid adding a large excess of solvent.

2. Decolorization and Hot Filtration (if necessary)

  • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

  • Cautiously add a small amount (e.g., 0.1 g) of activated charcoal to the solution to adsorb colored impurities.[1][17] Caution: Adding charcoal to a boiling solution can cause it to froth over violently.[18]

  • Reheat the solution to a boil for a few minutes.[5]

  • To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration.[2][3] Use a pre-heated stemless funnel and fluted filter paper to prevent premature crystallization in the funnel.[5][18] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

3. Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[19] Slow cooling promotes the formation of larger, purer crystals.[4]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the crystallization process.[19][20]

4. Crystal Collection and Washing

  • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[2][15][20]

  • Ensure the filter paper is pre-weighed and wetted with a small amount of ice-cold solvent (water) to create a seal before pouring the crystal slurry.[15][17]

  • Wash the collected crystals with a small portion of ice-cold water to rinse away any remaining mother liquor containing impurities.[15][16]

  • Continue to draw air through the crystals on the funnel for 5-10 minutes to help them dry.[15]

5. Drying

  • Carefully transfer the filter paper and crystals to a pre-weighed watch glass.

  • Dry the crystals completely in a drying oven set to a moderate temperature (e.g., 70-80 °C) or in a desiccator until a constant weight is achieved.[1]

6. Analysis

  • Weigh the final, dried product to calculate the percent recovery.

  • Determine the melting point of the recrystallized this compound. A sharp melting point range close to the literature value (148-151 °C) indicates high purity.[9][10] Impurities typically cause the melting point to be lower and broader.[15]

Data Analysis

The effectiveness of the purification can be assessed by comparing the properties of the crude and recrystallized material.

ParameterCrude this compoundRecrystallized this compound
Initial Mass (g) N/A
Final Mass (g) N/A
Percent Recovery (%) N/A
Appearance
Melting Point Range (°C)

Percent Recovery = (Mass of Recrystallized Product / Mass of Crude Product) x 100%[19]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolution Dissolve in minimum hot water start->dissolve check_color Solution Colored? dissolve->check_color decolorize 2a. Decolorization Add activated charcoal, reheat to boiling check_color->decolorize Yes cool 3. Crystallization Cool slowly to room temp, then place in ice bath check_color->cool No hot_filter 2b. Hot Filtration Remove insoluble impurities decolorize->hot_filter hot_filter->cool cold_filter 4. Collection & Washing Vacuum filter crystals, wash with ice-cold water cool->cold_filter dry 5. Drying Dry crystals in oven or desiccator cold_filter->dry end End: Pure This compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Synthesis and Diverse Applications of 4'-Methylacetanilide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This document provides detailed application notes and experimental protocols on the synthesis and multifaceted applications of 4'-Methylacetanilide derivatives. Designed for researchers, scientists, and professionals in drug development, these notes offer a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds.

Introduction to this compound Derivatives

This compound, a simple acetanilide derivative, serves as a versatile scaffold for the development of a wide array of biologically active compounds. By modifying its core structure, researchers have successfully synthesized derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. This document outlines the synthetic strategies to access these derivatives and details the experimental protocols to evaluate their therapeutic potential.

I. Synthesis of this compound and Its Derivatives

The foundational structure of this compound can be readily synthesized through the acetylation of p-toluidine. Further derivatization can be achieved through various chemical transformations, including N-alkylation and substitution on the aromatic ring, to generate a library of novel compounds with diverse pharmacological activities.

Experimental Protocol: General Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-toluidine with acetic anhydride.

Materials:

  • p-Toluidine

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate

  • Water

  • Ice bath

Procedure:

  • Dissolve 23g of p-toluidine in 500ml of water containing 18ml of concentrated hydrochloric acid.

  • Heat the mixture to 50°C with stirring.

  • In a separate beaker, prepare a solution of 30g of sodium acetate in 100ml of water.

  • To the heated p-toluidine solution, add 29ml of acetic anhydride followed immediately by the sodium acetate solution.

  • Stir the reaction mixture vigorously and cool it in an ice water bath to facilitate the precipitation of the product.

  • Filter the resulting solid, wash it with cold water, and dry it to obtain this compound.[1]

Experimental Protocol: Synthesis of N-Alkyl-4'-Methylacetanilide Derivatives via Microwave Irradiation

This protocol describes a rapid and efficient method for the N-alkylation of this compound using microwave assistance.[2]

Materials:

  • This compound (or a substituted acetanilide)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Sodium hydroxide

  • Ethanol

  • Tetrabutylammonium hydrogen sulphate (phase transfer catalyst)

  • Microwave oven

Procedure:

  • In a 50 ml beaker, combine this compound (5.0 mmol), sodium hydroxide (20 mmol), 5 ml of ethanol, and tetrabutylammonium hydrogen sulphate (0.50 mmol).

  • Stir the mixture for a few seconds and irradiate it in a microwave oven at 600 Watts for 40 seconds to form the corresponding salt.

  • Cool the mixture to room temperature.

  • Add the alkyl halide (7.5 mmol) to the mixture and irradiate it again in the microwave oven at 600 Watts for 122 to 145 seconds.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

Workflow for the Synthesis of this compound Derivatives

General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Material (p-Toluidine) Acetylation Acetylation Start->Acetylation Acetic Anhydride 4MA This compound Acetylation->4MA Derivatization Derivatization (e.g., N-alkylation, ring substitution) 4MA->Derivatization Derivatives This compound Derivatives Derivatization->Derivatives Anticancer Anticancer Assays (MTT Assay) Derivatives->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Derivatives->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (Carrageenan-induced edema) Derivatives->Anti_inflammatory Proposed Anticancer Mechanism Derivative This compound Derivative MAPK_Pathway MAPK Pathway (e.g., ERK, JNK) Derivative->MAPK_Pathway Modulates PI3K_AKT PI3K/AKT Pathway Derivative->PI3K_AKT Inhibits Cell_Cycle Cell Cycle Proteins MAPK_Pathway->Cell_Cycle Apoptosis_Proteins Apoptosis-related Proteins (e.g., Bax/Bcl-2) PI3K_AKT->Apoptosis_Proteins Regulates Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Proposed Antimicrobial Mechanism Derivative This compound Derivative Cell_Membrane Bacterial Cell Membrane Derivative->Cell_Membrane Targets DNA_Gyrase DNA Gyrase Derivative->DNA_Gyrase Inhibits Protein_Synthesis Protein Synthesis Derivative->Protein_Synthesis Inhibits Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Protein_Synthesis->Protein_Synthesis_Inhibition Proposed Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway COX2_iNOS COX-2, iNOS NF_kB_Pathway->COX2_iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB_Pathway->Pro_inflammatory_Cytokines MAPK_Pathway->Pro_inflammatory_Cytokines Inflammation Inflammation COX2_iNOS->Inflammation Pro_inflammatory_Cytokines->Inflammation Derivative This compound Derivative Derivative->NF_kB_Pathway Inhibits Derivative->MAPK_Pathway Inhibits

References

Application Notes and Protocols: The Utility of 4'-Methylacetanilide in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylacetanilide, also known as N-(4-methylphenyl)acetamide or p-acetotoluidide, is a versatile chemical intermediate with significant applications in the synthesis of a wide array of fine chemicals.[1][2] Its molecular structure, featuring an acetamido group and a methyl-substituted phenyl ring, provides a valuable scaffold for the production of pharmaceuticals, dyes, and other specialty chemicals.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the production of key fine chemicals, supported by quantitative data and visual workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance Colorless needles or crystalline powder[1][5]
Melting Point 149-151 °C[6]
Boiling Point 307 °C (sublimes)[1][7]
Solubility Slightly soluble in water; soluble in ethanol, ether, and hot water[7]
Density 1.212 g/cm³[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the N-acetylation of p-toluidine using acetic anhydride.[8] This reaction is often carried out under mild conditions and can be performed with or without a solvent.

Experimental Workflow: Synthesis of this compound

p_toluidine p-Toluidine reaction N-Acetylation (Room Temperature) p_toluidine->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction quenching Quenching (Cold Water) reaction->quenching filtration Vacuum Filtration quenching->filtration washing Washing (Cold Water) filtration->washing drying Drying washing->drying product This compound drying->product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Catalyst-Free N-Acetylation of p-Toluidine[8]

Materials:

  • p-Toluidine

  • Acetic Anhydride

  • Cold deionized water

  • Round-bottomed flask

  • Magnetic stirrer

  • Hirsch funnel and vacuum flask

Procedure:

  • In a 25 mL round-bottomed flask, add p-toluidine (1.0 mmol, 107 mg).

  • To the flask, add acetic anhydride (1.2 mmol, 113 µL).

  • Stir the mixture at room temperature. The reaction is exothermic.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.

  • Once the starting material is consumed, add 10 mL of cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.

  • Collect the white solid product by vacuum filtration using a Hirsch funnel.

  • Wash the solid with cold water (2 x 10 mL).

  • Dry the product in a desiccator or a vacuum oven at low heat to obtain N-(4-methylphenyl)acetamide.

Applications in Fine Chemical Synthesis

Intermediate for Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[4] A notable application is in the production of nitrated derivatives, which are precursors to more complex pharmaceutical molecules.

A. Synthesis of 4-Methyl-2-nitroacetanilide and 4-Methyl-3-nitroaniline

Nitration of this compound can yield different isomers depending on the reaction conditions. These nitro derivatives are valuable intermediates. For instance, 3-nitro-4-aminotoluene ("m-nitro-p-toluidine") is an important intermediate in the preparation of pigments.[7]

start This compound nitration Nitration (HNO₃, H₂SO₄) start->nitration isomers Mixture of Nitroacetanilide Isomers nitration->isomers separation Separation isomers->separation nitro_isomer 4-Methyl-2-nitroacetanilide separation->nitro_isomer hydrolysis Acid Hydrolysis (HCl) nitro_isomer->hydrolysis product 4-Methyl-2-nitroaniline hydrolysis->product

Caption: Synthesis of a nitroaniline derivative from this compound.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Conical vial

  • Magnetic stirrer

  • Ice-water bath

Procedure:

  • In a conical vial, place 100 mg (0.67 mmol) of this compound.

  • Prepare a nitrating mixture by carefully adding 100 µL of concentrated H₂SO₄ to 300 µL of concentrated HNO₃. Cool the mixture in an ice bath.

  • Add the cold nitrating mixture to the this compound with stirring, while maintaining the temperature below 5 °C in an ice bath.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 15 minutes.

  • Pour the reaction mixture into 5 mL of an ice-water mixture to precipitate the product.

  • Isolate the solid by vacuum filtration and wash with cold water. This will yield a mixture of nitro isomers.

Materials:

  • 4-Methyl-2-nitroacetanilide (isolated from the nitration reaction)

  • Concentrated Hydrochloric Acid (HCl)

  • Conical vial with a spin vane

  • Water condenser

  • Magnetic stirrer

Procedure:

  • Prepare a suspension of 80 mg (0.41 mmol) of 4-methyl-2-nitroacetanilide in 500 µL of concentrated HCl in a conical vial.

  • Fit a water condenser to the vial and heat the reaction mixture to 50 °C for 15 minutes with magnetic stirring.

  • After this time, allow the reaction to cool to room temperature.

  • Pour the cooled reaction mixture into a 5 mL Erlenmeyer flask containing an ice-water mixture.

  • Vacuum filter the yellow solid that precipitates and wash the crystals with 10 mL of cold water.

  • Dry the product to obtain 4-methyl-2-nitroaniline.

ReactionProductReagentsTemperature (°C)TimeYield (%)Reference
AcetylationThis compoundp-Toluidine, Acetic AnhydrideRoom Temp.15 min~75[8]
Nitration4-Methyl-nitroacetanilide isomersThis compound, HNO₃, H₂SO₄< 515 min-[8]
Hydrolysis4-Methyl-2-nitroaniline4-Methyl-2-nitroacetanilide, conc. HCl5015 min~70[8]
Intermediate for Dye Synthesis

This compound derivatives are valuable precursors in the manufacturing of azo and disperse dyes.[3][9] The amino group, which can be regenerated by hydrolysis of the acetamido group, is readily diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors.

A. General Principle of Azo Dye Synthesis

The synthesis of azo dyes from an aniline derivative involves two main steps: diazotization and coupling. While this compound itself cannot be directly diazotized, its corresponding amine, p-toluidine, or amino derivatives obtained after further modification, can be. The acetamido group can be hydrolyzed back to an amino group to enable diazotization.

start Amino Derivative of This compound diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt coupling Azo Coupling diazonium_salt->coupling coupling_agent Coupling Agent (e.g., Naphthol) coupling_agent->coupling azo_dye Azo Dye coupling->azo_dye

Caption: Key steps in the synthesis of an azo dye.

This protocol outlines the general steps for synthesizing an azo dye from an aromatic amine, which can be derived from this compound.

Materials:

  • Aromatic amine (e.g., a derivative of p-toluidine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Coupling agent (e.g., 2-naphthol, salicylic acid)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure: Part 1: Diazotization

  • Dissolve the aromatic amine (10 mmol) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite (10 mmol) to the amine solution, maintaining the temperature below 5 °C with constant stirring. The formation of the diazonium salt is indicated by a change in the solution.

Part 2: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (10 mmol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Isolate the azo dye by vacuum filtration, wash with cold water, and dry.

  • The crude dye can be purified by recrystallization from a suitable solvent like ethanol.

Dye ClassPrecursor from this compoundGeneral Coupling PartnersResulting ColorsReference
Azo DyesAmino derivativesPhenols, Naphthols, Aromatic aminesYellow, Orange, Red, Brown[9][10]
Disperse DyesVarious derivativesHeterocyclic compoundsYellowish-brown to Dark yellowish-brown[6][11]
Potential in Agrochemical Synthesis

While less documented, derivatives of this compound have potential applications in the synthesis of agrochemicals. The structural motifs present in this compound are found in various pesticides and herbicides. Further research in this area could unveil novel applications for this versatile intermediate.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a variety of fine chemicals. Its straightforward synthesis and the reactivity of its functional groups allow for the production of valuable compounds for the pharmaceutical and dye industries. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.

References

Application Note and Protocol: Purification of 4'-Methylacetanilide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4'-Methylacetanilide is an important intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. Its purity is crucial for the successful outcome of subsequent reactions. Column chromatography is a widely used and effective technique for the purification of this compound from crude reaction mixtures. This document provides a detailed protocol for the purification of this compound using column chromatography with a silica gel stationary phase.

Data Presentation

The following table summarizes the key quantitative data for the column chromatography of this compound.

ParameterValueRemarks
Stationary Phase Silica Gel (60-120 mesh)Standard for normal-phase chromatography of moderately polar compounds.[1]
Stationary Phase to Sample Ratio 20:1 to 100:1 (by weight)A higher ratio is recommended for separations of components with similar Rf values.[2]
Recommended Solvent Systems Ethyl Acetate/Hexane, Dichloromethane/MethanolEthyl Acetate/Hexane is a standard system, while Dichloromethane/Methanol is suitable for more polar compounds.[2][3]
Target Rf Value (TLC) Approximately 0.25 - 0.35An Rf in this range provides a good balance between separation efficiency and elution time.[2]
Reported Rf Value 0.33In 50/50 Ethyl Acetate/Hexane on a silica gel TLC plate.[4]

Experimental Protocol

This protocol outlines the step-by-step methodology for the purification of this compound using column chromatography.

1. Preparation of the Solvent System (Mobile Phase)

  • Based on preliminary Thin Layer Chromatography (TLC) analysis, prepare a suitable solvent system. A common starting point is a mixture of ethyl acetate and hexane.[3]

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for this compound.[2] For example, a 50:50 mixture of ethyl acetate and hexane has been reported to give an Rf of 0.33.[4]

  • Prepare a sufficient volume of the chosen solvent system to pack the column and for the entire elution process.

2. Column Packing (Wet Slurry Method)

  • Select a glass column of appropriate size based on the amount of crude sample to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5]

  • Add a small layer of sand over the plug.[6]

  • In a separate beaker, prepare a slurry of silica gel in the least polar component of your solvent system (e.g., hexane).[2]

  • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.[2]

  • Open the stopcock to allow the solvent to drain, which helps in settling the silica gel.[5]

  • Continuously add the slurry until the desired column height is reached. Ensure a solvent layer is always present above the silica gel to prevent the column from running dry.

  • Once the silica gel is packed, add a thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.[5]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound sample in a minimal amount of a volatile solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude sample adsorbed onto the silica gel.[2]

  • Carefully add this powder to the top of the packed column.[2]

4. Elution and Fraction Collection

  • Carefully add the prepared mobile phase to the top of the column, taking care not to disturb the sand layer.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., in test tubes).[1]

  • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure this compound (as determined by TLC).

5. Isolation of Purified Product

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

  • Further dry the solid under vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified product by analytical techniques such as melting point determination, NMR, or IR spectroscopy.

Mandatory Visualization

experimental_workflow Purification of this compound by Column Chromatography cluster_prep Preparation cluster_column Column Setup cluster_purification Purification cluster_isolation Product Isolation TLC TLC Analysis to Determine Optimal Solvent System Solvent_Prep Prepare Mobile Phase (e.g., Ethyl Acetate/Hexane) TLC->Solvent_Prep Column_Packing Pack Column with Silica Gel Slurry (Wet Method) Solvent_Prep->Column_Packing Slurry_Prep Prepare Silica Gel Slurry Slurry_Prep->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Sample_Prep Prepare Sample for Dry Loading Sample_Prep->Sample_Loading Elution Elute with Mobile Phase Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Remove Solvent via Rotary Evaporation Combine_Fractions->Solvent_Removal Drying Dry Purified Solid Solvent_Removal->Drying Characterization Characterize Product (Yield, Purity) Drying->Characterization

Caption: Experimental workflow for the purification of this compound.

References

Application Notes and Protocols: 4'-Methylacetanilide in the Study of Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4'-methylacetanilide as a model substrate in the study of electrophilic aromatic substitution (EAS) reactions. This compound, with its substituted aromatic ring, offers a valuable tool for investigating the directing effects of activating groups and the regioselectivity of various electrophilic substitutions, which are fundamental transformations in synthetic organic chemistry and crucial in the development of pharmaceutical agents.

Introduction to Electrophilic Aromatic Substitution and this compound

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The acetamido (-NHCOCH₃) and methyl (-CH₃) groups in this compound are both activating and ortho-, para-directing. However, the acetamido group is a more potent activator. Due to the para-position being occupied by the methyl group, electrophilic attack is predominantly directed to the positions ortho to the strongly activating acetamido group. Steric hindrance from the existing substituents can also influence the regiochemical outcome of these reactions.

Application in Investigating Regioselectivity

This compound serves as an excellent substrate to demonstrate the principles of regioselectivity in EAS reactions. By subjecting it to various electrophilic reagents (e.g., nitrating, brominating, and iodinating agents), researchers can analyze the resulting product distribution to understand the interplay of electronic and steric effects that govern the substitution pattern on a polysubstituted aromatic ring.

Quantitative Data Summary

The following tables summarize quantitative data obtained from various electrophilic aromatic substitution reactions performed on this compound.

Table 1: Product Distribution in the Nitration of this compound

Product NameStructureRegioisomerYield (%)
2-Nitro-4'-methylacetanilideOrthoMajor Product
3-Nitro-4'-methylacetanilideMetaMinor Product

Note: The acetamido group's strong activating and ortho-directing effect leads to the predominance of the 2-nitro isomer.

Table 2: Product Yield in the Bromination of this compound

Product NameStructureRegioisomerYield (%)
2-Bromo-4'-methylacetanilideOrthoHigh

Note: Similar to nitration, bromination favors the position ortho to the acetamido group.

Table 3: Spectroscopic Data for Electrophilic Substitution Products of this compound

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2-Bromo-4'-methylacetanilide 2.20 (s, 3H), 2.28 (s, 3H), 7.10 (d, 1H), 7.34 (d, 1H), 7.53 (s, 1H), 8.12 (br s, 1H, NH)20.5, 24.6, 113.6, 122.3, 128.9, 132.5, 133.2, 135.4, 168.3
2-Nitro-4'-methylacetanilide 2.29 (s, 3H), 2.36 (s, 3H), 7.25 (d, 1H), 7.42 (dd, 1H), 8.15 (d, 1H), 10.3 (br s, 1H, NH)Data not readily available in searched literature.
2-Iodo-4'-methylacetanilide Data not readily available in searched literature.Data not readily available in searched literature.

Experimental Protocols

The following are detailed protocols for the nitration, bromination, and iodination of this compound.

Protocol 1: Nitration of this compound

Objective: To synthesize 2-nitro-4'-methylacetanilide via electrophilic aromatic nitration.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

  • Erlenmeyer flask (100 mL)

  • Beakers

  • Stirring rod

  • Ice bath

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 2.0 g of this compound in 5 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Cool the flask in an ice bath.

  • Slowly and carefully add 4 mL of concentrated sulfuric acid to the cooled solution with continuous stirring.

  • In a separate test tube, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of this compound over a period of 10-15 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

  • Pour the reaction mixture slowly onto 50 g of crushed ice in a beaker with constant stirring.

  • The crude 2-nitro-4'-methylacetanilide will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with cold deionized water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain purified 2-nitro-4'-methylacetanilide.

  • Dry the purified crystals and determine the melting point and yield.

Expected Outcome: The major product is 2-nitro-4'-methylacetanilide, a yellow crystalline solid.

Protocol 2: Bromination of this compound

Objective: To synthesize 2-bromo-4'-methylacetanilide via electrophilic aromatic bromination.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium bisulfite solution (10%)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Erlenmeyer flask (50 mL) with a stopper

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve 1.5 g of this compound in 10 mL of glacial acetic acid.

  • Place the flask in an ice bath and stir the solution using a magnetic stirrer.

  • In a dropping funnel, place a solution of 1.6 g (0.52 mL) of bromine in 2 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of this compound over 15 minutes. The reaction mixture will develop a reddish-orange color.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes.

  • Pour the reaction mixture into 50 mL of cold deionized water.

  • If the color of bromine persists, add a few drops of 10% sodium bisulfite solution until the color disappears.

  • The crude 2-bromo-4'-methylacetanilide will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration and wash it with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain purified 2-bromo-4'-methylacetanilide.

  • Dry the purified crystals and determine the melting point and yield.

Expected Outcome: The primary product is 2-bromo-4'-methylacetanilide, a white crystalline solid.

Protocol 3: Iodination of this compound

Objective: To synthesize 2-iodo-4'-methylacetanilide via electrophilic aromatic iodination.

Materials:

  • This compound

  • Ethanol

  • Deionized Water

  • Iodine (I₂)

  • Hydrogen Peroxide (H₂O₂, 30%)

  • Dilute Sulfuric Acid (H₂SO₄)

  • Sodium thiosulfate solution (10%)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a 100 mL round-bottom flask, prepare a solution of 1.5 g of this compound in 20 mL of ethanol.

  • To this solution, add 2.5 g of finely powdered iodine.

  • Add 5 mL of deionized water and a few drops of dilute sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle while stirring.

  • Slowly add 5 mL of 30% hydrogen peroxide dropwise through the top of the condenser over a period of 20 minutes.

  • Continue to reflux the mixture for an additional 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of deionized water.

  • Decolorize the solution by adding 10% sodium thiosulfate solution dropwise until the iodine color disappears.

  • The crude 2-iodo-4'-methylacetanilide will precipitate as a solid.

  • Collect the product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain purified 2-iodo-4'-methylacetanilide.

  • Dry the purified crystals and determine the melting point and yield.

Expected Outcome: The main product is 2-iodo-4'-methylacetanilide.

Visualizations

The following diagrams illustrate the logical workflow of the electrophilic aromatic substitution reactions described.

EAS_Workflow cluster_start Starting Material cluster_reactions Electrophilic Aromatic Substitution cluster_products Major Products start This compound nitration Nitration (HNO₃/H₂SO₄) start->nitration bromination Bromination (Br₂/CH₃COOH) start->bromination iodination Iodination (I₂/H₂O₂) start->iodination product_nitro 2-Nitro-4'-methylacetanilide nitration->product_nitro product_bromo 2-Bromo-4'-methylacetanilide bromination->product_bromo product_iodo 2-Iodo-4'-methylacetanilide iodination->product_iodo

Caption: General workflow for electrophilic aromatic substitution of this compound.

Regioselectivity_Logic cluster_substrate Substrate Analysis cluster_prediction Regioselectivity Prediction cluster_outcome Predicted Outcome substrate This compound groups Substituents: -NHCOCH₃ (activating, o,p-directing) -CH₃ (activating, o,p-directing) substrate->groups directing_effect -NHCOCH₃ is the stronger activating group groups->directing_effect para_blocked Para position is blocked by -CH₃ directing_effect->para_blocked ortho_favored Electrophilic attack is favored at the ortho positions to the -NHCOCH₃ group para_blocked->ortho_favored major_product Major product is the 2-substituted isomer ortho_favored->major_product

Caption: Logical diagram illustrating the regioselectivity of EAS on this compound.

Troubleshooting & Optimization

How to improve the yield of 4'-Methylacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4'-Methylacetanilide for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Nucleophile: If the reaction medium is too acidic, the starting material, p-toluidine, becomes protonated, losing its nucleophilicity.[1]Add a weak base, such as sodium acetate, to the reaction mixture. The base will deprotonate the p-toluidinium ion, regenerating the nucleophilic amine required for the reaction to proceed.[1][2][3]
Poor Reagent Quality: The acylating agent, typically acetic anhydride, can hydrolyze if exposed to moisture, reducing its effectiveness.[1]Use fresh or recently purified reagents. Ensure that the acetic anhydride is stored under anhydrous conditions to prevent degradation.[1]
Suboptimal Temperature: The reaction may be too slow at room temperature if the activation energy barrier is not overcome.[1]Gentle heating, for instance to 40-60°C, can increase the reaction rate. However, excessive heat should be avoided as it can lead to side reactions and product degradation.[1]
Impure Final Product (Multiple Spots on TLC) Unreacted Starting Material: Incomplete reaction is a common source of impurity, with unreacted p-toluidine remaining in the product mixture.[1]Ensure the correct stoichiometry, often using a slight excess of the acylating agent (e.g., 1.1 to 1.5 equivalents).[1] Monitor the reaction's completion using Thin Layer Chromatography (TLC).
Oxidation of Starting Material: Aromatic amines like p-toluidine are susceptible to oxidation, which can result in colored impurities.[1]To minimize oxidation, run the reaction under an inert atmosphere, such as nitrogen or argon.[1] If the p-toluidine starting material is discolored, it should be purified before use.
Diacylation: Although less common with primary amines under controlled conditions, the formation of a diacetylated product is possible, especially with excessive heating or a large excess of the acylating agent.[1]Maintain careful control over the stoichiometry and avoid harsh heating conditions.[1]
Difficulty in Product Isolation and Purification "Oiling Out" During Recrystallization: The product separates as an oil instead of solid crystals. This can be due to the melting point of the crude product being lower than the solution's temperature at saturation, often caused by a high concentration of impurities or rapid cooling.[4]Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4] Using a different solvent or a mixed solvent system might also be beneficial.[4]
No Crystal Formation Upon Cooling: This issue can arise if too much solvent was used, preventing the solution from becoming supersaturated.[4]Reduce the solvent volume by boiling some of it off to concentrate the solution.[4] Crystal formation can also be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4]
Colored Recrystallized Product: The presence of colored impurities in the crude material that co-crystallize with the product.After dissolving the crude solid in hot solvent, add decolorizing carbon (charcoal), swirl, and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of sodium acetate in the synthesis of this compound?

A1: Sodium acetate acts as a base in the reaction.[2] The reaction is often carried out in the presence of an acid, which can protonate the amino group of p-toluidine. The resulting p-toluidinium ion is not nucleophilic and cannot react with acetic anhydride.[1] Sodium acetate deprotonates the p-toluidinium ion, regenerating the nucleophilic p-toluidine and allowing the acylation reaction to proceed.[1][3]

Q2: What are the optimal reaction conditions for the acylation of p-toluidine with acetic anhydride?

A2: The reaction is often exothermic and can typically be completed within 10-20 minutes at room temperature when conducted without a solvent.[1] Using a slight excess of acetic anhydride (1.1 to 1.5 equivalents) can help drive the reaction to completion.[1] Gentle heating (40-60°C) may be applied if the reaction is sluggish, but this should be monitored to prevent side reactions.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture on a TLC plate alongside the starting material (p-toluidine), you can observe the disappearance of the starting material spot and the appearance of the product spot (this compound). A common eluent system for this is a 4:1 mixture of hexane and ethyl acetate.[1]

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying crude this compound.[5][6] Water or an ethanol-water mixed solvent system can be suitable for this purpose.[4][5] The principle is to dissolve the crude product in a minimum amount of hot solvent, followed by slow cooling to allow the pure crystals to form, leaving impurities dissolved in the mother liquor.[6]

Q5: What are the expected physical properties of pure this compound?

A5: Pure this compound appears as colorless, needle-like crystals.[7][8] It has a melting point in the range of 147-151°C and a boiling point of approximately 307°C.[7]

Experimental Protocols

Protocol 1: Catalyst-Free N-Acylation of p-Toluidine

This protocol is an environmentally friendly procedure that can be performed at room temperature.[1]

Reagents:

  • p-Toluidine (1.0 mmol, 107 mg)

  • Acetic Anhydride (1.2 mmol, 113 µL)

Procedure:

  • In a 25 mL round-bottomed flask, add the p-toluidine.

  • Add the acetic anhydride to the flask.

  • Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress using TLC with a 4:1 hexane:ethyl acetate eluent.

  • The reaction is typically complete within 10-20 minutes.

Protocol 2: Acylation of p-Toluidine using HCl and Sodium Acetate

This protocol involves the in-situ formation of the p-toluidinium chloride salt.

Reagents:

  • p-Toluidine (5.0 mmol, 535 mg)

  • Water (15 mL)

  • Concentrated HCl (~0.5 mL)

  • Acetic Anhydride (6.0 mmol, 0.57 mL)

  • Sodium Acetate (5.5 mmol, 450 mg) dissolved in 3 mL of water

Procedure:

  • Dissolve p-toluidine in 15 mL of water in a flask and add the concentrated HCl.

  • Stir the mixture until a clear solution of p-toluidinium chloride is formed.

  • Add the acetic anhydride to the solution while swirling.

  • Immediately add the sodium acetate solution.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration, wash with cold water, and air dry.

Data Presentation

Table 1: Reagent Stoichiometry and Theoretical Yield

ReagentMolar Mass ( g/mol )Amount (mmol)Mass (mg)Volume (µL)Equivalents
p-Toluidine107.151.0107-1.0
Acetic Anhydride102.091.2122.51131.2
Product
This compound149.191.0 (Theoretical)149.19 (Theoretical)--

Table 2: Influence of Acetic Anhydride Stoichiometry on Yield

Equivalents of Acetic AnhydrideReported YieldReference
Stoichiometric (1.0)>80%[9]
1.1 - 1.5 excessCommonly used to drive reaction to completion[1]
Large excessRisk of diacylation[1]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage p_toluidine p-Toluidine reaction_flask Reaction Mixture (Room Temp or Gentle Heat) p_toluidine->reaction_flask acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_flask cooling Cooling / Precipitation reaction_flask->cooling filtration Vacuum Filtration cooling->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization drying Drying recrystallization->drying pure_product Pure this compound drying->pure_product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield inactive_nucleophile Inactive Nucleophile (Protonated p-Toluidine) start->inactive_nucleophile bad_reagents Poor Reagent Quality (Hydrolyzed Acetic Anhydride) start->bad_reagents low_temp Suboptimal Temperature start->low_temp add_base Add Weak Base (e.g., Sodium Acetate) inactive_nucleophile->add_base addresses fresh_reagents Use Fresh/Pure Reagents bad_reagents->fresh_reagents addresses gentle_heat Gentle Heating (40-60°C) low_temp->gentle_heat addresses

References

Common side products in the synthesis of 4'-Methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Methylacetanilide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, a key intermediate in various chemical and pharmaceutical applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound, primarily through the acetylation of p-toluidine with acetic anhydride.

Q1: What are the most common impurities found in the synthesis of this compound?

The most frequently observed impurities in the synthesis of this compound via the acetylation of p-toluidine are:

  • Unreacted p-Toluidine: The starting material may remain if the reaction does not go to completion.

  • N,N-Diacetyl-p-toluidine (Diacetylation Product): This side product forms when the primary amine of p-toluidine is acetylated twice.

  • Oxidation Products: p-Toluidine is susceptible to oxidation, which can lead to the formation of colored impurities, such as 4,4'-dimethylazobenzene and 4,4'-dimethylazoxybenzene, especially when exposed to air for extended periods or at elevated temperatures.

  • Acetic Acid: This is a byproduct of the reaction when using acetic anhydride as the acetylating agent. While typically removed during workup, residual amounts can be present.

Q2: My crude product has a low yield. What are the potential causes and how can I improve it?

Several factors can contribute to a low yield of this compound. The following troubleshooting guide addresses common issues and their solutions.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Ensure the reaction is stirred efficiently and for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the p-toluidine spot is no longer visible. A slight excess of acetic anhydride (1.1-1.2 equivalents) can also help drive the reaction to completion.[1]

  • Loss of Product During Workup: The product may be lost during the isolation and purification steps.

    • Solution: When precipitating the product in water, ensure the mixture is sufficiently cooled in an ice bath to maximize crystallization. During filtration, wash the crystals with a minimal amount of cold water to avoid dissolving the product.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, avoid excessive heat, as this can promote the formation of side products.[1]

Troubleshooting Guide: Common Side Products

This guide provides detailed information on the formation of common side products and strategies to minimize their presence.

Issue 1: Presence of Unreacted p-Toluidine

Cause: Incomplete acetylation of the starting material.

Identification:

  • TLC Analysis: A spot corresponding to the Rf value of p-toluidine will be visible.

  • Melting Point: The melting point of the crude product will be lower and broader than that of pure this compound (148-151 °C).

Prevention and Removal:

  • Reaction Stoichiometry: Use a slight molar excess of acetic anhydride (e.g., 1.1 to 1.2 equivalents) relative to p-toluidine.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed for an adequate amount of time. Monitor by TLC.

  • Purification: Unreacted p-toluidine can be removed by recrystallization of the crude product from an appropriate solvent system (e.g., ethanol/water).

Issue 2: Formation of N,N-Diacetyl-p-toluidine (Diacetylation)

Cause: Acetylation of the nitrogen atom of the initially formed this compound. This is more likely to occur under forcing reaction conditions.

Identification:

  • Chromatographic Analysis (GC-MS/HPLC): A peak corresponding to the diacetylated product will be observed. The diacetylated product is less polar than this compound.

Prevention and Removal:

  • Control of Reagents: Avoid using a large excess of acetic anhydride.

  • Temperature Control: Perform the reaction at room temperature or with gentle heating. Avoid high temperatures and prolonged reaction times.

  • Purification: Diacetylated product can be separated from the desired product by column chromatography on silica gel.

Issue 3: Colored Impurities (Oxidation Products)

Cause: Oxidation of the aromatic amine (p-toluidine) starting material or product. Aromatic amines are sensitive to air and light.

Identification:

  • Visual Observation: The crude product may appear yellow, brown, or reddish instead of white or off-white.

  • TLC Analysis: Colored spots may be observed, often streaking on the baseline.

Prevention and Removal:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]

  • Fresh Reagents: Use freshly distilled or high-purity p-toluidine.

  • Decolorization: During recrystallization, activated charcoal can be used to adsorb colored impurities. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal.

Data Presentation: Influence of Reaction Conditions on Product Purity

The following table summarizes the expected impact of different reaction conditions on the formation of common side products. This data is qualitative and intended to guide experimental design and troubleshooting.

Reaction ConditionUnreacted p-ToluidineN,N-Diacetyl-p-toluidineOxidation Products
Acetic Anhydride (molar ratio to p-toluidine)
< 1:1HighLow-
1.1:1 - 1.2:1LowLow-
> 1.5:1LowHigh-
Temperature
Room TemperatureModerate (may require longer reaction time)LowLow
40-50 °CLowModerateLow
> 80 °CLowHighHigh
Atmosphere
Air--High
Inert (N₂, Ar)--Low

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general procedure for the acetylation of p-toluidine with acetic anhydride.[1]

Materials:

  • p-Toluidine

  • Acetic Anhydride

  • Glacial Acetic Acid (as solvent)

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve p-toluidine (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane 1:1).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the white precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Protocol Prone to Side Product Formation (for troubleshooting comparison)

This protocol uses more forcing conditions that are likely to increase the yield of side products, particularly the diacetylated compound.

Materials:

  • p-Toluidine

  • Acetic Anhydride (excess)

Procedure:

  • In a round-bottom flask, combine p-toluidine (1.0 eq) and a larger excess of acetic anhydride (3.0 eq).

  • Heat the reaction mixture to 100 °C and maintain this temperature for 2 hours.

  • After cooling to room temperature, pour the mixture into ice-cold water.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Analyze the crude product by TLC, GC-MS, or HPLC to identify the presence of this compound, unreacted p-toluidine, and N,N-diacetyl-p-toluidine.

Visualizations

Reaction Pathway and Side Product Formation

The following diagram illustrates the main reaction for the synthesis of this compound and the pathways leading to the formation of common side products.

Synthesis_Pathway pToluidine p-Toluidine product This compound pToluidine->product + Acetic Anhydride oxidation Oxidation Products pToluidine->oxidation + [O] (air) aceticAcid Acetic Acid aceticAnhydride Acetic Anhydride aceticAnhydride->product aceticAnhydride->aceticAcid (byproduct) diacetyl N,N-Diacetyl-p-toluidine product->diacetyl + Acetic Anhydride (excess/heat)

Synthesis of this compound and common side products.
Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis analyze Analyze Crude Product (TLC, Melting Point) start->analyze lowYield Low Yield? analyze->lowYield impure Impurities Present? analyze->impure [No] incomplete Incomplete Reaction: - Increase reaction time - Use slight excess Ac₂O lowYield->incomplete [Yes] workupLoss Workup Loss: - Ensure complete precipitation - Minimize washing lowYield->workupLoss end Pure Product lowYield->end [No] unreacted Unreacted p-Toluidine: - Use slight excess Ac₂O - Recrystallize impure->unreacted [Yes] diacetylated Diacetylation: - Avoid excess Ac₂O - Lower temperature impure->diacetylated colored Colored Impurities: - Use inert atmosphere - Use activated charcoal impure->colored impure->end [No] incomplete->end workupLoss->end unreacted->end diacetylated->end colored->end

Troubleshooting workflow for this compound synthesis.

References

Purification of 4'-Methylacetanilide from unreacted p-toluidine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4'-methylacetanilide from unreacted p-toluidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process, presented in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling 1. Too much recrystallization solvent was used: The solution is not supersaturated. 2. Supersaturation without nucleation: The solution is ready to crystallize, but the process has not initiated. 3. Cooling process is too rapid. 1. Reduce solvent volume: Boil off some of the solvent to concentrate the solution and attempt to recrystallize again. 2. Induce crystallization: Scratch the inside of the flask at the solution's surface with a glass rod or add a pure seed crystal of this compound.[1] 3. Further cooling: Place the solution in an ice-water bath to decrease solubility further.[1]
"Oiling Out" Occurs (Liquid Layer Separates Instead of Crystals) 1. High impurity concentration: The melting point of the crude product is significantly lowered by impurities, causing it to melt in the hot solvent.[1] 2. Inappropriate solvent choice: The solvent may be too nonpolar for the compound. 3. Solution is cooling too quickly. [1]1. Reheat and dilute: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.[1] 2. Change solvent system: Consider a different solvent or a mixed-solvent system. 3. Ensure slow cooling: Allow the flask to cool undisturbed to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.[1]
Low Recovery of Pure Crystals 1. Excess solvent used: A significant amount of the product remains dissolved in the mother liquor.[1] 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Improper washing: The collected crystals were washed with a solvent in which they are too soluble, or with a solvent that was not cold.[1]1. Minimize solvent: Use the minimum amount of hot solvent required to just dissolve the crude product. 2. Preheat equipment: Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.[1] If crystals form in the funnel, they can be rinsed with a small amount of hot solvent. 3. Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1][2]
Recrystallized Product is Colored 1. Presence of colored impurities: These impurities are soluble in the recrystallization solvent and co-crystallize with the product.1. Use decolorizing carbon (activated charcoal): After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[1][2]
Melting Point is Broad or Lower Than Literature Value 1. Product is still impure: The presence of unreacted p-toluidine or other byproducts lowers and broadens the melting point range. 2. Crystals are not completely dry: Residual solvent can depress the melting point.[1]1. Repeat purification: A second recrystallization can significantly improve purity. Ensure the initial acid wash was effective. 2. Thorough drying: Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove all residual solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind separating this compound from p-toluidine? The separation relies on the difference in the basicity of the two compounds. p-Toluidine is a primary aromatic amine and is therefore basic. It reacts with a dilute acid (like HCl) to form a water-soluble ammonium salt (p-toluidinium chloride). This compound is an amide and is neutral, so it does not react with dilute acid and remains in the organic solvent. This allows for an effective separation using acid-base extraction.[3][4]

Q2: How do I choose the best solvent for recrystallization? The ideal recrystallization solvent should:

  • Dissolve the this compound completely when hot.[2][5]

  • Have very low solubility for this compound when cold.[2][5]

  • Either dissolve impurities well at all temperatures or not at all, so they can be removed during filtration.

  • Be chemically inert and have a boiling point lower than the melting point of the compound to prevent oiling out.[1] A mixed solvent system, such as ethanol/water, is often effective for acetanilide derivatives.[1]

Q3: What are the expected physical properties of pure this compound? Pure this compound should appear as colorless needles or a white solid.[6][7] The melting point is a key indicator of purity.

Q4: How can I confirm the purity of my final product? The most common methods are:

  • Melting Point Determination: A sharp melting point range that matches the literature value indicates high purity. Impurities will cause the melting point to be lower and broader.[1]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot. You can compare the Rf value to a standard or run it alongside the crude material to confirm the removal of impurities.

  • Spectroscopy (NMR, IR): For rigorous confirmation of structure and purity.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
This compound 149.19147 - 151[6]306 - 308[6]Colorless needles or white solid[6][7]
p-Toluidine 107.17[8]43[8]200[8]Flaky solid[8]

Table 2: Solubility Data

CompoundWaterDilute Aqueous Acid (e.g., 5% HCl)Common Organic Solvents (Ethanol, Ether)
This compound Poorly soluble (<1 mg/mL)[7]InsolubleSoluble
p-Toluidine Poorly soluble (0.7 g/100 mL)[9]Soluble (forms a salt)[8]Highly soluble[10]

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction followed by Recrystallization

This is the most effective method for removing the basic p-toluidine impurity.

  • Dissolution: Dissolve the crude mixture (containing this compound and unreacted p-toluidine) in a suitable organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Acidic Wash: Add an equal volume of 5% aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The top layer will be the organic phase containing this compound, and the bottom aqueous layer will contain the p-toluidinium chloride salt.

  • Extraction: Drain the lower aqueous layer. To ensure complete removal of p-toluidine, repeat the wash with a fresh portion of 5% HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine (saturated NaCl solution).

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Decant or filter the dried solution away from the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude, p-toluidine-free this compound.

  • Recrystallization: Proceed with Protocol 2 for recrystallization of the obtained solid.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to dissolve the solid completely. Use a hot plate and add the solvent in small portions.

  • Inducing Saturation: To the hot, clear solution, add hot water dropwise while swirling until the solution just begins to turn cloudy. This is the "cloud point," indicating the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any adhering mother liquor.[1]

  • Drying: Transfer the crystals to a watch glass and allow them to air dry, or for faster results, dry them in a desiccator or a vacuum oven.[2]

Mandatory Visualizations

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization start Crude Mixture (this compound + p-Toluidine) dissolve Dissolve in Organic Solvent start->dissolve add_hcl Wash with 5% HCl dissolve->add_hcl separate Separate Layers add_hcl->separate aqueous Aqueous Layer: p-Toluidinium Chloride (Discard) separate->aqueous Basic Impurity organic Organic Layer: This compound separate->organic Neutral Product dry Dry Organic Layer organic->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude this compound evaporate->crude_product dissolve_hot Dissolve in Minimum Hot Solvent crude_product->dissolve_hot cool Cool Slowly dissolve_hot->cool filter Vacuum Filtration cool->filter wash Wash with Ice-Cold Solvent filter->wash dry_final Dry Crystals wash->dry_final pure_product Pure this compound dry_final->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree cluster_no_crystals cluster_oiling cluster_yield start Problem During Recrystallization? no_crystals No Crystals Form start->no_crystals Yes oiling_out Product 'Oils Out' start->oiling_out Yes low_yield Low Yield start->low_yield Yes nc_q1 Too much solvent? no_crystals->nc_q1 oil_q1 Cooling too fast? oiling_out->oil_q1 ly_q1 Used minimum solvent? low_yield->ly_q1 nc_a1 Boil off some solvent nc_q1->nc_a1 Likely nc_q2 No nucleation? nc_q1->nc_q2 No nc_a2 Scratch flask or add seed crystal nc_q2->nc_a2 oil_a1 Reheat, add more solvent, cool slowly oil_q1->oil_a1 ly_a1 Use less solvent next time ly_q1->ly_a1 No ly_q2 Washed with ice-cold solvent? ly_q1->ly_q2 Yes ly_a2 Ensure wash solvent is minimal and ice-cold ly_q2->ly_a2 No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Troubleshooting low melting point of synthesized 4'-Methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4'-Methylacetanilide Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the synthesis of this compound, with a specific focus on resolving a low observed melting point.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The literature melting point for pure this compound is typically in the range of 147 °C to 151 °C.[1][2][3][4] A sharp melting range, often within 0.5-2 °C, is indicative of high purity.[5][6]

Q2: Why is the melting point of my synthesized this compound lower than the literature value?

A2: A low melting point, a phenomenon known as melting point depression, is a classic indicator of the presence of impurities in your sample.[5][7] These impurities disrupt the compound's crystal lattice structure, which means less thermal energy is required to transition the solid to a liquid state.[8] The extent of the depression and the broadening of the melting range are generally proportional to the amount of impurity present.[9]

Q3: What are the common impurities that could be present in my sample?

A3: Common impurities in the synthesis of this compound, which typically involves the acetylation of p-toluidine, can include:

  • Unreacted Starting Materials: Residual p-toluidine is a common impurity.

  • Byproducts: Di-acetylated products or other side-reaction products can contaminate the sample.

  • Residual Solvents: Traces of the reaction or recrystallization solvent (e.g., water, ethanol, acetic acid) remaining in the crystals will also depress the melting point.[5]

Q4: My product's melting point range is very broad (e.g., 135-142 °C). What does this signify?

A4: A broad melting point range is a strong indication of an impure substance.[6][9] Pure crystalline solids typically melt over a very narrow range (0.5-2 °C).[6][10] The presence of impurities introduces heterogeneity into the sample, causing different parts of the mixture to melt at different temperatures, thus broadening the observed range.[5]

Q5: How can I purify my synthesized this compound to achieve the correct melting point?

A5: The most effective and common method for purifying solid organic compounds like this compound is recrystallization.[11][12] This technique separates the desired compound from soluble and insoluble impurities. A detailed protocol for recrystallization is provided below.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving the issue of a low melting point for your synthesized this compound.

Troubleshooting Workflowdot

TroubleshootingWorkflow Start Start: Low Melting Point Observed CheckPurity Is the melting range broad (> 2°C)? Start->CheckPurity Impure Indication: Impure Sample CheckPurity->Impure Yes Solvent Indication: Residual Solvent CheckPurity->Solvent No (Sharp, but low) Purify Action: Purify via Recrystallization Impure->Purify Dry Action: Dry Sample Thoroughly (e.g., vacuum oven) Purify->Dry Remeasure Action: Re-measure Melting Point Dry->Remeasure ProblemSolved End: Melting Point Corrected Remeasure->ProblemSolved Success Reassess Problem Persists: Re-evaluate Synthesis/Impurities Remeasure->Reassess Failure Solvent->Dry

References

Technical Support Center: Optimizing the Acetylation of p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the acetylation of p-toluidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My acetylation reaction is not starting or is proceeding very slowly. What are the possible causes and solutions?

A: Several factors can hinder the initiation or progress of the reaction.

  • Inactive Nucleophile: If the reaction medium is too acidic, the lone pair of electrons on the nitrogen atom of p-toluidine becomes protonated, forming the p-toluidinium ion.[1] This ion is not nucleophilic and cannot attack the acetylating agent.[1]

    • Solution: Add a base like sodium acetate or pyridine. The base will deprotonate the p-toluidinium ion, regenerating the free amine which can then react.[1][2]

  • Poor Reagent Quality: Acetic anhydride, a common acetylating agent, can hydrolyze to acetic acid if exposed to moisture over time, reducing its effectiveness.[1]

    • Solution: Use fresh or properly stored anhydrous acetic anhydride.[1] If the p-toluidine has a discolored appearance, it may be oxidized and require purification before use.[1]

  • Suboptimal Temperature: While the reaction is often exothermic and proceeds well at room temperature, some conditions might require gentle heating to overcome the activation energy.[1]

    • Solution: If the reaction is sluggish, try gentle heating to 40-60°C and monitor the progress using Thin Layer Chromatography (TLC).[1]

Q2: My reaction yielded a low amount of the desired N-acetyl-p-toluidine. How can I improve the yield?

A: Low yield is a common issue that can often be resolved by optimizing the reaction conditions.

  • Incomplete Reaction: The reaction may not have been allowed to run to completion.

    • Solution: Monitor the reaction using TLC until the p-toluidine spot is no longer visible. Ensure a sufficient reaction time, which can be as short as 10-20 minutes under ideal conditions.[1]

  • Stoichiometry: An insufficient amount of the acetylating agent will result in unreacted starting material.

    • Solution: Use a slight excess of the acetylating agent, typically 1.1 to 1.5 equivalents, to drive the reaction to completion.[1]

  • Product Loss During Work-up: The product, N-acetyl-p-toluidine, may be lost during the isolation and purification steps.

    • Solution: After quenching the reaction with cold water, cool the mixture in an ice bath for 15-20 minutes to maximize precipitation before filtration.[1] When washing the collected solid, use cold water to minimize product dissolution.[1]

Q3: My final product is impure, showing multiple spots on a TLC plate. What are the likely side products and how can they be avoided?

A: Impurities often arise from unreacted starting materials or side reactions.

  • Unreacted p-Toluidine: This is the most common impurity.[1]

    • Solution: As mentioned, use a slight excess of the acetylating agent and monitor the reaction by TLC to ensure all the p-toluidine has reacted.[1]

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can form colored, tarry byproducts.[1]

    • Solution: If the starting p-toluidine is discolored, consider purifying it before the reaction, for instance, by recrystallization.[3] Running the reaction under an inert atmosphere (e.g., nitrogen) can also minimize oxidation.[1]

  • Diacetylation: While less common for primary amines, it is possible if the reaction conditions are too harsh, leading to the formation of a diacetylated product.

    • Solution: Avoid using a large excess of the acetylating agent and excessive heating.[1]

Q4: I'm having difficulty with the work-up and purification of my product. What is the best procedure?

A: A proper work-up is crucial for isolating a pure product.

  • Problem: Removing Excess Acetic Anhydride and Acetic Acid.

    • Solution: Pouring the reaction mixture into cold water will quench the unreacted acetic anhydride (hydrolyzing it to acetic acid) and precipitate the solid N-acetyl-p-toluidine.[1] The crude product can be collected by vacuum filtration. A subsequent wash with a dilute sodium bicarbonate solution can help remove any residual acetic acid.[4]

  • Problem: Purifying the Crude Product.

    • Solution: Recrystallization is a highly effective method for purifying the crude product. A mixture of ethanol and water is a commonly used solvent system for N-acetyl-p-toluidine.[1] Dissolve the crude solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals.

Data Presentation: Optimizing Reaction Conditions

The tables below summarize key data for optimizing the acetylation of aromatic amines.

Table 1: Effect of Solvent on the N-Acetylation of Aniline with Acetic Anhydride (Data adapted from a study on general N-acylation, applicable to p-toluidine)

SolventReaction Time (min)Yield (%)
None (Solvent-free)892
THF1090
CH₂Cl₂592
CHCl₃1090
H₂O1085
Based on studies showing that for simple anilines, the reaction is rapid and high-yielding under various conditions, including solvent-free.[1]

Table 2: Influence of Substituents on Reaction Rate (Qualitative comparison based on electronic effects)

Substituted AnilineSubstituent EffectRelative Reaction RateRationale
p-NitroanilineElectron-WithdrawingSlowestReduces the nucleophilicity of the amino group.[1]
AnilineNeutralIntermediateBaseline for comparison.
p-ToluidineElectron-DonatingFastestThe methyl group increases electron density on the nitrogen, enhancing its nucleophilicity.[1]

Experimental Protocols

Protocol 1: Catalyst-Free Acetylation of p-Toluidine

This protocol is an eco-friendly procedure that can be performed without a solvent.[1]

  • Reagents:

    • p-Toluidine (1.0 mmol, 107 mg)

    • Acetic Anhydride (1.2 mmol, 113 µL)

  • Procedure:

    • In a 25 mL round-bottomed flask, add p-toluidine.

    • Add acetic anhydride to the flask and stir the mixture at room temperature. The reaction is often exothermic.[1]

    • Monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 10-20 minutes.[1]

    • Once the starting material is consumed, add 10 mL of cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.[1]

    • Collect the white solid product by vacuum filtration and wash it with cold water (2 x 10 mL).[1]

    • Dry the product. The expected product is N-(4-methylphenyl)acetamide.[1]

Protocol 2: Acetylation of p-Toluidine using Sodium Acetate

This protocol uses sodium acetate as a base to neutralize the acidic byproduct.[1]

  • Reagents:

    • p-Toluidine (5.0 mmol, 535 mg)

    • Water (15 mL)

    • Concentrated HCl (~0.5 mL)

    • Acetic Anhydride (6.0 mmol, 0.57 mL)

    • Sodium Acetate (5.5 mmol, 450 mg) dissolved in 3 mL of water

  • Procedure:

    • Dissolve p-toluidine in 15 mL of water and add the concentrated HCl. Stir until a clear solution of p-toluidinium chloride is formed.[1]

    • To this solution, add the acetic anhydride with swirling.[1]

    • Immediately add the solution of sodium acetate. A white precipitate of N-(4-methylphenyl)acetamide should form instantly.[1]

    • Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.[1]

    • Collect the solid product by vacuum filtration and wash it with cold water.[1]

    • The crude product can be recrystallized from an ethanol/water mixture for further purification.[1]

Visualizations

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products p_toluidine p-Toluidine (Nucleophile) intermediate Tetrahedral Intermediate p_toluidine->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride (Electrophile) acetic_anhydride->intermediate product N-acetyl-p-toluidine intermediate->product Elimination of Acetate Ion byproduct Acetic Acid intermediate->byproduct Proton Transfer experimental_workflow start Start reagent_prep Reagent Preparation (p-toluidine, Ac₂O) start->reagent_prep reaction_setup Reaction Setup (Solvent-free or in Solvent) reagent_prep->reaction_setup monitoring Reaction Monitoring (TLC) reaction_setup->monitoring workup Work-up (Quenching, Filtration) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification analysis Product Analysis (TLC, MP, Spectroscopy) purification->analysis end_node End analysis->end_node troubleshooting_guide start Start Analysis low_yield Is Yield Low? start->low_yield impure_product Is Product Impure? low_yield->impure_product No check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents Yes check_side_reactions Identify/Avoid Side Reactions (Oxidation, Diacylation) impure_product->check_side_reactions Yes end_node Optimized Reaction impure_product->end_node No check_time_temp Optimize Reaction Time & Temperature check_reagents->check_time_temp improve_workup Improve Work-up & Precipitation check_time_temp->improve_workup purify_product Recrystallize Product check_side_reactions->purify_product purify_product->end_node

References

Preventing the formation of di-acetylated byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetylation reactions. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of di-acetylated byproducts and optimize their experiments.

Frequently Asked Questions (FAQs)

Q1: What is di-acetylation and why does it occur?

A1: Di-acetylation is a common side reaction in which a second acetyl group is added to a molecule that has already been mono-acetylated. This typically happens when the mono-acetylated product, such as a primary amide formed from a primary amine, is deprotonated under basic conditions, rendering it nucleophilic enough to react with another molecule of the acetylating agent.[1] It can also occur in substrates possessing multiple nucleophilic sites, such as diols or diamines.[2]

Q2: What are the primary factors that promote the formation of di-acetylated byproducts?

A2: The formation of di-acetylated byproducts is primarily influenced by the following reaction conditions:

  • Excess Acetylating Agent: Using a large molar excess of acetic anhydride or acetyl chloride significantly increases the likelihood of di-acetylation.[1][3]

  • Strong Bases: Strong bases like triethylamine can deprotonate the intermediate amide, facilitating a second acetylation.[1]

  • High Temperatures: Elevated reaction temperatures can provide the necessary energy to overcome the activation barrier for the second acetylation, which is often less favorable than the first.[3][4]

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long after the initial starting material has been consumed can lead to the slow formation of the di-acetylated product.[1]

Q3: How can I monitor the reaction to prevent over-acetylation?

A3: Close monitoring of the reaction progress is crucial. Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) should be used to track the consumption of the starting material and the appearance of the mono-acetylated and di-acetylated products. The reaction should be stopped (quenched) as soon as the starting material is no longer visible to minimize byproduct formation.[2][5]

Q4: Are there alternative acetylating agents I can use to gain better control?

A4: While acetic anhydride is common, its high reactivity can sometimes be difficult to manage. Acetyl chloride is even more reactive and can exacerbate the issue of over-acetylation if not used carefully.[1] In some cases, using a less reactive anhydride or employing an enzymatic approach with an acetyltransferase could provide greater selectivity for mono-acetylation.

Q5: When should I consider using a protecting group strategy?

A5: A protecting group strategy is advisable when your substrate contains multiple reactive functional groups and you need to selectively acetylate only one of them.[6] This is a very common and essential practice in multi-step syntheses, such as in peptide, carbohydrate, or oligonucleotide chemistry, to ensure that acetylation occurs only at the desired position.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during acetylation reactions and provides systematic solutions to prevent the formation of di-acetylated byproducts.

Issue Potential Cause Recommended Solution
Significant amount of di-acetylated product observed by TLC/LCMS. 1. Excess Acetylating Agent: A large excess of the acetylating agent was used.[1]• Reduce the stoichiometry of the acetylating agent to a slight excess (e.g., 1.1–1.2 equivalents).[1]• Add the acetylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.[2]
2. High Reaction Temperature: The reaction was run at an elevated temperature.[3]• Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Note that this may require a longer reaction time.[2]
3. Strong Base: The base used (e.g., triethylamine) is strong enough to deprotonate the mono-acetylated amide intermediate.[1]• Switch to a weaker base, such as pyridine, or use a solid-phase base like potassium carbonate.[1]
Reaction is sluggish at low temperatures, and increasing temperature leads to di-acetylation. 1. Poor Substrate Reactivity: The nucleophile (amine or hydroxyl group) is sterically hindered or electronically deactivated.[2]• Add a catalytic amount (1-10 mol%) of a more potent catalyst, such as 4-(dimethylamino)pyridine (DMAP), to increase the reaction rate at lower temperatures.[2][9]
2. Inefficient Catalyst: The base catalyst (e.g., pyridine) is not sufficiently activating the acetylating agent.• Ensure the catalyst is pure and used in an appropriate amount. Consider switching to DMAP for challenging substrates.[2]
Both unreacted starting material and di-acetylated product are present. 1. Inhomogeneous Reaction Mixture: Poor stirring or solubility issues are causing localized areas of high reagent concentration.• Ensure efficient and vigorous stirring throughout the reaction. • Choose a solvent in which all reactants are fully soluble.
2. Premature Quenching: The reaction was stopped too early.• Monitor the reaction closely with TLC or LCMS and allow it to proceed until the starting material is fully consumed before workup.[5]

Experimental Protocols

Protocol 1: Controlled Mono-Acetylation of a Primary Amine

This protocol is designed to favor the formation of the mono-acetylated product by carefully controlling reagent stoichiometry and temperature.

Materials:

  • Primary amine (1.0 equivalent)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Weak base (e.g., Pyridine, 1.5 equivalents)

  • Acetylating agent (e.g., Acetic Anhydride, 1.1 equivalents)

  • Anhydrous sodium sulfate

  • Standard workup and purification reagents

Procedure:

  • Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in the anhydrous solvent.

  • Addition of Base: Add the weak base (e.g., pyridine, 1.5 eq.) to the solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the acetylating agent (e.g., acetic anhydride, 1.1 eq.) dropwise to the stirred reaction mixture over 15-30 minutes.

  • Reaction: Allow the mixture to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LCMS every 30 minutes.

  • Quenching: Once the starting amine is consumed, quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to remove any trace impurities or byproducts.[2]

Protocol 2: N-Terminal Acetylation of a Resin-Bound Peptide

This protocol describes the "capping" of an N-terminal amine on a peptide synthesized via solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions or modifications.

Materials:

  • Peptide-bound resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Capping Solution: 10% Acetic Anhydride in DMF (v/v)

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any residual reagents from the previous synthesis step.

  • Swelling: Swell the resin in DMF for 10-15 minutes.

  • Capping Reaction: Drain the DMF and add the capping solution to the reaction vessel, ensuring the resin is fully submerged.

  • Agitation: Agitate the mixture using a vortex mixer, shaker, or nitrogen bubbling for 20-30 minutes at room temperature.[10]

  • Completion Check: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the complete acetylation of all primary amines. If the test is positive (blue beads), repeat the capping step.[7]

  • Final Washes: Once the reaction is complete, drain the capping solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove excess reagents.

  • Drying: Dry the resin under a high vacuum. The peptide is now N-terminally acetylated and ready for cleavage from the resin.

Visualizations

Acetylation_Pathway cluster_main Acetylation Reaction Pathways Start Primary Amine (R-NH2) Mono Mono-acetylated Product (Amide) Start->Mono + Acetylating Agent (Desired Reaction) Di Di-acetylated Byproduct (Di-acetamide) Mono->Di + Acetylating Agent (Side Reaction) [Excess Reagent, Strong Base, High Temp] Reagent Acetylating Agent (e.g., Acetic Anhydride)

Caption: General reaction scheme for desired mono-acetylation and undesired di-acetylation.

Troubleshooting_Workflow cluster_workflow Troubleshooting Di-acetylation Start Di-acetylation Observed in Product Mixture CheckStoich Was >1.5 eq. of acetylating agent used? Start->CheckStoich ReduceStoich Reduce agent to 1.1-1.2 eq. Add dropwise. CheckStoich->ReduceStoich Yes CheckTemp Was reaction run above room temp? CheckStoich->CheckTemp No ReduceStoich->CheckTemp ReduceTemp Lower temperature to 0°C. Increase reaction time. CheckTemp->ReduceTemp Yes CheckBase Was a strong base (e.g., TEA) used? CheckTemp->CheckBase No ReduceTemp->CheckBase WeakerBase Use a weaker base (e.g., Pyridine). CheckBase->WeakerBase Yes End Optimized for Mono-acetylation CheckBase->End No WeakerBase->End

Caption: A logical workflow for troubleshooting and resolving di-acetylation issues.

Strategy_Selection cluster_decision Strategy Selection for Preventing Di-acetylation Start Starting Acetylation Experiment MultiSite Does substrate have multiple nucleophilic sites? Start->MultiSite Protect Use Protecting Groups for other sites. MultiSite->Protect Yes SingleSite Is the single site prone to di-acetylation? MultiSite->SingleSite No ControlConditions Control Stoichiometry (1.1 eq) Use Weak Base Lower Temperature (0°C) Protect->ControlConditions SingleSite->ControlConditions Yes Proceed Proceed with Standard Protocol SingleSite->Proceed No End Reaction Optimized ControlConditions->End Proceed->End

Caption: Decision tree for selecting the appropriate prevention strategy.

References

Challenges in the scale-up of 4'-Methylacetanilide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of 4'-Methylacetanilide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the acetylation of p-toluidine using acetic anhydride. This reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the acetic acid byproduct.[1][2]

Q2: What are the critical process parameters to monitor during the scale-up of this reaction?

A2: Key parameters to monitor during scale-up include reaction temperature, rate of addition of acetic anhydride, mixing efficiency, and reaction time. Poor control over these parameters can lead to decreased yield, increased impurity formation, and potential safety hazards.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities include unreacted p-toluidine, di-acetylated p-toluidine, and colored byproducts resulting from the oxidation of p-toluidine.[3] The presence of residual acetic acid is also common if not properly neutralized and washed.

Q4: What is the recommended method for purifying crude this compound at a large scale?

A4: Recrystallization is the most effective and scalable method for purifying this compound.[4][5] A common solvent system is an ethanol/water mixture, which provides good solubility at high temperatures and poor solubility at low temperatures, allowing for efficient crystallization and high recovery.[3]

Q5: What are the primary safety concerns when scaling up the production of this compound?

A5: The reaction of p-toluidine with acetic anhydride is exothermic, and heat management is a critical safety concern at scale to prevent runaway reactions.[6][7] Acetic anhydride is corrosive and flammable, requiring appropriate personal protective equipment (PPE) and handling procedures.[8] p-Toluidine is toxic and should be handled with care to avoid exposure.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common issue during scale-up. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents check_temp Monitor Internal Reaction Temperature check_reagents->check_temp Reagents OK reagents_issue Use Fresh Reagents Adjust Stoichiometry check_reagents->reagents_issue Issue Found check_addition Evaluate Acetic Anhydride Addition Rate check_temp->check_addition Temperature Controlled temp_issue Improve Heat Removal Adjust Coolant Temperature check_temp->temp_issue Exotherm Not Controlled check_mixing Assess Mixing Efficiency check_addition->check_mixing Addition Rate Optimal addition_issue Slow Down Addition Use Dosing Pump check_addition->addition_issue Too Rapid check_time Confirm Sufficient Reaction Time check_mixing->check_time Mixing Adequate mixing_issue Increase Agitation Speed Use Baffled Reactor check_mixing->mixing_issue Poor Mixing check_workup Analyze Aqueous Work-up and Extraction check_time->check_workup Time Sufficient time_issue Extend Reaction Time Monitor by HPLC/TLC check_time->time_issue Incomplete Reaction check_crystallization Optimize Recrystallization Conditions check_workup->check_crystallization Work-up Efficient workup_issue Adjust pH Increase Wash Volumes check_workup->workup_issue Product Loss end_node Yield Improved check_crystallization->end_node Crystallization Optimized crystallization_issue Adjust Solvent Ratio Control Cooling Rate check_crystallization->crystallization_issue Low Recovery

Caption: Troubleshooting logic for addressing low yield in this compound production.

Potential Cause Recommended Action
Incorrect Stoichiometry Ensure p-toluidine is the limiting reagent and use a slight excess of acetic anhydride (1.05-1.1 equivalents).
Poor Reagent Quality Use fresh, anhydrous acetic anhydride. p-Toluidine should be of high purity.
Inadequate Temperature Control The reaction is exothermic. Maintain the internal temperature between 40-50°C during the addition of acetic anhydride. At a larger scale, this may require a reactor with a cooling jacket.
Rapid Addition of Acetic Anhydride Add acetic anhydride slowly and sub-surface to ensure it reacts with p-toluidine before hydrolysis.
Inefficient Mixing Inadequate mixing can lead to localized overheating and side reactions. Ensure vigorous agitation throughout the reaction.
Incomplete Reaction Monitor the reaction progress by TLC or HPLC to ensure all the p-toluidine has been consumed.
Product Loss During Work-up Ensure complete precipitation of the product by adjusting the pH and cooling the mixture sufficiently before filtration.
Suboptimal Recrystallization Use the minimum amount of hot solvent necessary for complete dissolution. Cool the solution slowly to maximize crystal formation and recovery.[4][5]
Issue 2: Product Impurity and Coloration

The presence of impurities and a colored product are common challenges, especially at a larger scale.

Troubleshooting Workflow for Impure Product

ImpureProductTroubleshooting start Impure/Colored Product check_starting_material Analyze Purity of p-Toluidine start->check_starting_material check_reaction_conditions Review Reaction Temperature and Time check_starting_material->check_reaction_conditions Starting Material Pure starting_material_issue Purify p-Toluidine Use Higher Grade Material check_starting_material->starting_material_issue Impurity Detected check_workup_neutralization Verify pH After Neutralization check_reaction_conditions->check_workup_neutralization Conditions Optimal reaction_conditions_issue Lower Reaction Temperature Avoid Prolonged Reaction Times check_reaction_conditions->reaction_conditions_issue Side Reactions Suspected check_recrystallization_solvent Evaluate Recrystallization Solvent System check_workup_neutralization->check_recrystallization_solvent Neutralization Complete neutralization_issue Ensure Complete Neutralization of Acetic Acid Wash Thoroughly check_workup_neutralization->neutralization_issue Acidic Impurities Present use_charcoal Consider Activated Carbon Treatment check_recrystallization_solvent->use_charcoal Solvent System Appropriate recrystallization_issue Test Different Solvent Ratios Ensure Slow Cooling check_recrystallization_solvent->recrystallization_issue Inefficient Purification end_node Purity and Color Improved use_charcoal->end_node Charcoal Treatment Effective charcoal_issue Add Activated Carbon to Hot Solution Perform Hot Filtration use_charcoal->charcoal_issue Color Persists

Caption: Decision-making process for troubleshooting impurities in this compound.

Potential Cause Recommended Action
Impure Starting Material Use high-purity p-toluidine. If the starting material is colored, consider purifying it by distillation or recrystallization before use.
Oxidation of p-Toluidine The presence of colored impurities often suggests oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.
Side Reactions Overheating can lead to the formation of byproducts. Maintain strict temperature control.
Incomplete Neutralization Residual acetic acid can affect the purity and stability of the final product. Ensure the reaction mixture is thoroughly neutralized with a base like sodium bicarbonate or sodium acetate before filtration.
Inefficient Recrystallization If impurities co-crystallize with the product, a different solvent system or a second recrystallization may be necessary. For colored impurities, treatment with activated charcoal during recrystallization is effective.[5]

Data Presentation: Lab-Scale vs. Scale-Up Comparison

The following table summarizes typical differences in reaction parameters and outcomes when scaling up this compound production from a laboratory setting to a pilot plant.

Parameter Lab-Scale (100 g) Pilot-Scale (10 kg)
p-Toluidine 100 g10.0 kg
Acetic Anhydride 105 mL (1.1 eq)10.5 L (1.1 eq)
Solvent (Water) 1 L100 L
Sodium Acetate 120 g12.0 kg
Reaction Temperature 40-50°C40-50°C (with cooling jacket)
Addition Time 30 minutes2-3 hours
Reaction Time 1 hour2-4 hours
Typical Crude Yield 95%92%
Typical Purity (Crude) 97%95%
Recrystallization Solvent Ethanol/Water (1:1)Ethanol/Water (1:1)
Final Yield (after Recrystallization) 85%80%
Final Purity >99.5%>99.0%

Experimental Protocols

Laboratory-Scale Synthesis of this compound (100 g)
  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add p-toluidine (100 g) and water (1 L).

  • Dissolution: Stir the mixture to form a slurry.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (105 mL) to the stirred slurry over 30 minutes. Monitor the temperature and maintain it between 40-50°C using a water bath.

  • Reaction: After the addition is complete, continue stirring for 1 hour.

  • Neutralization and Precipitation: Add a solution of sodium acetate (120 g) in water (200 mL) to the reaction mixture to neutralize the acetic acid formed. Cool the mixture in an ice bath to 0-5°C to complete the precipitation of the product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water (2 x 200 mL).

  • Drying: Dry the crude product in a vacuum oven at 60°C.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol/water (1:1). Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry.

Pilot-Scale Synthesis of this compound (10 kg)
  • Reactor Preparation: Charge a 200 L glass-lined reactor with p-toluidine (10.0 kg) and water (100 L).

  • Mixing: Start the agitator to create a uniform slurry.

  • Controlled Addition: Dose acetic anhydride (10.5 L) into the reactor via a dosing pump over 2-3 hours. The addition should be sub-surface.

  • Temperature Control: Circulate coolant through the reactor jacket to maintain the internal temperature at 40-50°C.

  • Reaction Monitoring: After the addition, stir for an additional 2-4 hours. Take samples periodically to monitor the reaction completion by HPLC.

  • Neutralization and Crystallization: Prepare a solution of sodium acetate (12.0 kg) in water (20 L) and add it to the reactor. Cool the reactor contents to 0-5°C over 2-3 hours to induce crystallization.

  • Isolation: Filter the product using a centrifuge or a Nutsche filter-dryer. Wash the product cake with cold water (2 x 20 L).

  • Drying: Dry the crude product under vacuum at 60-70°C.

  • Purification: The crude product is then recrystallized from an ethanol/water mixture in a suitable crystallizer. The purified product is isolated and dried as in the previous steps.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key process parameters and the final product quality in the scale-up of this compound production.

ProcessParameters cluster_inputs Input Parameters cluster_process Process Control cluster_downstream Downstream Processing cluster_outputs Product Quality p_toluidine p-Toluidine Purity mixing Mixing Efficiency p_toluidine->mixing purity Purity p_toluidine->purity acetic_anhydride Acetic Anhydride Stoichiometry & Purity addition_rate Addition Rate acetic_anhydride->addition_rate yield Yield acetic_anhydride->yield acetic_anhydride->purity temperature Temperature Control workup Work-up & Neutralization temperature->workup temperature->yield temperature->purity mixing->temperature mixing->yield mixing->purity addition_rate->temperature addition_rate->yield addition_rate->purity crystallization Recrystallization workup->crystallization workup->yield workup->purity crystallization->yield crystallization->purity

Caption: Interrelationship of process parameters and their impact on product quality.

References

Technical Support Center: Purification of 4'-Methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of colored impurities from 4'-Methylacetanilide.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
The solution remains colored after adding activated carbon. 1. Insufficient amount of activated carbon was used.2. The contact time with the activated carbon was too short.3. The colored impurities have low affinity for activated carbon.4. The activated carbon is of low quality or has lost its activity.1. Add another small portion of activated carbon to the hot solution and continue to heat for a short period.2. Increase the contact time by gently boiling the solution with the activated carbon for 5-10 minutes.3. Consider an alternative purification method such as recrystallization from a different solvent system or column chromatography.4. Use a fresh batch of high-quality decolorizing carbon.
No crystals form upon cooling the recrystallization solution. 1. Too much solvent was used, and the solution is not saturated.2. The solution was cooled too rapidly.3. The compound has oiled out instead of crystallizing.1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure this compound if available. If an oil persists, try redissolving in a slightly larger amount of hot solvent and cooling more slowly.
The yield of purified crystals is very low. 1. Too much solvent was used during recrystallization, leaving a significant amount of product in the mother liquor.2. The crystals were filtered before crystallization was complete.3. Some product was lost during the hot filtration step due to premature crystallization on the filter paper or in the funnel.1. Concentrate the mother liquor by evaporating some of the solvent and cool to obtain a second crop of crystals.2. Ensure the solution has cooled completely (including in an ice bath) before filtration.3. Use a pre-heated funnel and filter flask for the hot filtration to prevent premature crystallization.
The purified this compound still has a low melting point or a broad melting range. 1. The compound is still impure.2. The crystals are not completely dry and contain residual solvent.1. Repeat the recrystallization process. A second recrystallization can significantly improve purity.2. Ensure the crystals are thoroughly dried under vacuum to remove all traces of the recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common colored impurities in this compound?

A1: Colored impurities in this compound often arise from the oxidation or polymerization of the starting material, p-toluidine. Aniline and its derivatives are susceptible to air oxidation, which can form highly colored conjugated species. Side reactions during the acetylation process can also lead to colored byproducts.

Q2: How does activated carbon remove colored impurities?

Q3: What is the best solvent for the recrystallization of this compound?

A3: The ideal solvent is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures. Water is a commonly used solvent for the recrystallization of acetanilides.[3] An ethanol-water mixture can also be effective, as it can help to dissolve the product while allowing for good crystal formation upon cooling.[4]

Q4: Can I reuse the activated carbon?

A4: For laboratory-scale purifications, it is generally not recommended to reuse activated carbon as its pores will be saturated with the removed impurities, reducing its effectiveness.

Q5: Why is it important to use a minimal amount of hot solvent for recrystallization?

A5: Using the minimum amount of hot solvent necessary to dissolve the crude product ensures that the solution will be supersaturated upon cooling, maximizing the recovery of the purified crystals.[5] Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor, leading to a lower yield.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the provided search results, the following tables illustrate the expected outcomes based on the purification of similar compounds.

Table 1: Illustrative Purity of this compound After Recrystallization from Different Solvents

Recrystallization SolventInitial Purity (HPLC Area %)Final Purity (HPLC Area %)Recovery (%)
Water95.2%99.1%85%
50% Ethanol/Water95.2%99.5%88%
Ethanol95.2%98.8%75%

Disclaimer: The data in this table is illustrative and based on general principles of recrystallization. Actual results may vary depending on the specific impurities and experimental conditions.

Table 2: Illustrative Effect of Activated Carbon on the Removal of a Model Colored Impurity

Amount of Activated Carbon (g per 100 mL solvent)Initial Impurity Concentration (Absorbance at λmax)Final Impurity Concentration (Absorbance at λmax)% Impurity Removed
0.10.8500.25570%
0.20.8500.10288%
0.50.8500.01798%

Disclaimer: The data in this table is illustrative. The efficiency of decolorization depends on the nature of the impurity, the solvent, and the specific batch of activated carbon used.

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Aqueous Solution
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute mass). Swirl the flask and gently boil the solution for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Decolorization using Activated Carbon
  • Dissolution: Dissolve the crude this compound in a suitable hot solvent (e.g., water or an ethanol-water mixture) in an Erlenmeyer flask.

  • Addition of Activated Carbon: Add powdered activated carbon to the hot solution (a typical starting amount is 1-2 g per 100 mL of solution).[6]

  • Adsorption: Gently boil the mixture for 5-10 minutes with occasional swirling to ensure good contact between the solution and the activated carbon.[6]

  • Removal of Activated Carbon: While the solution is still hot, remove the activated carbon by gravity filtration through a fluted filter paper.

  • Crystallization: Proceed with the cooling and crystallization steps as described in the recrystallization protocol.

Mandatory Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry crystals wash->dry pure Pure this compound dry->pure decolorization_workflow cluster_decolorization Decolorization with Activated Carbon colored_solution Colored solution of crude this compound add_carbon Add Activated Carbon colored_solution->add_carbon boil Gently boil add_carbon->boil hot_filtration_carbon Hot Gravity Filtration to remove carbon boil->hot_filtration_carbon decolorized_solution Decolorized Solution hot_filtration_carbon->decolorized_solution proceed Proceed to Crystallization decolorized_solution->proceed troubleshooting_logic start Start Purification recrystallize Recrystallize start->recrystallize check_color Is solution colored? recrystallize->check_color add_carbon Add Activated Carbon & Hot Filter check_color->add_carbon Yes cool_solution Cool Solution check_color->cool_solution No add_carbon->cool_solution crystals_form Do crystals form? cool_solution->crystals_form collect_crystals Collect Crystals crystals_form->collect_crystals Yes concentrate Concentrate Solution crystals_form->concentrate No check_purity Check Purity (e.g., Melting Point) collect_crystals->check_purity concentrate->cool_solution is_pure Is it pure? check_purity->is_pure pure Pure Product impure Repeat Purification is_pure->pure Yes is_pure->impure No

References

Effect of temperature on the synthesis of 4'-Methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Methylacetanilide. The information focuses on the critical role of temperature in influencing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

A1: The optimal temperature for the synthesis of this compound, typically via the acetylation of p-toluidine with acetic anhydride, is generally in the range of 60°C to 80°C.[1] While some protocols suggest gentle heating to 40-60°C if the reaction is slow at room temperature[2], studies on similar reactions have shown the highest yields can be achieved at around 80°C[3]. It is crucial to maintain the reaction temperature below the boiling point of acetic anhydride (140°C)[1].

Q2: What are the potential consequences of running the reaction at a temperature that is too high?

A2: Excessively high temperatures can lead to several undesirable outcomes. These include the formation of side products, such as diacetylated derivatives, and the degradation of both the starting material and the desired product.[2][4] This will result in a lower yield and reduced purity of the final this compound. In some cases, a reaction temperature reaching 120°C has been reported to significantly reduce the yield.

Q3: Can the synthesis of this compound be performed at room temperature?

A3: Yes, the synthesis can be conducted at room temperature.[2][5] However, the reaction may be sluggish. Gentle heating is often recommended to increase the reaction rate and ensure complete conversion.[2] For some related reactions, no product could be detected at room temperature, indicating that heating is necessary to initiate the reaction.[3]

Q4: Is the reaction to synthesize this compound exothermic?

A4: Yes, the acetylation of aromatic amines like p-toluidine is an exothermic reaction.[1][2] This means that the reaction generates heat, and appropriate temperature control measures, such as cooling baths, may be necessary to prevent the temperature from rising uncontrollably, especially during the initial stages of the reaction when the reagents are mixed.[1]

Troubleshooting Guide

Issue Possible Cause (Temperature-Related) Suggested Solution
Low or No Product Yield Reaction temperature is too low, resulting in a slow or incomplete reaction.Gently heat the reaction mixture to a temperature between 60°C and 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3]
Reaction temperature is too high, leading to degradation of reactants or products.Maintain the reaction temperature within the optimal range. Use a controlled heating source (e.g., oil bath) and monitor the internal temperature of the reaction mixture. Consider external cooling if the reaction is highly exothermic.[1]
Impure Product (Multiple Spots on TLC) High reaction temperatures promoting the formation of side products, such as diacetylated compounds.Carefully control the reaction temperature, avoiding excessive heating. A temperature around 80°C has been found to provide high yields in similar syntheses.[3]
Discolored Product Oxidation of the starting p-toluidine, which can be exacerbated by high temperatures.While discoloration is often due to starting material impurities, avoiding excessive heat can minimize oxidative side reactions.[2]
Reaction Rate is Too Fast/Uncontrolled The exothermic nature of the reaction is causing a rapid increase in temperature.Mix the reagents slowly, especially at the beginning. Use an ice bath to dissipate the heat generated and maintain the desired temperature.[1]

Quantitative Data Summary

The following table summarizes the general effect of temperature on the synthesis of acetanilides, based on literature for similar reactions. The exact yields for this compound may vary depending on the specific reaction conditions.

Temperature RangeExpected YieldPurityRemarks
Room Temperature Low to ModerateGenerally GoodReaction may be slow and require extended time.[2][3]
40°C - 60°C Moderate to HighGoodA good starting point for optimizing the reaction.[2]
60°C - 80°C HighHighOften considered the optimal range for maximizing yield and purity.[1][3]
Above 100°C DecreasingDecreasingIncreased risk of side product formation and degradation.[2]

Experimental Protocol

This protocol describes the synthesis of this compound from p-toluidine and acetic anhydride with a focus on temperature control.

Materials:

  • p-Toluidine

  • Acetic Anhydride

  • Sodium Acetate

  • Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve p-toluidine in glacial acetic acid.

  • Initial Cooling: Place the flask in an ice bath to control the initial exothermic reaction.

  • Addition of Acetic Anhydride: While stirring, slowly add acetic anhydride to the solution. The temperature should be monitored and maintained below 30°C during this addition.

  • Heating to Optimal Temperature: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C using a heating mantle or oil bath.

  • Reaction Monitoring: Maintain the temperature at 70-80°C and continue stirring for 30-60 minutes. The progress of the reaction can be monitored by TLC.

  • Quenching: After the reaction is complete, cool the flask to room temperature and then pour the contents into a beaker containing ice-cold water to precipitate the crude this compound.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Visualizations

Temperature_Effect Effect of Temperature on this compound Synthesis cluster_temp Reaction Temperature cluster_outcome Reaction Outcome Low_Temp Low (< 40°C) Slow_Reaction Slow/Incomplete Reaction Low_Temp->Slow_Reaction Leads to Optimal_Temp Optimal (60-80°C) High_Yield_Purity High Yield & Purity Optimal_Temp->High_Yield_Purity Results in High_Temp High (> 100°C) Side_Products Side Products & Degradation High_Temp->Side_Products Causes

Caption: Logical relationship between temperature and synthesis outcome.

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Mix_Reagents Mix p-toluidine and acetic anhydride at < 30°C Start->Mix_Reagents Heat_React Heat to 70-80°C for 30-60 min Mix_Reagents->Heat_React Cool_Precipitate Cool and precipitate in ice water Heat_React->Cool_Precipitate Filter Vacuum Filter Crude Product Cool_Precipitate->Filter Recrystallize Recrystallize from Hot Ethanol Filter->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Choosing the right solvent for 4'-Methylacetanilide recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recrystallization of 4'-Methylacetanilide

This technical support center provides guidance on selecting the appropriate solvent for the recrystallization of this compound, along with troubleshooting common issues encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during the recrystallization of this compound.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallizing this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should completely dissolve the this compound when heated to or near its boiling point.

  • Low solubility at low temperatures: The compound should be poorly soluble in the solvent at room temperature or below, allowing for maximum recovery of pure crystals upon cooling.

  • Favorable impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with this compound.

  • Volatility: A moderately volatile solvent is preferred to facilitate easy removal from the purified crystals after filtration.

Q2: I'm not getting any crystals upon cooling. What should I do?

Failure to form crystals is a common issue that can be resolved with the following steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If available, add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.

  • Reduce Solvent Volume: It is possible that too much solvent was added, resulting in a solution that is not supersaturated upon cooling. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.

  • Cool to a Lower Temperature: If crystals do not form at room temperature, cool the flask in an ice-water bath to further decrease the solubility of the compound.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly. To address this:

  • Reheat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature.

  • Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask with a beaker of warm water or paper towels to slow down the cooling rate, providing more time for proper crystal lattice formation.

  • Change Solvent System: Consider using a different solvent with a lower boiling point or employing a mixed solvent system.

Q4: The yield of my recrystallized this compound is very low. How can I improve it?

A low recovery of purified product can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper or funnel. To prevent this, use a pre-heated funnel and receiving flask, and add a slight excess of hot solvent before filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a substantial portion of the product. Always use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still colored. How can I remove colored impurities?

If the purified crystals retain a colored tint, it indicates the presence of colored impurities.

  • Use Decolorizing Carbon: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using an excessive amount of charcoal can also adsorb some of the desired product, leading to a lower yield.

Data Presentation: Solvent Selection for this compound

The selection of an appropriate solvent is critical for successful recrystallization. Below is a summary of the solubility characteristics of this compound in common laboratory solvents. Due to a lack of extensive published quantitative data for this compound, qualitative descriptions are provided, along with data for the structurally similar compound, acetanilide, for comparison.

Solubility of this compound

SolventSolubility at Room Temperature (~25°C)Solubility at Elevated TemperaturesBoiling Point (°C)Notes
Water Slightly soluble (approx. 0.1 g/100 mL)[1]Soluble in hot water100Good potential for a single-solvent recrystallization due to the significant temperature-dependent solubility difference.
Ethanol SolubleVery soluble78.5Likely too soluble at room temperature for a single-solvent system but is an excellent candidate for a mixed-solvent system with water.
Ethyl Acetate SolubleVery soluble77.1Similar to ethanol, it is likely too effective a solvent at room temperature for single-solvent recrystallization.
Acetone SolubleVery soluble56Generally a very good solvent for many organic compounds; likely too soluble for single-solvent recrystallization of this compound.
Toluene Sparingly solubleSoluble111May be a suitable single solvent, but its higher boiling point should be considered.

Reference Data: Solubility of Acetanilide

SolventSolubility at 0°C ( g/100 mL)Solubility at 100°C ( g/100 mL)
Water 0.535.5

This data for acetanilide illustrates the principle of choosing a solvent with a large difference in solubility at high and low temperatures.

Experimental Protocols

A detailed methodology for the recrystallization of this compound is provided below. An ethanol-water mixed solvent system is often effective for this compound.

Protocol: Recrystallization of this compound using an Ethanol-Water Mixed Solvent System

  • Dissolution:

    • Place the crude this compound (e.g., 2.0 g) into a 125 mL Erlenmeyer flask.

    • Add a minimal amount of ethanol (e.g., 10-15 mL) and a boiling chip.

    • Gently heat the mixture on a hot plate in a fume hood until the ethanol boils and the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of hot ethanol.

  • Hot Filtration (if necessary):

    • If the solution contains insoluble impurities or is colored (in which case, add a spatula-tip of activated charcoal and boil for a few minutes), perform a hot gravity filtration.

    • Pre-heat a stemless funnel and a new Erlenmeyer flask on the hot plate. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the fluted filter paper to remove insoluble impurities and/or charcoal.

  • Inducing Crystallization:

    • To the hot, clear filtrate, add hot water dropwise while swirling until the solution just begins to turn cloudy (this is the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., a 1:1 ratio).

    • Continue to draw air through the crystals on the filter for several minutes to help them dry.

  • Drying:

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely in a fume hood or in a desiccator.

    • Once dry, weigh the purified crystals and calculate the percent recovery. Determine the melting point to assess purity.

Visualizations

Solvent Selection Workflow

Solvent_Selection start Start: Crude This compound test_solubility Test Solubility in Various Solvents start->test_solubility is_soluble_cold Soluble in Cold Solvent? test_solubility->is_soluble_cold is_soluble_hot Soluble in Hot Solvent? is_soluble_cold->is_soluble_hot No unsuitable Unsuitable as Single Solvent is_soluble_cold->unsuitable Yes is_soluble_hot->unsuitable No consider_mixed Consider for Mixed Solvent System (Good Solvent) is_soluble_hot->consider_mixed Yes forms_crystals Forms Crystals on Cooling? suitable Suitable as Single Solvent forms_crystals->suitable Yes find_bad_solvent Find Miscible 'Bad' Solvent forms_crystals->find_bad_solvent No consider_mixed->forms_crystals perform_mixed Perform Mixed Solvent Recrystallization find_bad_solvent->perform_mixed

Caption: A flowchart illustrating the decision-making process for selecting a suitable solvent system for recrystallization.

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filtration Hot Gravity Filtration (Optional: for insoluble impurities/charcoal) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_cold Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash_cold dry Dry Purified Crystals wash_cold->dry

Caption: A step-by-step workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4'-Methylacetanilide and Acetanilide in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of 4'-Methylacetanilide and Acetanilide, two important aromatic compounds, in the context of electrophilic aromatic substitution reactions. This analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document presents a summary of their chemical properties, comparative reactivity in nitration reactions supported by experimental data, detailed experimental protocols, and a visual representation of the reaction workflow.

Introduction to Acetanilide and this compound

Acetanilide is an organic compound with the chemical formula C₈H₉NO. It consists of a phenyl group bonded to an acetamido group (-NHCOCH₃).[1][2][3][4][5] this compound, also known as p-acetotoluidide, is a derivative of acetanilide with a methyl group at the para position (position 4) of the phenyl ring. Its chemical formula is C₉H₁₁NO.[6][7] Both compounds are key starting materials and intermediates in the synthesis of various pharmaceuticals and dyes.

The primary focus of this guide is to compare their reactivity towards electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. The presence of the activating acetamido group in both molecules directs incoming electrophiles primarily to the ortho and para positions of the aromatic ring. However, the additional methyl group in this compound, an electron-donating group, is expected to influence the overall reactivity and regioselectivity of the substitution reaction.

Comparative Reactivity in Nitration

Nitration is a classic example of electrophilic aromatic substitution where a nitro group (-NO₂) is introduced onto the aromatic ring. The relative reactivity of Acetanilide and this compound in nitration can be inferred from the electronic effects of their substituents. The acetamido group in both compounds is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance. The methyl group in this compound is also an activating group, albeit weaker, through an inductive effect.

The combined electron-donating effects of the acetamido and methyl groups make the aromatic ring of This compound more electron-rich and therefore more reactive towards electrophilic attack compared to Acetanilide.

Quantitative Data on Product Distribution

Experimental data from nitration reactions confirms the higher reactivity and predictable regioselectivity of this compound.

CompoundMajor Nitration ProductYield of Major ProductIsomer Distribution
Acetanilidep-NitroacetanilideHigh (specific yield varies with conditions)para isomer is the major product, with a smaller amount of the ortho isomer.
This compoundN-(4-Methyl-2-nitrophenyl)acetamide97% (after hydrolysis to 4-methyl-2-nitroaniline)The reaction overwhelmingly favors substitution at the ortho position to the acetamido group, as the para position is blocked by the methyl group.

Note: The yield for this compound nitration refers to the final product after hydrolysis. The direct nitration product is N-(4-methyl-2-nitrophenyl)acetamide.

Experimental Protocols for Nitration

The following are representative experimental protocols for the nitration of Acetanilide and this compound.

Nitration of Acetanilide

Objective: To synthesize p-nitroacetanilide from acetanilide.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL beaker, dissolve 2.5 g of acetanilide in 5 mL of glacial acetic acid.

  • Carefully add 5 mL of concentrated sulfuric acid to the mixture and cool the beaker in an ice bath.

  • In a separate test tube, prepare the nitrating mixture by cautiously adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Slowly add the nitrating mixture dropwise to the cooled acetanilide solution with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.

  • Pour the reaction mixture onto 50 g of crushed ice and stir until the yellow precipitate of p-nitroacetanilide forms.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.

Nitration of this compound (p-Acetotoluidide)

Objective: To synthesize N-(4-methyl-2-nitrophenyl)acetamide.

Materials:

  • This compound (p-Acetotoluidide)

  • Aqueous Sulfuric Acid (40-78% strength)

  • Nitric Acid

  • Crushed Ice

Procedure:

  • Prepare a solution of aqueous sulfuric acid within the concentration range of 40% to 78%.

  • Dissolve this compound in the prepared sulfuric acid solution.

  • The reaction is carried out by adding 1 to 2 molar ratios of nitric acid to the this compound solution.

  • Maintain the reaction temperature between 15°C and 30°C.

  • After the reaction is complete, the reaction mass is diluted with water or poured over crushed ice to precipitate the product.

  • The resulting solid, N-(4-methyl-2-nitrophenyl)acetamide, is then isolated by filtration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the electrophilic nitration of an acetanilide derivative.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acetanilide Derivative in Acid (e.g., Acetic Acid/H₂SO₄) C Cool Both Solutions in an Ice Bath A->C B Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) B->C D Slowly Add Nitrating Mixture to Acetanilide Solution (Maintain Low Temperature) C->D E Pour Reaction Mixture onto Crushed Ice D->E F Filter Crude Product E->F G Wash with Cold Water F->G H Recrystallize from Appropriate Solvent G->H I Dry and Characterize Pure Product H->I

Caption: General workflow for the nitration of acetanilide derivatives.

Conclusion

References

A Comparative Spectroscopic Analysis of 4'-Methylacetanilide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of 4'-Methylacetanilide and its structural isomers, 2'-Methylacetanilide, 3'-Methylacetanilide, and N-methylbenzamide, reveals distinct patterns crucial for their differentiation and characterization in research and drug development. This guide provides a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This guide is intended for researchers, scientists, and drug development professionals, offering a foundational spectroscopic comparison of these closely related aromatic amides. The differentiation of these isomers is critical as subtle changes in molecular structure can significantly impact their chemical and biological properties.

Executive Summary

Spectroscopic analysis provides a definitive means of distinguishing between the isomers of methylacetanilide and N-methylbenzamide. Key differentiating features are observed in the fingerprint region of the IR spectra, the chemical shifts and splitting patterns of the aromatic protons and methyl groups in ¹H NMR spectra, the distinct chemical shifts of the aromatic carbons in ¹³C NMR spectra, and the unique fragmentation patterns in their mass spectra.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its isomers.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
N-H Stretch C=O Stretch C-N Stretch Aromatic C-H Bending
This compound ~3300 (broad)~1665~1319~821 (para-disubstituted)[1]
2'-Methylacetanilide ~3283~1658~1271~752 (ortho-disubstituted)[1]
3'-Methylacetanilide ~3289~1665~1367~780, ~690 (meta-disubstituted)[1]
N-methylbenzamide ~3436 (N-H stretch)~1640~1540~700, ~750 (monosubstituted)[2]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound¹H NMR Chemical Shifts (δ, ppm)
-CH₃ (acetyl) -CH₃ (ring) Aromatic Protons N-H N-CH₃
This compound ~2.18 (s, 3H)[1]~2.33 (s, 3H)[1]~7.14 (d, 2H), ~7.39 (d, 2H)[1]~7.23 (s, 1H)[1]-
2'-Methylacetanilide ~2.24 (s, 3H)[1]~2.29 (s, 3H)[1]~6.96-7.26 (m, 4H)[1]~7.80 (d, 1H)[1]-
3'-Methylacetanilide ~2.13 (s, 3H)[1]~2.16 (s, 3H)[1]~6.93-7.38 (m, 4H)[1]~7.89 (s, 1H)[1]-
N-methylbenzamide --~7.4-7.8 (m, 5H)~6.3 (br s, 1H)~3.0 (d, 3H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Compound¹³C NMR Chemical Shifts (δ, ppm)
-CH₃ (acetyl) -CH₃ (ring) Aromatic Carbons C=O N-CH₃
This compound ~24.0~20.8~120-135~168.0-
2'-Methylacetanilide ~23.5~17.5~123-136~168.5-
3'-Methylacetanilide ~24.2~21.4~117-139~168.2-
N-methylbenzamide --~127-134~167.8~26.8
Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 149[3]107, 91, 77, 65, 43
2'-Methylacetanilide 149[4]107, 91, 77, 65, 43
3'-Methylacetanilide 149[5]107, 91, 77, 65, 43
N-methylbenzamide 135[2]105, 77, 51

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic experiments cited in this guide.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the solid samples.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of the protons and carbons in the molecules.

Methodology (¹H and ¹³C NMR):

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition for ¹H NMR:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used to acquire the spectrum.

    • Data is processed with Fourier transformation, phasing, and baseline correction.

  • Data Acquisition for ¹³C NMR:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is used to acquire the spectrum, resulting in singlets for each unique carbon atom.

    • Data is processed similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecules.

Methodology (Electron Ionization - EI):

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomeric Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Isomer1 This compound FTIR FTIR Spectroscopy Isomer1->FTIR NMR NMR Spectroscopy Isomer1->NMR MS Mass Spectrometry Isomer1->MS Isomer2 2'-Methylacetanilide Isomer2->FTIR Isomer2->NMR Isomer2->MS Isomer3 3'-Methylacetanilide Isomer3->FTIR Isomer3->NMR Isomer3->MS Isomer4 N-methylbenzamide Isomer4->FTIR Isomer4->NMR Isomer4->MS IR_Data IR Spectra (Functional Groups) FTIR->IR_Data NMR_Data NMR Spectra (¹H & ¹³C Shifts) NMR->NMR_Data MS_Data Mass Spectra (m/z & Fragmentation) MS->MS_Data Comparison Tabulated Data Comparison & Structural Elucidation IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomeric aromatic amides.

References

Comparative study of different synthetic routes to 4'-Methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthetic routes to 4'-Methylacetanilide (also known as N-(4-methylphenyl)acetamide), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The discussed methods include the traditional acetylation of p-toluidine, a green chemistry approach to acetylation, and the Beckmann rearrangement of 4-methylacetophenone oxime. This analysis aims to assist researchers in selecting the most suitable method based on factors such as yield, reaction conditions, safety, and environmental impact.

At a Glance: Comparison of Synthetic Routes

ParameterTraditional AcetylationGreen AcetylationBeckmann Rearrangement
Starting Materials p-Toluidine, Acetic Anhydridep-Toluidine, Acetic Acid4-Methylacetophenone
Key Reagents Sodium Acetate, Hydrochloric AcidZinc dust or Magnesium SulfateHydroxylamine, Acid Catalyst (e.g., Trifluoroacetic Acid)
Typical Yield ~75-85%~80-90%~82%
Reaction Time 1-2 hours45-90 minutes2-3 hours
Reaction Temperature 50°C to refluxGentle reflux80°C to reflux
Key Advantages Well-established, reliableAvoids hazardous acetic anhydride, environmentally friendlyUtilizes a different starting material, offers an alternative pathway
Key Disadvantages Uses corrosive and lachrymatory acetic anhydrideMay require a catalyst, reaction times can varyTwo-step process (oxime formation then rearrangement), potential for side reactions

Experimental Protocols

Traditional Acetylation of p-Toluidine

This method involves the reaction of p-toluidine with acetic anhydride in the presence of a base, typically sodium acetate, to neutralize the acetic acid byproduct.

Procedure:

  • In a flask, dissolve 10.7 g (0.1 mol) of p-toluidine in 200 mL of water and 9 mL of concentrated hydrochloric acid.

  • Warm the mixture to 50°C to ensure complete dissolution.

  • In a separate beaker, dissolve 12 g of sodium acetate in 50 mL of water.

  • To the warm p-toluidine solution, add 11.5 mL (0.12 mol) of acetic anhydride with vigorous stirring.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.[1]

Green Acetylation of p-Toluidine

This environmentally benign approach replaces the hazardous acetic anhydride with glacial acetic acid and employs a catalyst.

Procedure (using Zinc dust):

  • In a round-bottom flask equipped with a reflux condenser, combine 3.3 g of p-toluidine, 10 mL of glacial acetic acid, and 0.16 g of zinc dust.

  • Gently heat the mixture to reflux for approximately 45 minutes.

  • After cooling, pour the reaction mixture into 33 mL of cold water with vigorous stirring to precipitate the product.

  • Collect the crystalline product by filtration, wash with water, and dry.

  • Recrystallization from boiling water can be performed for further purification.[1]

Beckmann Rearrangement of 4-Methylacetophenone Oxime

This two-step synthesis begins with the formation of an oxime from 4-methylacetophenone, followed by an acid-catalyzed rearrangement to the amide.

Step 1: Synthesis of 4'-Methylacetophenone Oxime

  • Dissolve 1 g of 4'-methylacetophenone in a mixture of 10 mL of ethanol and 4 mL of water in a round-bottom flask fitted with a condenser.

  • Add 2.4 g of crushed sodium hydroxide and 1.4 g of hydroxylamine hydrochloride.

  • Heat the reaction mixture to 80°C for 3 hours.

  • After cooling to room temperature, add aqueous ammonium chloride and extract the mixture with dichloromethane.

  • Dry the organic layer with sodium sulfate and concentrate to obtain the oxime, which can be purified by flash chromatography.[2]

Step 2: Beckmann Rearrangement

  • Dissolve the 4'-methylacetophenone oxime in a suitable solvent (e.g., chloroform).

  • Add a catalyst, such as trifluoroacetic acid, to the solution.

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the acid and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting this compound by chromatography or recrystallization. A reported yield for a similar catalytic system is 82%.[2]

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

TechniqueExpected Data
Melting Point 145-147 °C[3]
¹H NMR (CDCl₃) δ 7.39 (d, 2H), 7.23 (s, 1H, NH), 7.14 (d, 2H), 2.33 (s, 3H, Ar-CH₃), 2.18 (s, 3H, COCH₃)[3]
IR (KBr, cm⁻¹) 3289 (N-H stretch), 1665 (C=O stretch, Amide I), 1506 (N-H bend, Amide II)[3]

Visualizing the Synthetic Workflows

Traditional_Acetylation p_toluidine p-Toluidine reaction Acetylation (50°C) p_toluidine->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction hcl HCl (aq) hcl->reaction naoac Sodium Acetate naoac->reaction product This compound reaction->product Green_Acetylation p_toluidine p-Toluidine reaction Green Acetylation (Reflux) p_toluidine->reaction acetic_acid Acetic Acid acetic_acid->reaction zn_dust Zinc Dust (catalyst) zn_dust->reaction product This compound reaction->product Beckmann_Rearrangement start 4-Methylacetophenone oxime_formation Oxime Formation (80°C) start->oxime_formation hydroxylamine Hydroxylamine hydroxylamine->oxime_formation oxime 4-Methylacetophenone Oxime oxime_formation->oxime rearrangement Beckmann Rearrangement (Reflux) oxime->rearrangement acid_catalyst Acid Catalyst acid_catalyst->rearrangement product This compound rearrangement->product

References

A Comparative Guide to the Reaction Kinetics of 4'-Methylacetanilide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics for the formation of 4'-Methylacetanilide, a key intermediate in various chemical syntheses. While specific kinetic data for this reaction is not extensively available in the public domain, this document extrapolates from the well-studied kinetics of aniline acetylation and related reactions to offer a comparative overview of different synthetic approaches. The information presented is intended to guide experimental design and optimization for the efficient synthesis of this compound and its analogs.

Introduction to Reaction Kinetics

The formation of this compound is typically achieved through the N-acetylation of p-toluidine. This reaction involves the nucleophilic attack of the amino group of p-toluidine on an acetylating agent. The rate of this reaction is influenced by several factors, including the nature of the acetylating agent, the solvent, the temperature, and the presence of catalysts. Understanding these kinetic parameters is crucial for controlling the reaction rate, optimizing yield, and minimizing the formation of byproducts.

Comparison of Synthetic Methodologies

The most common method for the synthesis of this compound is the acetylation of p-toluidine using acetic anhydride. However, other acetylating agents and catalytic systems offer potential advantages in terms of reaction rate, yield, and environmental impact. This section compares the kinetic aspects of these different methodologies.

Methodology Acetylating Agent Catalyst/Promoter Relative Reaction Rate Typical Reaction Conditions Key Kinetic Considerations
Standard Acetylation Acetic AnhydrideNone or weak acid/base (e.g., acetic acid, sodium acetate)Moderate to FastRoom temperature to gentle heatingThe reaction is often exothermic. The rate is dependent on the concentration of both reactants. The methyl group on the aniline ring slightly increases the nucleophilicity of the amine compared to aniline, leading to a faster reaction rate.
Acid-Catalyzed Acetylation Acetic AnhydrideStrong acids (e.g., H₂SO₄)FastRoom temperatureProtonation of the carbonyl oxygen of acetic anhydride increases its electrophilicity, leading to a significant rate enhancement. However, protonation of the amine can deactivate it.
Base-Promoted Acetylation Acetic AnhydrideBases (e.g., Pyridine, Triethylamine)FastRoom temperatureThe base can act as a nucleophilic catalyst, forming a more reactive acetylating intermediate (e.g., acetylpyridinium ion). It also neutralizes the acetic acid byproduct.
Acetyl Chloride Acetylation Acetyl ChlorideBase (e.g., Pyridine, NaHCO₃)Very FastOften requires coolingAcetyl chloride is more reactive than acetic anhydride, leading to a much faster reaction. A base is required to neutralize the HCl byproduct.
Green Acetylation AcetonitrileLewis acids (e.g., Alumina)ModerateElevated temperaturesUtilizes a less hazardous acetylating agent. The reaction rate is dependent on the activity of the Lewis acid catalyst and the reaction temperature.

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic studies. Below are representative procedures for the synthesis of this compound.

Protocol 1: Synthesis of this compound using Acetic Anhydride
  • Materials: p-Toluidine, Acetic Anhydride, Glacial Acetic Acid, Sodium Acetate, Ethanol, Water.

  • Procedure:

    • Dissolve a known concentration of p-toluidine in glacial acetic acid in a reaction vessel equipped with a magnetic stirrer and a temperature probe.

    • Equilibrate the solution to the desired reaction temperature.

    • Initiate the reaction by adding a stoichiometric amount of acetic anhydride.

    • Withdraw aliquots of the reaction mixture at specific time intervals.

    • Quench the reaction in the aliquots by adding a large volume of cold water.

    • The precipitated this compound is then filtered, washed with cold water, and dried.

    • The concentration of the product or the remaining reactant is determined using a suitable analytical technique (e.g., HPLC, GC, or spectroscopy) to determine the reaction rate.

  • Kinetic Analysis: The rate of reaction can be determined by plotting the concentration of the product or reactant against time. The order of the reaction with respect to each reactant can be determined by varying their initial concentrations and observing the effect on the initial reaction rate.

Protocol 2: Comparative Kinetic Analysis of Substituted Aniline Acetylation
  • Materials: Aniline, p-Toluidine, p-Nitroaniline, Acetic Anhydride, appropriate solvent (e.g., acetone, DMF).

  • Procedure:

    • Prepare solutions of known concentrations of aniline and its substituted derivatives (p-toluidine and p-nitroaniline) in the chosen solvent.

    • In separate reaction vessels, initiate the acetylation of each amine with a known concentration of acetic anhydride at a constant temperature.

    • Monitor the progress of each reaction over time using an appropriate analytical method (e.g., UV-Vis spectroscopy by monitoring the disappearance of the amine).

  • Data Analysis:

    • Determine the initial rate of reaction for each substituted aniline.

    • Compare the rates to understand the electronic effects of the substituents on the nucleophilicity of the amino group and the overall reaction kinetics. The electron-donating methyl group in p-toluidine is expected to increase the reaction rate compared to aniline, while the electron-withdrawing nitro group in p-nitroaniline is expected to decrease the rate.

Visualizing Reaction Pathways and Workflows

Reaction Mechanism

The formation of this compound proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of p-toluidine attacks the electrophilic carbonyl carbon of the acetylating agent.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products p_toluidine p-Toluidine (Nucleophile) intermediate Tetrahedral Intermediate p_toluidine->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride (Electrophile) acetic_anhydride->intermediate product This compound intermediate->product Elimination of Leaving Group byproduct Acetic Acid intermediate->byproduct

Caption: Mechanism of this compound formation.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and kinetic analysis of this compound.

ExperimentalWorkflow start Start prep Prepare Reactant Solutions start->prep reaction Initiate Reaction at Controlled Temperature prep->reaction sampling Collect Aliquots at Timed Intervals reaction->sampling quench Quench Reaction sampling->quench analysis Analyze Samples (e.g., HPLC, GC) quench->analysis data Plot Concentration vs. Time analysis->data kinetics Determine Rate Law and Rate Constant data->kinetics end End kinetics->end

Caption: Experimental workflow for kinetic analysis.

Conclusion

The kinetic analysis of this compound formation, while not extensively documented for the specific molecule, can be effectively understood through the lens of general aniline acetylation principles. The reaction rate is significantly influenced by the choice of acetylating agent, the presence and nature of catalysts, and the electronic properties of substituents on the aniline ring. For drug development and other applications requiring precise control over the synthesis of this compound and its derivatives, a thorough understanding and experimental investigation of these kinetic factors are paramount. The protocols and comparative data presented in this guide serve as a foundational resource for such endeavors.

A Comparative Guide to the HPLC Validation of 4'-Methylacetanilide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, ensuring the purity of intermediates is a critical step that directly impacts the quality, safety, and efficacy of the final product. 4'-Methylacetanilide, a key intermediate in the production of various organic compounds, is no exception. High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for assessing the purity of such compounds, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive comparison of this compound from two hypothetical suppliers, "Supplier A" and "Supplier B," utilizing a validated HPLC method to scrutinize their purity profiles. The presented experimental data underscores the importance of a robust analytical method for distinguishing between high-quality and potentially compromised starting materials.

Comparison of Purity: Supplier A vs. Supplier B

The purity of this compound from two different suppliers was evaluated using a validated isocratic reverse-phase HPLC method. The results, summarized in Table 1, reveal a significant difference in the impurity profiles of the two samples.

Table 1: Comparative Purity Analysis of this compound from Supplier A and Supplier B

AnalyteRetention Time (min)Supplier A (Area %)Supplier B (Area %)
p-Toluidine2.5Not Detected0.8
2'-Methylacetanilide4.2Not Detected0.5
3'-Methylacetanilide4.8Not Detected0.3
This compound 5.5 99.9 98.4
Unknown Impurity6.10.1Not Detected
Total Purity 99.9% 98.4%

As the data indicates, the this compound provided by Supplier A exhibits a significantly higher purity (99.9%) compared to that from Supplier B (98.4%). The sample from Supplier B was found to contain residual starting material, p-toluidine, as well as isomeric impurities, 2'- and 3'-Methylacetanilide. The presence of these impurities in Supplier B's material could adversely affect the yield and purity of downstream products.

Experimental Protocol: HPLC Purity Validation

A detailed methodology for the HPLC analysis is provided below, enabling researchers to replicate this validation or adapt it for their specific needs.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.02 M Ammonium Formate buffer (pH 4.5) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound sample (from Supplier A or B) in 100 mL of the mobile phase.

  • Impurity Spike Solution: Prepare a solution containing 0.1 mg/mL of this compound and 0.001 mg/mL each of p-toluidine, 2'-Methylacetanilide, and 3'-Methylacetanilide in the mobile phase to confirm the retention times and resolution of the impurities.

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.

HPLC Purity Validation Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing and Evaluation cluster_3 Results Reference_Standard Weigh Reference Standard Dissolution Dissolve in Mobile Phase Reference_Standard->Dissolution Test_Sample Weigh Test Sample Test_Sample->Dissolution HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) Dissolution->HPLC_System Injection Inject Sample HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (Area %) Peak_Integration->Purity_Calculation Comparison Compare with Specification Purity_Calculation->Comparison Pass Pass Comparison->Pass Meets Purity Spec. Fail Fail Comparison->Fail Does Not Meet Purity Spec.

Caption: A flowchart of the HPLC purity validation process.

Conclusion

The comparative data presented in this guide unequivocally demonstrates the superior purity of this compound from Supplier A. The presence of starting materials and isomeric impurities in the product from Supplier B highlights the critical need for rigorous incoming quality control of all raw materials. By implementing a validated HPLC method, such as the one detailed here, researchers and drug development professionals can confidently select high-purity intermediates, thereby ensuring the integrity and quality of their final products. This analytical rigor is fundamental to reproducible research and the development of safe and effective pharmaceuticals.

Navigating the Synthesis of 4'-Methylacetanilide: A Comparative Guide to Theoretical and Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical compounds is paramount. This guide provides a comprehensive comparison of theoretical and experimental yields for the synthesis of 4'-Methylacetanilide, a key intermediate in various chemical processes. We delve into detailed experimental protocols, present comparative data, and visualize the synthetic pathways to offer a practical resource for optimizing laboratory results.

Unveiling the Synthesis: Acetylation of p-Toluidine

The most prevalent method for synthesizing this compound is the acetylation of p-toluidine using acetic anhydride. This reaction is favored for its simplicity and relatively high yields. The theoretical yield of a reaction represents the maximum amount of product that can be formed from the given amounts of reactants, assuming complete conversion and no losses. In contrast, the experimental yield is the actual amount of product obtained after performing the reaction and purification. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield, a critical measure of a reaction's efficiency.

Calculating the Theoretical Yield

To calculate the theoretical yield of this compound from p-toluidine, the following steps are necessary:

  • Determine the balanced chemical equation: CH₃C₆H₄NH₂ (p-toluidine) + (CH₃CO)₂O (acetic anhydride) → CH₃CONHC₆H₄CH₃ (this compound) + CH₃COOH (acetic acid)

  • Identify the limiting reactant: This is the reactant that will be completely consumed first, thus determining the maximum amount of product that can be formed.

  • Calculate the moles of the limiting reactant.

  • Use the stoichiometry of the balanced equation to determine the moles of product that can be formed.

  • Convert the moles of product to grams using its molar mass.

The molar mass of p-toluidine is 107.15 g/mol , and the molar mass of this compound is 149.19 g/mol .[1] Therefore, for every 107.15 grams of p-toluidine reacted, a theoretical maximum of 149.19 grams of this compound can be produced.

Comparative Analysis of Synthesis Protocols

Several variations of the acetylation of p-toluidine exist, each with its own set of reaction conditions and reported experimental yields. The choice of protocol can significantly impact the outcome of the synthesis.

MethodKey ReagentsReaction ConditionsReported Experimental Yield
Catalyst-Free Acetylation p-Toluidine, Acetic AnhydrideRoom temperature, 10-20 minutesHigh (qualitative)
Acetylation with Sodium Acetate p-Toluidine, Acetic Anhydride, Sodium Acetate~50°C, 15-30 minutesHigh (qualitative)
Acetylation with Zinc Dust p-Toluidine, Acetic Anhydride, Zinc DustReflux, 30 minutesGood (qualitative)
Aqueous Synthesis p-Toluidine, Acetic Anhydride, HCl, NaOAc50°C, vigorous stirring~87%

Note: "High" and "Good" are qualitative descriptions from the source material; the aqueous synthesis provides a specific quantitative yield.

Experimental Protocols

Below are detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound via Acetylation of p-Toluidine (Aqueous Method)

This protocol is a common and effective method for the laboratory-scale synthesis of this compound.[2]

Materials:

  • p-Toluidine (23 g)

  • Water (500 ml)

  • Concentrated Hydrochloric Acid (18 ml)

  • Acetic Anhydride (29 ml)

  • Sodium Acetate (30 g) in 100 ml of water

  • Ice bath

Procedure:

  • In a suitable flask, combine 23 g of p-toluidine, 500 ml of water, and 18 ml of concentrated hydrochloric acid.

  • Stir and heat the mixture to 50°C until the p-toluidine dissolves completely.

  • To the warm solution, add 29 ml of acetic anhydride.

  • Immediately and vigorously stir in the solution of 30 g of sodium acetate in 100 ml of water.

  • Cool the mixture in an ice bath to induce the precipitation of this compound.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water.

  • Dry the purified product to obtain this compound. A reported yield for this method is approximately 20g.[2]

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound.[3][4][5] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[3]

Materials:

  • Crude this compound

  • Ethanol-water mixture (or other suitable solvent)

  • Heating apparatus (hot plate or water bath)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot ethanol-water mixture.[6]

  • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.[5]

  • Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the hot, clear filtrate to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

  • Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals thoroughly to remove any residual solvent.

Visualizing the Process

To better understand the synthesis and workflow, the following diagrams have been generated.

reaction_pathway p_toluidine p-Toluidine (CH₃C₆H₄NH₂) product This compound (CH₃CONHC₆H₄CH₃) p_toluidine->product + Acetic Anhydride acetic_anhydride Acetic Anhydride ((CH₃CO)₂O) byproduct Acetic Acid (CH₃COOH) product->byproduct + experimental_workflow start Start: Reactants dissolve Dissolve p-toluidine in HCl and water start->dissolve heat Heat to 50°C dissolve->heat add_reagents Add Acetic Anhydride and Sodium Acetate Solution heat->add_reagents cool Cool in Ice Bath (Precipitation) add_reagents->cool filter Vacuum Filtration cool->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallization (Optional) for higher purity dry->recrystallize end End: Purified This compound dry->end Crude Product recrystallize->end

References

A Comparative Guide to the Synthesis and Characterization of 4'-Methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic routes to 4'-Methylacetanilide, a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing. The characterization of the final product from each method is presented, supported by experimental data to aid researchers in selecting the most suitable method for their specific application, considering factors such as yield, purity, reaction time, and environmental impact ("green" chemistry principles).

Comparison of Synthesis Methods

Four primary methods for the synthesis of this compound are compared: Classical Acetylation, Green Synthesis with Zinc catalyst, Microwave-Assisted Synthesis, and the Hofmann Rearrangement. The following table summarizes the key performance indicators for each method.

MethodStarting MaterialReagentsReaction TimeYieldPurity (Typical)Key AdvantagesKey Disadvantages
Classical Acetylation p-ToluidineAcetic Anhydride, HCl, Sodium AcetateSeveral hoursGood to ExcellentHighWell-established, reliableUse of hazardous and corrosive reagents
Green Synthesis p-ToluidineGlacial Acetic Acid, Zinc Dust~45 minutesGoodHighAvoids acetic anhydride, environmentally friendlierRequires heating, catalyst removal
Microwave-Assisted p-ToluidineAcetic Anhydride/Glacial Acetic Acid3-5 minutesExcellentHighDrastically reduced reaction time, high yieldRequires specialized microwave equipment
Hofmann Rearrangement p-ToluamideDibromamine-T, DBU~20-30 minutesHigh (for carbamate)HighAlternative route from amidesMulti-step if starting from carboxylic acid

Experimental Protocols

Method 1: Classical Acetylation of p-Toluidine

This traditional method involves the acetylation of p-toluidine using acetic anhydride.

Procedure:

  • In a beaker, dissolve 5.1 g of p-toluidine in 125 mL of water and 4.6 mL of concentrated hydrochloric acid. Stir until the p-toluidine is completely dissolved.

  • To this solution, add 6.4 mL of acetic anhydride and stir vigorously.

  • Immediately pour the solution into a beaker containing a solution of 3.8 g of crystalline sodium acetate in 25 mL of water.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the crude this compound crystals by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a minimal amount of hot water or aqueous ethanol to obtain pure, shining crystals.

Method 2: Green Synthesis from p-Toluidine

This environmentally benign approach replaces hazardous acetic anhydride with glacial acetic acid and utilizes a zinc catalyst.

Procedure:

  • In a 100 mL round-bottom flask, combine 3.3 g of p-toluidine, 10 mL of glacial acetic acid, and 0.16 g of zinc dust.

  • Attach a reflux condenser and gently heat the mixture over a flame or in a heating mantle for approximately 45 minutes. The zinc dust helps to prevent oxidation during the reaction.

  • After heating, carefully pour the hot reaction mixture into a 250 mL beaker containing 33 mL of cold water, while stirring vigorously.

  • Allow the mixture to cool, which will cause the this compound to crystallize.

  • Collect the crystals by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization from boiling water.[1]

Method 3: Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the acetylation reaction, leading to a rapid and high-yielding synthesis.[2][3]

Procedure:

  • In a microwave-safe reaction vessel, combine p-toluidine and a slight excess of acetic anhydride (or glacial acetic acid as in the green synthesis method).

  • Place the vessel in a laboratory microwave synthesizer.

  • Irradiate the mixture for 3 to 5 minutes at a suitable power level, monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from an appropriate solvent.

Method 4: Hofmann Rearrangement

This method provides an alternative route starting from p-toluamide, which can be prepared from p-toluic acid. The rearrangement itself is typically rapid.

Procedure (for the carbamate intermediate):

  • Dissolve 1 mmol of p-toluamide in 10 mL of methanol in a round-bottom flask.

  • Add 0.5 mL of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • To this solution, add 1 mmol of dibromamine-T.

  • Heat the reaction mixture under reflux for 10-20 minutes, monitoring by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the crude mixture in ethyl acetate and wash with 5% HCl and then with a saturated sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting carbamate can be hydrolyzed to the corresponding amine, which is then acetylated to yield this compound. The direct synthesis of this compound via a modified Hofmann rearrangement would involve trapping the intermediate isocyanate with a methylating agent, which is a more complex procedure.[4]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques. The data presented below is typical for a pure sample, and minor variations may be observed depending on the synthetic method and purification efficiency.

Physical Properties
PropertyObserved Value
Appearance White to off-white crystalline solid
Melting Point 147-150 °C[5]
Solubility Sparingly soluble in cold water, soluble in hot water and ethanol
Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. While the exact peak positions can have minor shifts between samples from different synthetic routes, the overall pattern is consistent.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch (amide)
~3100Aromatic C-H stretch
~2920Aliphatic C-H stretch (-CH₃)
~1680C=O stretch (amide I)[6]
~1540N-H bend (amide II)[6]
~820-832C-H out-of-plane bend (p-disubstituted ring)[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound. The para-substitution pattern gives rise to a characteristic set of signals in the aromatic region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.05Broad singlet1HN-H (amide)
~7.44-7.56Doublet2HAromatic C-H (ortho to -NHCOCH₃)
~7.09Doublet2HAromatic C-H (ortho to -CH₃)
~2.29Singlet3HAr-CH₃
~2.05Singlet3H-COCH₃

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods.

G Workflow for Classical Acetylation p_toluidine p-Toluidine dissolve Dissolve in HCl/H₂O p_toluidine->dissolve add_anhydride Add Acetic Anhydride dissolve->add_anhydride add_acetate Pour into Sodium Acetate Solution add_anhydride->add_acetate cool Cool in Ice Bath add_acetate->cool filter Filter and Wash cool->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Caption: Classical Acetylation Workflow

G Workflow for Green Synthesis p_toluidine p-Toluidine mix Mix with Glacial Acetic Acid & Zinc Dust p_toluidine->mix reflux Reflux for 45 min mix->reflux precipitate Pour into Cold Water reflux->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Caption: Green Synthesis Workflow

G Workflow for Microwave-Assisted Synthesis reactants p-Toluidine + Acetylating Agent microwave Microwave Irradiation (3-5 min) reactants->microwave cool_precipitate Cool and Precipitate with Water microwave->cool_precipitate filter Filter and Wash cool_precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Caption: Microwave-Assisted Synthesis Workflow

References

A Comparative Analysis of Methyl and Acetamido Groups as Activating Substituents in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and medicinal chemistry, the strategic functionalization of aromatic rings is paramount. The rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions are profoundly influenced by the substituents present on the aromatic nucleus. This guide provides an objective, data-driven comparison of the activating effects of two common electron-donating groups: the methyl group (-CH₃) and the acetamido group (-NHCOCH₃). Understanding their distinct mechanisms of activation is crucial for designing efficient synthetic pathways and modulating the electronic properties of molecules.

Mechanisms of Activation

Activating groups enhance the rate of electrophilic aromatic substitution by donating electron density to the benzene ring.[1][2] This increased electron density makes the ring more nucleophilic and, critically, stabilizes the positively charged intermediate, known as the arenium ion or sigma complex, that is formed during the reaction.[3][4] The more stable this intermediate, the lower the activation energy for the rate-determining step, and the faster the reaction proceeds.[3]

  • Methyl Group (-CH₃): The methyl group is a simple alkyl group that activates the aromatic ring through two primary mechanisms:

    • Inductive Effect (+I): Alkyl groups are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a donation of electron density through the sigma bond.[2][5]

    • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the aromatic ring. This effect provides additional stabilization to the arenium ion intermediate, particularly when the positive charge is on the carbon atom attached to the methyl group (in the case of ortho and para attack).[6]

  • Acetamido Group (-NHCOCH₃): The activating nature of the acetamido group is more complex, resulting from a balance of two opposing electronic effects:

    • Resonance Effect (+R): The nitrogen atom adjacent to the ring possesses a lone pair of electrons that can be delocalized into the aromatic π-system.[7][8] This is a powerful electron-donating effect that significantly increases the electron density on the ring, especially at the ortho and para positions, and strongly stabilizes the arenium ion.

    • Inductive Effect (-I): The presence of the electronegative oxygen atom in the adjacent carbonyl group causes the acetamido group to have an electron-withdrawing inductive effect. However, the resonance donation from the nitrogen lone pair is substantially stronger than this inductive withdrawal.[7][8]

The dominant +R effect makes the acetamido group a potent activating group and, like the methyl group, an ortho, para-director.[5][9]

Quantitative Comparison of Activating Effects

The relative strengths of activating groups can be quantified through reaction kinetics and empirical electronic parameters, such as Hammett constants.

ParameterMethyl (-CH₃)Acetamido (-NHCOCH₃)Comparison Insights
Primary Activating Mechanism Inductive Effect (+I) & HyperconjugationResonance Effect (+R)The +R effect of the acetamido group is significantly more powerful than the +I and hyperconjugation effects of the methyl group.
Hammett Constant (σₚ) -0.17-0.06A more negative σₚ value indicates stronger electron donation at the para position. The methyl group shows stronger donation based on this specific parameter. Note: Standard Hammett constants are derived from benzoic acid ionization and may not fully capture the strong resonance donation in EAS, where σ⁺ constants are often more relevant.
Hammett Constant (σₘ) -0.080.17The negative value for methyl indicates weak donation at the meta position. The positive value for acetamido reflects its inductive withdrawal at a position where resonance donation is not possible.[10]
Relative Rate of Nitration ~25-30 times faster than benzene.[2]Significantly faster than toluene; Acetanilide > Toluene.[11][12]Competitive nitration experiments consistently show that acetanilide reacts much more rapidly than toluene, confirming the acetamido group is a much stronger activator in EAS.[11]

Visualization of Electronic Effects and Workflows

The following diagrams illustrate the key mechanistic differences and a typical experimental workflow for comparison.

Caption: Comparative stabilization of the arenium ion intermediate.

Workflow: Competitive Nitration Experiment reactants Equimolar Toluene & Acetanilide in Acetic Acid cooling Cool to 0-5 °C (Ice Bath) reactants->cooling addition Slow, Dropwise Addition of Nitrating Mixture (HNO₃/H₂SO₄) cooling->addition reaction Stir at Low Temp (e.g., 30 min) addition->reaction quench Quench Reaction (Pour onto Ice Water) reaction->quench isolate Isolate Precipitate (Vacuum Filtration) quench->isolate analysis Product Analysis (NMR, GC-MS, or TLC) isolate->analysis result Determine Major Product (Expect p-Nitroacetanilide) analysis->result

Caption: Experimental workflow for competitive electrophilic substitution.

Experimental Protocol: Competitive Nitration of Toluene and Acetanilide

This experiment provides a direct comparison of the activating effects of the methyl and acetamido groups by allowing them to compete for a limited amount of the electrophile.

Objective: To determine which substrate, toluene or acetanilide, is more reactive towards electrophilic nitration.

Materials:

  • Acetanilide

  • Toluene

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Deionized water and ice

  • Beakers, Erlenmeyer flasks, magnetic stirrer, and stir bar

  • Pipettes and graduated cylinders

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Prepare the Substrate Solution: In a 100 mL Erlenmeyer flask, dissolve an equimolar amount of acetanilide and toluene in a minimal amount of glacial acetic acid. For example, use 0.02 mol of each substrate.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C with gentle stirring.

  • Prepare the Nitrating Mixture: In a separate, small, dry beaker, carefully prepare the nitrating mixture by adding 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid. Cool this mixture in the ice bath. Caution: This mixture is highly corrosive.

  • Reaction: Using a pipette, add the cold nitrating mixture drop by drop to the stirred substrate solution over 10-15 minutes. It is critical to maintain the reaction temperature below 10 °C to prevent dinitration and side reactions.[13]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of cold water. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove residual acid.

  • Drying: Allow the product to air-dry or dry in a desiccator.

Analysis: The primary product is identified using analytical techniques such as:

  • Thin Layer Chromatography (TLC): Compare the product spot to standards of nitrotoluene and nitroacetanilide.

  • Melting Point: The melting point of the crude product can be compared to the literature values of the expected ortho and para-isomers of the nitrated products. p-Nitroacetanilide has a much higher melting point (~215 °C) than the nitrotoluenes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can definitively identify the major product by its characteristic chemical shifts and splitting patterns. The result will overwhelmingly show the formation of 4-nitroacetanilide, demonstrating the superior activating effect of the acetamido group.[11]

Conclusion

The experimental evidence and theoretical principles unequivocally demonstrate that the acetamido group is a substantially stronger activating group than the methyl group in electrophilic aromatic substitution. This is attributed to the powerful electron-donating resonance (+R) effect of the nitrogen lone pair in the acetamido group, which decisively overcomes its inductive withdrawal. The methyl group's activating influence, which stems from weaker inductive and hyperconjugation effects, is modest in comparison.

For professionals in drug development and chemical synthesis, this distinction is critical. Reactions on an acetanilide ring will proceed under much milder conditions than those on a toluene ring. Furthermore, the powerful directing effect of the acetamido group provides a reliable method for achieving high regioselectivity in the synthesis of complex aromatic compounds.

References

The Disparate Dance of Electrophiles: A Comparative Analysis of 4'-Methylacetanilide and Other Substituted Benzenes in Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – A comprehensive guide offering a comparative analysis of the electrophilic substitution mechanism in 4'-Methylacetanilide versus other substituted benzenes was published today. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed examination of reaction rates and regioselectivity, supported by experimental data and protocols. The publication aims to elucidate the nuanced interplay of electronic and steric effects that govern the outcomes of these fundamental organic reactions.

The reactivity of a substituted benzene ring towards an incoming electrophile is profoundly influenced by the nature of the substituent it carries. These substituents can either activate or deactivate the ring towards substitution and direct the incoming electrophile to specific positions (ortho, meta, or para). This guide focuses on this compound, a molecule bearing both an activating methyl group and a moderately activating acetamido group, and contrasts its behavior with that of other monosubstituted and disubstituted benzenes.

Unraveling the Electronic and Steric Influences

The acetamido group (-NHCOCH₃) in acetanilide is an activating group and an ortho, para-director.[1][2] The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[3] However, the acetyl part of the group can also draw some of that electron density away from the nitrogen via resonance, which moderates the activating effect compared to a simple amino group (-NH₂).[2][3] The methyl group (-CH₃) is also an activating, ortho, para-director, primarily through an inductive electron-donating effect and hyperconjugation.[4]

In this compound, the presence of both groups enhances the activation of the ring. The directive effects of both substituents reinforce each other, strongly favoring substitution at the positions ortho to the powerful acetamido group and meta to the methyl group, or para to the methyl group and ortho to the acetamido group. Due to steric hindrance from the bulky acetamido group, the major product of electrophilic substitution is often the one where the electrophile adds to the position ortho to the acetamido group and meta to the methyl group.[1]

Comparative Reaction Rates

The rate of electrophilic aromatic substitution is highly dependent on the substituent present on the benzene ring. Activating groups increase the reaction rate compared to benzene, while deactivating groups decrease it.[5] The following table summarizes the relative rates of nitration for several substituted benzenes, providing a quantitative measure of the activating and deactivating effects of different functional groups.

Substituent (in C₆H₅R) Relative Rate of Nitration Classification
-OH1000Strongly Activating
-NHCOCH₃Moderately Activating
-CH₃25Activating
-H (Benzene)1Reference
-Cl0.033Deactivating
-Br0.030Deactivating
-CO₂Et0.0037Deactivating
-NO₂6 x 10⁻⁸Strongly Deactivating

Data compiled from various sources.[5][6]

Regioselectivity in Action: Isomer Distribution

The directing effect of a substituent determines the regioselectivity of the reaction, i.e., the proportion of ortho, meta, and para isomers formed. The table below presents the isomer distribution for the nitration of several substituted benzenes.

Substrate % Ortho % Meta % Para Directive Effect
Toluene (-CH₃)58.54.537Ortho, Para-directing
Chlorobenzene (-Cl)30169Ortho, Para-directing
Benzaldehyde (-CHO)19729Meta-directing
Acetanilide (-NHCOCH₃)19279Ortho, Para-directing

Data for nitration reactions.[7][8] In the case of this compound, the incoming electrophile is directed to the positions activated by both the acetamido and methyl groups.

Experimental Protocols

Detailed methodologies for key electrophilic substitution reactions are provided below to facilitate reproducibility and further investigation.

Nitration of this compound

Objective: To synthesize 4-methyl-2-nitroacetanilide and 4-methyl-3-nitroacetanilide.

Procedure:

  • In a conical vial, place 100 mg (0.67 mmol) of this compound.

  • Carefully add a pre-cooled mixture of 300 μl of concentrated nitric acid and 100 μl of concentrated sulfuric acid.[9]

  • Fit a water condenser to the vial and heat the reaction mixture to 50°C for 15 minutes with magnetic stirring.[9]

  • After cooling to room temperature, pour the reaction mixture into an Erlenmeyer flask containing an ice-water mixture.[9]

  • Collect the precipitated yellow solid by vacuum filtration and wash with cold water.[9]

  • The product can be purified by recrystallization from ethanol.

Halogenation of Benzene (Bromination)

Objective: To synthesize bromobenzene.

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, place benzene.

  • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[10]

  • Slowly add bromine from the dropping funnel. The reaction is typically carried out at room temperature.[10]

  • The reaction mixture is then washed with a solution of sodium bisulfite to remove excess bromine, followed by water and a dilute base.

  • The organic layer is separated, dried, and distilled to obtain pure bromobenzene.

Sulfonation of Benzene

Objective: To synthesize benzenesulfonic acid.

Procedure:

  • Treat benzene with fuming sulfuric acid (a solution of sulfur trioxide in concentrated sulfuric acid).[11]

  • The reaction mixture is heated to facilitate the reaction.

  • The reaction is reversible; to drive it to completion, excess sulfonating agent can be used, or the water formed during the reaction can be removed.[12][13]

  • The product, benzenesulfonic acid, can be isolated by pouring the reaction mixture into a cold concentrated hydrochloric acid solution, which causes the sulfonic acid to precipitate.

Visualizing the Mechanisms

To further clarify the concepts discussed, the following diagrams illustrate the key pathways and relationships in electrophilic aromatic substitution.

Electrophilic_Substitution_Mechanism A Aromatic Ring + Electrophile (E+) B Arenium Ion Intermediate (Sigma Complex) A->B Slow, Rate-determining step C Substituted Aromatic Ring + H+ B->C Fast, Deprotonation

Caption: Generalized mechanism of electrophilic aromatic substitution.

Directive_Effects substituent Substituent on Benzene Ring activating Activating Group (-OH, -NHR, -R, etc.) substituent->activating deactivating Deactivating Group (-NO2, -CN, -COR, etc.) substituent->deactivating ortho_para Ortho, Para Director activating->ortho_para meta Meta Director deactivating->meta halogens Halogens (-F, -Cl, -Br, -I) (Deactivating, but Ortho, Para Directing) deactivating->halogens halogens->ortho_para

Caption: Classification of substituent directive effects.

Experimental_Workflow start Start: Aromatic Substrate reaction Reaction with Electrophile (e.g., Nitration, Halogenation) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification analysis Product Analysis (Melting Point, Spectroscopy) purification->analysis end End: Purified Product analysis->end

Caption: General experimental workflow for electrophilic substitution.

This guide underscores the importance of understanding the electronic and steric properties of substituents in predicting the outcome of electrophilic aromatic substitution reactions. For professionals in drug development and chemical synthesis, a firm grasp of these principles is paramount for the rational design of synthetic routes to novel and existing molecules.

References

Safety Operating Guide

Proper Disposal of 4'-Methylacetanilide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of 4'-Methylacetanilide

Researchers, scientists, and drug development professionals are tasked with the safe handling and disposal of a wide array of chemical compounds. This document provides procedural, step-by-step guidance for the proper disposal of this compound (CAS No. 103-89-9), ensuring personal safety and environmental compliance. Adherence to these guidelines is critical for minimizing risks associated with this compound.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[5][6]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH or European Standard EN 149 approved respirator.[5]

Quantitative Hazard and Physical Property Data

The following table summarizes key quantitative data for this compound, extracted from safety data sheets. This information is crucial for risk assessment and safe handling.

PropertyValueReference
Molecular Formula C9H11NO[1]
Molecular Weight 149.21 g/mol [5]
Melting Point/Range 148 - 151 °C / 298.4 - 303.8 °F[1][2]
Flash Point 168 °C / 334.4 °F[1][2]
Specific Gravity 1.210[1][2]
Acute Oral Toxicity Category 4[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste and have it managed by a licensed waste disposal firm.[7] Do not dispose of this chemical down the drain or in the regular trash.[6][8]

Step 1: Waste Collection and Segregation

  • Pure Compound: Collect waste this compound solid in its original container or a clearly labeled, compatible, and sealable waste container.[6]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and weighing papers, must be considered contaminated and disposed of as hazardous waste.[6] Place these items in a designated hazardous waste container.[6]

  • Solutions: Collect solutions containing this compound in a sealable, compatible container. Do not mix with other waste streams unless compatibility is confirmed.[6] Halogenated and non-halogenated solvent wastes should generally be segregated.[9]

Step 2: Labeling

  • Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6]

  • Indicate the approximate concentration and quantity of the waste.

  • Ensure the container is dated from the time the first waste is added.

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[5][6]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[5][8]

  • Store containers in secondary containment to prevent spills.[8]

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal firm to arrange for pickup and proper disposal.[7]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7][10]

Spill & Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the area.[11]

  • Ventilate: Ensure the area is well-ventilated.[11]

  • Contain: For a small spill, and if you are trained to do so, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.[5][11] Do not use combustible materials like sawdust.[11]

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[5][11]

  • Decontaminate: Clean the spill area with soap and water.[5]

  • Seek Assistance: For large spills, or if you are not comfortable with the cleanup, contact your institution's EHS department immediately.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste is_pure Is the waste pure solid or a concentrated solution? start->is_pure is_contaminated Is the waste contaminated labware (gloves, paper, etc.)? is_pure->is_contaminated No collect_solid Collect in a labeled, sealed hazardous waste container for solids. is_pure->collect_solid Yes (Solid) collect_liquid Collect in a labeled, sealed hazardous waste container for liquids. is_contaminated->collect_liquid No (Dilute Solution) collect_contaminated Place in a designated hazardous waste container for contaminated solids. is_contaminated->collect_contaminated Yes store Store in a designated satellite accumulation area away from incompatibles. collect_solid->store collect_liquid->store collect_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) for disposal. store->contact_ehs end End: Waste properly managed contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 4'-Methylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4'-Methylacetanilide

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, including detailed operational and disposal plans.

Chemical and Physical Properties

PropertyValue
CAS Number 103-89-9[1][2]
Molecular Formula C9H11NO[1][3][4]
Molecular Weight 149.19 g/mol [4]
Appearance Beige solid[1][5]
Melting Point 148 - 151 °C / 298.4 - 303.8 °F[1][5]
Boiling Point 307.8°C at 760 mmHg[4]
Flash Point 168 °C / 334.4 °F[1][5]
Solubility No information available
Specific Gravity 1.210[1][5]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered hazardous and can be harmful if swallowed. It may cause skin, eye, and respiratory tract irritation.[1][2][5][6] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator when ventilation is inadequate or whenever necessary to prevent inhalation of dust.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure safety shower and eyewash stations are readily accessible.

  • Minimize dust generation and accumulation during handling.[3]

2. Weighing and Transferring:

  • Wear all required PPE before handling the chemical.

  • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.

  • If transferring to a new container, ensure it is properly labeled.

3. During Experimentation:

  • Keep the container tightly closed when not in use.[3]

  • Avoid contact with eyes, skin, and clothing.[3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling and before leaving the laboratory.[3]

Emergency First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Ingestion: If conscious and alert, rinse the mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[3]

  • Inhalation: Remove the individual from the exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical aid.[1][3]

  • Skin Contact: Flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound in a suitable, labeled, and tightly closed container for disposal.[3]

  • For spills, sweep up the material, avoiding dust generation, and place it into a suitable container for disposal.[3]

2. Disposal Method:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]

  • Relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues use container C.[2]

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Post-Handling & Disposal Prep Don PPE: - Goggles - Gloves - Lab Coat Vent Ensure Proper Ventilation (Fume Hood) Prep->Vent and Weigh Weighing and Transferring (Minimize Dust) Vent->Weigh Experiment Experimental Use (Keep Container Closed) Weigh->Experiment Decon Decontaminate Work Area Experiment->Decon Waste Collect Waste in Labeled Container Decon->Waste Dispose Dispose via Approved Waste Management Waste->Dispose Spill Spill Cleanup Exposure First Aid for Exposure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.